NH2-PEG5-C2-NH-Boc
Description
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N2O7/c1-17(2,3)26-16(20)19-5-7-22-9-11-24-13-15-25-14-12-23-10-8-21-6-4-18/h4-15,18H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGHPQVHGBCLDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733820 | |
| Record name | tert-Butyl (17-amino-3,6,9,12,15-pentaoxaheptadecan-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189209-27-6 | |
| Record name | tert-Butyl (17-amino-3,6,9,12,15-pentaoxaheptadecan-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of NH2-PEG5-C2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure of NH2-PEG5-C2-NH-Boc, a heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems.
Molecular Structure and Components
This compound is a molecule with a defined architecture, consisting of a polyethylene (B3416737) glycol (PEG) chain, an ethylenediamine (B42938) spacer, and distinct terminal functional groups. Its systematic name is 1-amino-17-(tert-butoxycarbonylamino)-3,6,9,12,15-pentaoxa-18-azaheptadecane. The molecular formula is C17H36N2O7, and it has a molecular weight of approximately 380.48 g/mol .[1]
The key structural components are:
-
Amino Terminus (NH2): A primary amine group that serves as a reactive site for conjugation to a protein-of-interest (POI) ligand.
-
PEG5 Linker: A chain of five repeating ethylene (B1197577) glycol units. The PEG linker is hydrophilic, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.
-
C2 Spacer: A two-carbon (ethyl) spacer derived from ethylenediamine, which connects the PEG chain to the Boc-protected amine.
-
Boc-Protected Amine (NH-Boc): A primary amine group that is protected by a tert-butoxycarbonyl (Boc) group. This protecting group can be removed under acidic conditions to reveal the amine, allowing for subsequent conjugation to an E3 ligase-recruiting ligand.
The linear representation of the structure is: NH2 - (CH2CH2O)5 - CH2CH2 - NH - Boc
Structural Visualization
The following diagram illustrates the chemical structure of this compound.
Applications in Research and Drug Development
This compound is a valuable tool in chemical biology and drug discovery, primarily for the synthesis of PROTACs. The bifunctional nature of this linker allows for the sequential and controlled conjugation of two different ligands.
Experimental Workflow for PROTAC Synthesis:
The general workflow for utilizing this compound in PROTAC synthesis involves the following key steps:
-
Conjugation to the POI Ligand: The terminal primary amine (NH2) is reacted with an activated form of the ligand that targets the protein of interest.
-
Deprotection: The Boc protecting group is removed from the other end of the linker, typically using an acid such as trifluoroacetic acid (TFA), to expose the second primary amine.
-
Conjugation to the E3 Ligase Ligand: The newly exposed amine is then reacted with an activated E3 ligase ligand to complete the synthesis of the PROTAC molecule.
The following diagram illustrates this experimental workflow.
Physicochemical Properties
The physicochemical properties of this compound and the resulting PROTACs are significantly influenced by the PEG linker.
| Property | Contribution of the PEG5 Linker |
| Solubility | The hydrophilic nature of the PEG chain generally enhances the aqueous solubility of the molecule. |
| Permeability | The flexible and hydrophilic nature of the PEG linker can influence the cell permeability of the final PROTAC. |
| Pharmacokinetics | PEGylation is a well-established strategy to improve the in vivo half-life and reduce the immunogenicity of therapeutic molecules. |
Experimental Protocols
While specific reaction conditions will vary depending on the nature of the ligands being conjugated, a general protocol for each step is outlined below.
Protocol 1: Coupling of a POI Ligand with a Carboxylic Acid Moiety
-
Activate the POI Ligand: Dissolve the POI ligand in a suitable aprotic solvent (e.g., DMF or DCM). Add a coupling agent (e.g., HATU, HBTU) and an amine base (e.g., DIPEA). Stir at room temperature for 15-30 minutes.
-
Conjugation: Add a solution of this compound in the same solvent to the activated POI ligand.
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours, monitoring the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up, and purify the product by flash chromatography or preparative HPLC.
Protocol 2: Boc Deprotection
-
Dissolution: Dissolve the Boc-protected intermediate in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Acid Treatment: Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure. The resulting amine is often obtained as a TFA salt.
Protocol 3: Coupling of the E3 Ligase Ligand
-
Activation and Conjugation: Follow a similar procedure to Protocol 1, using the deprotected intermediate and an activated E3 ligase ligand.
-
Purification: Purify the final PROTAC molecule using preparative HPLC to obtain a high-purity product.
References
A Comprehensive Technical Guide to NH2-PEG5-C2-NH-Boc: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
NH2-PEG5-C2-NH-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, is a critical tool in modern drug discovery and bioconjugation. Its unique structure, featuring a terminal amine and a Boc-protected amine separated by a five-unit PEG spacer, allows for the controlled and sequential linkage of different molecular entities. This guide provides an in-depth overview of the chemical properties, key applications, and detailed experimental protocols for this compound, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties and Characteristics
This compound is a versatile linker molecule designed for use in bioconjugation and drug development.[1][2] The presence of a free primary amine and a tert-butyloxycarbonyl (Boc) protected primary amine allows for selective, stepwise reactions. The hydrophilic 5-unit PEG chain enhances the solubility and bioavailability of the resulting conjugates while providing spatial separation between the conjugated molecules.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Data is aggregated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C17H36N2O7 | [4][5][6] |
| Molecular Weight | 380.48 g/mol | [4][5][6] |
| CAS Number | 189209-27-6 | [1][4][5] |
| Appearance | Liquid or Colorless Powder | [1][4] |
| Purity | Typically ≥95% - 97.0% | [5] |
| Solubility | Soluble in organic solvents such as DMSO and DMF. | [3] |
| Storage Conditions | Long-term storage at -20°C, protected from light. Stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month.[7] | |
| IUPAC Name | tert-butyl (17-amino-3,6,9,12,15-pentaoxaheptadec-1-yl)carbamate | [4] |
| InChI Key | ASGHPQVHGBCLDZ-UHFFFAOYSA-N | [4][6] |
| SMILES | CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCN | [6] |
Computational Data
| Property | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 96.48 Ų | [8] |
| Number of Rotatable Bonds | 20 | [8] |
| Number of H-bond Acceptors | 8 | [8] |
| Number of H-bond Donors | 2 | [8] |
Key Applications in Drug Development
The heterobifunctional nature of this compound makes it an invaluable linker in several advanced drug development applications.
Synthesis of Proteolysis Targeting Chimeras (PROTACs)
PROTACs are innovative therapeutic modalities that leverage the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins.[7] These bifunctional molecules consist of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[7] this compound is frequently used as a PEG-based linker in the synthesis of PROTACs.[7][9] The PEG spacer provides the necessary flexibility and length for the formation of a productive ternary complex between the target protein and the E3 ligase.
Bioconjugation and Antibody-Drug Conjugates (ADCs)
The terminal amine of this compound can be reacted with various functional groups on biomolecules, such as proteins, peptides, and oligonucleotides, to form stable conjugates. This is particularly relevant in the development of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor-associated antigens. The PEG linker can enhance the solubility and pharmacokinetic profile of the resulting ADC.
Surface Functionalization of Nanoparticles
The surface of nanoparticles can be modified with this compound to improve their biocompatibility and stability in biological fluids. The PEG chains create a hydrophilic layer that minimizes non-specific protein adsorption, thereby prolonging circulation time. The terminal amines (one free and one protected) provide handles for the subsequent attachment of targeting ligands or therapeutic agents.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in common applications. Optimization of reaction conditions may be necessary for specific substrates.
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically involves a sequential, two-step amide coupling process.
Protocol for First Amide Coupling
This protocol describes the coupling of the free amine of this compound with a carboxylic acid-containing molecule (Ligand A-COOH).
-
Materials:
-
Ligand A-COOH (1.0 equivalent)
-
This compound (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (3.0 equivalents)
-
Anhydrous DMF
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a dry flask under an inert atmosphere, dissolve Ligand A-COOH in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[10]
-
In a separate vial, dissolve this compound in a minimal amount of anhydrous DMF.
-
Add the linker solution to the activated Ligand A-COOH mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.[10]
-
Protocol for Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the second primary amine.
-
Materials:
-
Boc-protected intermediate (from section 3.2)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Inert atmosphere
-
-
Procedure:
-
Dissolve the Boc-protected intermediate in anhydrous DCM in a dry flask under an inert atmosphere.[10][11]
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution (typically 20-50% v/v).[10][11]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by LC-MS.[10]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.[10][11] The resulting TFA salt can often be used directly in the next step.
-
Protocol for Second Amide Coupling
This protocol describes the coupling of the newly deprotected amine with a second carboxylic acid-containing molecule (Ligand B-COOH) to form the final PROTAC.
-
Materials:
-
Deprotected intermediate (from section 3.3) (1.0 equivalent)
-
Ligand B-COOH (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (4.0 equivalents - an extra equivalent may be needed to neutralize the TFA salt)
-
Anhydrous DMF
-
Inert atmosphere
-
-
Procedure:
-
Follow the procedure outlined in section 3.2, using the deprotected intermediate as the amine component and Ligand B-COOH as the carboxylic acid component.
-
After the reaction is complete, purify the final PROTAC using preparative HPLC.[12]
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
-
Safety Information
This compound should be handled in accordance with good laboratory practices. The following is a summary of the hazard information.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Acute toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed |
| Skin corrosion/irritation | GHS07 | Warning | H315: Causes skin irritation |
| Serious eye damage/eye irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | GHS07 | Warning | H335: May cause respiratory irritation |
Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501.[4]
Conclusion
This compound is a highly valuable and versatile heterobifunctional linker that plays a pivotal role in the development of sophisticated drug delivery systems and targeted therapeutics like PROTACs. Its well-defined structure, coupled with the beneficial properties of the PEG spacer, allows for the precise and controlled assembly of complex biomolecular constructs. The experimental protocols provided in this guide offer a solid foundation for researchers to utilize this powerful tool in their drug discovery and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Strategic Role of NH2-PEG5-C2-NH-Boc in PROTAC Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Critical Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules utilize the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[3][4] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[2]
Among the various linker archetypes, polyethylene (B3416737) glycol (PEG)-based linkers have gained prominence for their ability to favorably modulate these properties. This guide provides an in-depth technical overview of a specific PEGylated linker, NH2-PEG5-C2-NH-Boc , and its role in the synthesis and development of potent PROTACs.
Core Attributes of the this compound Linker
This compound is a heterobifunctional linker that offers several distinct advantages in the modular construction of PROTACs. Its structure comprises a five-unit PEG chain, which imparts hydrophilicity and flexibility, flanked by a free amine and a Boc-protected amine.
-
Controlled, Sequential Synthesis: The tert-butyloxycarbonyl (Boc) protecting group on one of the terminal amines allows for a directional and controlled synthetic strategy. This enables the sequential coupling of the POI and E3 ligase ligands, minimizing the formation of undesired homodimers and simplifying purification.
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG5 chain can significantly improve the aqueous solubility of the resulting PROTAC molecule. This is a crucial attribute, as the often large and hydrophobic nature of PROTACs can lead to poor solubility and limited cell permeability.[5]
-
Optimal Length and Flexibility: The length of the linker is a critical determinant of the stability and productivity of the ternary complex. The PEG5 chain provides a defined length and inherent flexibility that can facilitate the optimal orientation of the POI and E3 ligase for efficient ubiquitination.
Quantitative Analysis of PROTAC Performance with PEG Linkers
The efficacy of a PROTAC is primarily defined by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific quantitative data for PROTACs utilizing the exact this compound linker is not extensively available in the public domain, the following tables present representative data from the literature for PROTACs employing PEG5 and other similar length linkers. This data illustrates the critical impact of linker length and composition on degradation activity.
Table 1: Impact of PEG Linker Length on PROTAC Efficacy (Representative Data)
| PROTAC Candidate | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-1 | BRD4 | CRBN | PEG3 | 80 | 85 | HeLa |
| PROTAC-2 | BRD4 | CRBN | PEG5 | 25 | >90 | HeLa |
| PROTAC-3 | BRD4 | CRBN | PEG8 | 100 | 75 | HeLa |
| PROTAC-4 | BTK | VHL | PEG-containing (12 atoms) | >1000 | <20 | MOLM-14 |
| PROTAC-5 | BTK | VHL | PEG-containing (21 atoms) | 3 | 96 | MOLM-14 |
| PROTAC-6 | BTK | VHL | PEG-containing (29 atoms) | 292 | 76 | MOLM-14 |
Data is illustrative and compiled from general trends reported in the literature to demonstrate the concept of linker optimization. DC50 and Dmax values are highly dependent on the specific cell line and experimental conditions.[6]
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of PROTACs. The following protocols are generalized from published studies and provide a framework for the use of Boc-protected amine-PEG linkers in PROTAC construction.
Protocol 1: Solution-Phase Synthesis of a PROTAC using a Boc-Protected PEG5 Linker
This protocol describes a three-step solution-phase synthesis for a BET-degrading PROTAC, coupling a JQ1 derivative (POI ligand) and pomalidomide (B1683931) (E3 ligase ligand) via a PEG5 linker.
Step 1: Coupling of the E3 Ligase Ligand to the Linker
-
Reaction Setup: To a solution of Boc-NH-PEG5-C2-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add an amine-functionalized pomalidomide derivative (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 16-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297). Wash the organic layer sequentially with 5% aqueous lithium chloride, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the Boc-protected pomalidomide-linker intermediate.
Step 2: Boc Deprotection
-
Reaction Setup: Dissolve the intermediate from Step 1 (1.0 eq) in a 20-50% solution of TFA in DCM (v/v).
-
Reaction Conditions: Stir the solution at room temperature for 1-2 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3x). The resulting amine salt is often used directly in the next step.
Step 3: Coupling of the POI Warhead
-
Reaction Setup: To a solution of a carboxylic acid-functionalized JQ1 derivative (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 minutes to pre-activate.
-
Add the deprotected pomalidomide-linker intermediate from Step 2 (1.1 eq).
-
Reaction Conditions: Stir the reaction mixture under an inert atmosphere at room temperature for 16-24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to obtain the final PROTAC.
Protocol 2: Western Blotting for Determination of DC50 and Dmax
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from 1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Visualizing PROTAC Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of the complex biological and chemical processes involved in PROTAC research.
Conclusion
The this compound linker is a valuable and versatile tool for the modular synthesis of PROTACs. Its inherent properties, including the Boc-protected amine for controlled, sequential synthesis and the hydrophilic PEG5 spacer, address key challenges in PROTAC design, namely enhancing solubility and providing the necessary flexibility for optimal ternary complex formation. By enabling a systematic approach to linkerology, this and similar PEG-based linkers facilitate the rapid generation and optimization of PROTAC libraries, accelerating the discovery of novel protein degraders for therapeutic applications. The provided protocols and conceptual frameworks serve as a guide for researchers to effectively utilize this class of linkers in their drug discovery endeavors.
References
- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
applications of NH2-PEG5-C2-NH-Boc in antibody-drug conjugates
An In-depth Technical Guide to the Application of Heterobifunctional PEG Linkers in Antibody-Drug Conjugates
Executive Summary
Antibody-Drug Conjugates (ADCs) represent a leading class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads.[][2] The linker, a chemical bridge connecting these two components, is a critical determinant of an ADC's therapeutic index, influencing its stability, solubility, pharmacokinetics (PK), and payload delivery mechanism.[3][4] This guide focuses on the application of a specific class of linkers represented by NH2-PEG5-C2-NH-Boc , a heterobifunctional linker featuring a polyethylene (B3416737) glycol (PEG) spacer and a Boc-protected amine.
While direct, extensive literature on this specific molecule's use in clinical ADCs is sparse, its structural components are archetypal of modern linker design. This guide will, therefore, explore its role as a representative of hydrophilic, heterobifunctional PEG linkers. We will delve into the quantitative impact of PEGylation on ADC performance, provide detailed experimental protocols for ADC synthesis and characterization, and use visualizations to illustrate key mechanisms and workflows relevant to researchers, scientists, and drug development professionals.
Core Concepts: The Role of PEGylated Linkers in ADC Design
The conjugation of highly potent, and often hydrophobic, cytotoxic drugs to a large antibody molecule can present significant challenges, including aggregation, poor solubility, and rapid clearance from circulation.[2][4] Hydrophilic linkers, particularly those incorporating PEG chains, have emerged as a powerful strategy to mitigate these issues.[4][5]
The molecule This compound is a bifunctional linker containing a five-unit PEG chain.[6][7] One terminus has a free primary amine (-NH2) ready for conjugation, while the other has a tert-butyloxycarbonyl (Boc) protected amine (-NH-Boc).[8] The Boc group is a stable protecting group that can be removed under acidic conditions, allowing for controlled, sequential conjugation reactions—a critical feature for complex multi-step ADC synthesis.[8][9]
Key Advantages of PEG Linkers in ADCs:
-
Enhanced Hydrophilicity and Solubility: The primary benefit of PEG linkers is the significant improvement in the aqueous solubility of the ADC.[2] The PEG chain forms a hydrophilic "shield" around the hydrophobic payload, which mitigates the risk of aggregation, even at higher drug-to-antibody ratios (DARs).[4][]
-
Improved Pharmacokinetics (PK): PEGylation increases the hydrodynamic radius of the ADC, which reduces renal clearance and prolongs its circulation half-life.[11][12][13] This extended exposure can lead to greater tumor accumulation and improved efficacy.[13]
-
Increased Drug Loading (Higher DAR): By improving solubility and preventing aggregation, PEG linkers enable the development of ADCs with higher, more homogeneous DARs (e.g., 8), allowing for the delivery of a greater concentration of the payload to target cells.[2][14]
-
Reduced Immunogenicity: The hydrophilic PEG chain can mask potential epitopes on the linker-payload complex, reducing the risk of an immune response.[11][15]
Quantitative Data on the Impact of PEG Linkers
The length of the PEG chain is a critical parameter that must be optimized for each ADC, representing a trade-off between improving pharmacokinetics and potentially reducing cytotoxic potency due to steric hindrance.[2][4] The following tables summarize synthesized data from preclinical studies that illustrate the impact of PEG linker length on key ADC performance metrics.
(Note: The data presented is compiled from multiple studies using different antibodies, payloads, and experimental models. The optimal PEG length is context-dependent and requires empirical validation for each specific ADC candidate.[2][16])
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK)
| PEG Length | ADC Example | Animal Model | Half-Life (t½) vs. No PEG | Clearance Rate vs. No PEG | Reference(s) |
|---|---|---|---|---|---|
| No PEG | ZHER2-SMCC-MMAE | Animal Model | Baseline | Baseline | [16][17] |
| PEG8 | IgG-mDPR-PEG8-MMAE | Rat | Significantly longer | Significantly lower | [16] |
| PEG24 | RS7-mPEG24-MMAE | Animal Model | Prolonged | Slower | [16] |
| 4 kDa | ZHER2-PEG4K-MMAE | Animal Model | 2.5-fold increase | Not Reported | [16][17] |
| 10 kDa | ZHER2-PEG10K-MMAE | Animal Model | 11.2-fold increase | Not Reported |[16][17] |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
| PEG Length | ADC Example | Cell Line | IC50 / EC50 | Fold Change in Potency vs. No PEG | Reference(s) |
|---|---|---|---|---|---|
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | Baseline (0.8 nM) | - | [13] |
| PEG8 | αCD30-mDPR-PEG8-MMAE | CD30+ Lymphoma | Comparable to other PEGs | No significant effect | [16] |
| 4 kDa | ZHER2-PEG4K-MMAE | NCI-N87 | 3.6 nM | 4.5-fold decrease | [13] |
| 10 kDa | ZHER2-PEG10K-MMAE | NCI-N87 | 17.6 nM | 22-fold decrease |[13] |
These data illustrate a consistent trend: increasing PEG linker length generally leads to a longer plasma half-life and, consequently, enhanced in vivo antitumor efficacy.[13] However, this is often accompanied by a decrease in direct in vitro cytotoxicity, a trade-off that underscores the importance of optimizing the linker for each ADC to achieve the desired therapeutic window.[13]
Visualizing Key Processes and Relationships
Diagrams created using Graphviz provide a clear visual representation of complex biological and chemical processes.
Caption: General mechanism of action of an Antibody-Drug Conjugate (ADC).[18][19]
References
- 2. benchchem.com [benchchem.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. amsbio.com [amsbio.com]
- 7. This compound - MedChem Express [bioscience.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. purepeg.com [purepeg.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]
- 19. Antibody Drug Conjugates (ADCs) 101 [thermofisher.com]
A-Technical-Guide-to-the-Boc-Protecting-Group-in-PEG-Linkers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the chemical modification of molecules, particularly in bioconjugation and drug development.[1] When applied to polyethylene (B3416737) glycol (PEG) linkers, Boc protection provides a reversible and highly selective method for masking amine functionalities.[1][2] This strategy is instrumental in multi-step synthetic pathways where precise control over reactive groups is paramount.[1] This technical guide provides a comprehensive overview of the chemistry, experimental protocols, and applications of Boc-protected PEG linkers, tailored for professionals in the field.
The Core Chemistry of Boc Protection and Deprotection
The Boc group is favored for its stability under a wide range of conditions, including basic and nucleophilic environments, and its facile removal under mild acidic conditions.[1][2][3] This allows for the selective deprotection of the amine without compromising other sensitive functional groups within a molecule.[1]
Boc Protection of Amines
The most common method for introducing a Boc group onto a primary or secondary amine of a PEG linker is through the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).[1] The reaction is typically carried out in the presence of a base, such as sodium bicarbonate or triethylamine, in a suitable organic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).[1][4] The amine acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O. The subsequent collapse of the tetrahedral intermediate results in the formation of a carbamate (B1207046), carbon dioxide, and tert-butanol.[4][5]
Boc Deprotection
The removal of the Boc group is achieved by treating the protected PEG linker with a strong acid.[1] Trifluoroacetic acid (TFA) in DCM is the most frequently employed reagent for this purpose.[1][6] The reaction proceeds via protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the carbamate bond to release the free amine, carbon dioxide, and a stable tert-butyl cation.[6] The volatile byproducts make for a straightforward work-up.[1]
Quantitative Data on Boc Protection and Deprotection
The efficiency of Boc protection and deprotection reactions is crucial for the successful synthesis of complex biomolecules. The following tables summarize typical reaction conditions and outcomes.
Table 1: Typical Conditions for Boc Protection of Amine-Terminated PEG Linkers
| Reagent | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| (Boc)₂O (1.1 eq) | Triethylamine (1.5 eq) | Dichloromethane (DCM) | Room Temp | 2 - 12 | >95 |
| (Boc)₂O (1.1 eq) | Sodium Bicarbonate (2.0 eq) | THF/Water (1:1) | Room Temp | 4 - 16 | >90 |
| (Boc)₂O (1.2 eq) | DMAP (cat.) | Acetonitrile | Room Temp | 1 - 4 | >95 |
Note: Reaction times and yields can vary depending on the specific PEG linker and substrate.
Table 2: Common Reagents and Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Temperature (°C) | Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v)[7] | Dichloromethane (DCM)[7] | Room Temp[7] | 0.5 - 2 h[6] | The most common and efficient method.[1] |
| Hydrochloric Acid (HCl) | 4 M | Dioxane or Methanol | Room Temp | 1 - 4 h | Effective, but the acid is less volatile than TFA. |
| Formic Acid | 88-95% | - | 40 - 50 | 8 - 24 h | Milder alternative to TFA and HCl. |
| Zinc Bromide (ZnBr₂) | 2-3 eq | Dichloromethane (DCM) | Room Temp | 12 - 24 h | A mild Lewis acid condition.[8][9] |
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducibility in research and development. Below are step-by-step methodologies for the Boc protection and deprotection of PEG linkers.
Protocol 1: Mono-Boc Protection of a Diamine-Terminated PEG Linker
This protocol describes the mono-protection of a diamine-terminated PEG linker.
Materials:
-
Diamine-terminated PEG (1 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)
-
Triethylamine (TEA) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve the diamine-terminated PEG in anhydrous DCM in a round-bottom flask.
-
Add TEA to the solution and stir for 10 minutes at room temperature.
-
Slowly add a solution of (Boc)₂O in DCM to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting mono-Boc-protected PEG linker by column chromatography if necessary.
Protocol 2: Boc Deprotection of a PEG-Conjugate[10]
This protocol outlines the removal of the Boc group from a PEG-conjugate using TFA.
Materials:
-
Boc-protected PEG-conjugate
-
Anhydrous Dichloromethane (DCM)[7]
-
Trifluoroacetic Acid (TFA)[7]
-
Toluene[7]
-
Nitrogen or Argon gas supply
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG-conjugate in anhydrous DCM (10-20 mg/mL) in a glass vial.[10]
-
Under a nitrogen or argon atmosphere, add TFA to the solution to a final concentration of 20-50% (v/v).[7][10] For a 50% concentration, add an equal volume of TFA to the DCM solution.[10]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[10]
-
Monitor the reaction progress by LC-MS or TLC to confirm the disappearance of the starting material.[10]
-
Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.
-
To ensure complete removal of residual TFA, add toluene (B28343) to the residue and evaporate under reduced pressure. Repeat this co-evaporation step three times.[7]
-
The resulting product is the TFA salt of the deprotected amine, which can be used directly in the next step or neutralized if required.
Applications in Drug Development
Boc-protected PEG linkers are indispensable in the synthesis of advanced therapeutics.[2] Their use allows for a modular and controlled approach to constructing complex molecules.
-
Antibody-Drug Conjugates (ADCs): In ADC synthesis, a Boc-protected PEG linker can be conjugated to a cytotoxic drug.[2] After deprotection, the newly revealed amine on the linker is then coupled to the antibody, ensuring a specific and controlled drug-to-antibody ratio.[2] The PEG linker enhances the hydrophilicity and pharmacokinetic properties of the ADC.[1]
-
PROTACs (Proteolysis Targeting Chimeras): For PROTACs, which consist of two ligands joined by a linker, a heterobifunctional PEG linker with a Boc-protected amine at one end is often used.[2][11] This allows for the sequential attachment of the target protein binder and the E3 ligase ligand.[1]
-
Peptide Synthesis: Boc chemistry is a well-established strategy in solid-phase peptide synthesis (SPPS).[1] The acid-labile nature of the Boc group allows for its removal without cleaving the peptide from the solid support.[3][6]
Visualizing Workflows and Mechanisms
Diagrams are essential for understanding the logical flow of synthetic procedures and reaction mechanisms.
Caption: Mechanism of Amine Protection with (Boc)₂O.
Caption: Acid-Catalyzed Deprotection of a Boc-Protected Amine.
Caption: Workflow for ADC Synthesis.
Conclusion
The use of Boc protection on PEG linkers is a versatile and powerful tool in modern drug development and bioconjugation.[1] A thorough understanding of the underlying chemistry, coupled with robust experimental protocols, enables researchers and scientists to design and synthesize complex molecular architectures with high precision and efficiency.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
molecular weight and formula of NH2-PEG5-C2-NH-Boc
This technical guide provides comprehensive information on the chemical and physical properties of NH2-PEG5-C2-NH-Boc, a heterobifunctional PROTAC linker. It is intended for researchers, scientists, and professionals in the field of drug development and chemical biology.
Core Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning and execution.
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₆N₂O₇ | [1][2] |
| Molecular Weight | 380.48 g/mol | [1] |
| CAS Number | 189209-27-6 | [1][2] |
| Purity | ≥95% - 97.0% | [1][2] |
Experimental Protocols
The characterization and quality control of this compound typically involve a combination of analytical techniques to confirm its structure and purity. Below are detailed methodologies for key experiments.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the molecule by analyzing the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Ensure the sample is fully dissolved.
-
¹H NMR Spectroscopy Protocol:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to assign protons to the structure. Key expected signals include those for the Boc protecting group, the PEG chain, and the terminal amine groups.
-
-
¹³C NMR Spectroscopy Protocol:
-
Acquire the spectrum on the same spectrometer.
-
Use a proton-decoupled sequence.
-
A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Analyze the chemical shifts to identify the different carbon environments.
-
2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the compound and confirm its elemental composition.
-
Technique: Electrospray ionization (ESI) mass spectrometry is commonly used for this type of molecule.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
Protocol:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The expected m/z value for [M+H]⁺ would be approximately 381.49.
-
For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental formula.
-
3. High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the compound.
-
Technique: Reversed-phase HPLC is a standard method.
-
Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid (0.1%), is typically used.
-
Stationary Phase: A C18 column is a common choice.
-
Protocol:
-
Dissolve a small amount of the sample in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Run a gradient elution, for example, starting from 95% water/5% acetonitrile and ramping to 5% water/95% acetonitrile over 20-30 minutes.
-
Monitor the elution profile using a UV detector (e.g., at 210-220 nm) or an evaporative light scattering detector (ELSD).
-
The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.
-
Workflow and Diagrams
General Synthesis and Deprotection Workflow
The following diagram illustrates a typical workflow for the utilization of this compound in the synthesis of a PROTAC molecule, followed by the deprotection of the Boc group.
Caption: Synthetic workflow for PROTAC assembly using the this compound linker.
Characterization Workflow
This diagram outlines the logical flow of experiments to verify the identity and purity of the synthesized or purchased this compound.
Caption: Analytical workflow for the characterization of this compound.
References
A Technical Guide to the Bifunctional Linker NH2-PEG5-C2-NH-Boc for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the heterobifunctional linker, NH2-PEG5-C2-NH-Boc, a critical component in the development of advanced therapeutics. This document details its chemical properties, commercial availability, and core applications, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Included are detailed experimental protocols, quantitative data summaries, and visual diagrams of key workflows and mechanisms to support researchers in their drug discovery and development endeavors.
Introduction to this compound
This compound, also known by its alternative name PROTAC Linker 17, is a polyethylene (B3416737) glycol (PEG)-based linker molecule.[1] Its structure features a five-unit PEG chain that imparts hydrophilicity, which can enhance the solubility and permeability of the resulting conjugate molecules.[2] The molecule is heterobifunctional, possessing a free primary amine (-NH2) at one terminus and a Boc-protected amine (-NH-Boc) at the other, separated by a C2 alkyl spacer. This differential protection allows for controlled, sequential conjugation reactions, a crucial aspect in the precise assembly of complex molecules like PROTACs.
The free amine group is readily reactive with entities such as carboxylic acids and activated NHS esters. The tert-butyloxycarbonyl (Boc) protecting group on the other amine is stable under various reaction conditions but can be easily removed under mild acidic conditions to reveal a free amine for subsequent conjugation steps.
Commercial Suppliers and Physicochemical Properties
A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The following tables summarize the key physicochemical properties and a list of commercial suppliers.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 189209-27-6[1] |
| Molecular Formula | C17H36N2O7[1] |
| Molecular Weight | 380.48 g/mol [1][3] |
| Appearance | Colorless to light yellow liquid[3] |
| Purity | Typically ≥95% |
| Storage Conditions | 4°C, protected from light. For long-term storage in solvent, -80°C is recommended.[3] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL)[3] |
Table 2: Commercial Suppliers of this compound
| Supplier | Product Name/Number |
| MedChemExpress | HY-W022240[1][3] |
| Cambridge Bioscience | HY-W022240[1] |
| Amsbio | AMS.T16661[2] |
| Sigma-Aldrich | CIAH987EB442 (from ChemScene) |
| TargetMol | T16661[4] |
| Biopharma PEG | N/A[5] |
| BroadPharm | N/A[6] |
| SINOPEG | N/A[7] |
| Glycomindsynth | N/A[8] |
Core Application: Synthesis of PROTACs
The primary application of this compound is in the construction of PROTACs. PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest. A PROTAC molecule consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[9]
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase. The PEG component of this compound enhances the solubility and provides flexibility to the PROTAC molecule.
PROTAC-Mediated Protein Degradation Pathway
The mechanism of action of a PROTAC involves several key steps that lead to the degradation of the target protein.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following are detailed methodologies for the synthesis of a PROTAC using this compound. These protocols are generalized and may require optimization for specific ligands and reaction conditions.
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically follows a sequential, two-step conjugation process.
Caption: General workflow for PROTAC synthesis.
Detailed Protocol for PROTAC Synthesis
Step 1: First Amide Coupling
-
Activation of Ligand 1: Dissolve the first ligand containing a carboxylic acid moiety (1.0 equivalent) in anhydrous dimethylformamide (DMF). Add a peptide coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling Reaction: To the activated Ligand 1 solution, add a solution of this compound (1.1 equivalents) dissolved in a minimal amount of anhydrous DMF.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the progress by liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Purification: Upon completion, purify the resulting Boc-protected intermediate (Ligand1-Linker-NH-Boc) by flash column chromatography or preparative HPLC.
Step 2: Boc Deprotection
-
Deprotection Reaction: Dissolve the purified Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA v/v). Stir the mixture at room temperature for 1-2 hours.
-
Solvent Removal: Remove the TFA and DCM under reduced pressure. To ensure complete removal of residual TFA, co-evaporate with a solvent like toluene (B28343) or DCM multiple times. The resulting amine-TFA salt (Ligand1-Linker-NH2) is often used directly in the next step.
Step 3: Second Amide Coupling
-
Activation of Ligand 2: In a separate flask, dissolve the second ligand containing a carboxylic acid moiety (1.2 equivalents) in anhydrous DMF. Add a peptide coupling reagent (e.g., HATU, 1.2 equivalents) and DIPEA (3-4 equivalents).
-
Coupling Reaction: Add the deprotected intermediate (Ligand1-Linker-NH2) to the activated Ligand 2 solution.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.
-
Final Purification: Upon completion, purify the final PROTAC product by preparative HPLC to obtain a product with high purity.
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
Conclusion
This compound is a versatile and valuable tool for researchers and drug development professionals, particularly in the rapidly advancing field of targeted protein degradation. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the controlled and efficient synthesis of complex molecules like PROTACs. The detailed protocols and information provided in this guide are intended to support the successful application of this linker in the development of novel therapeutics.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|T16661|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [chemicalbook.com]
- 5. BOC-NH-PEG5-NH2 | CAS:189209-27-6 | Biopharma PEG [biochempeg.com]
- 6. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 7. Manufacturer Of Monodisperse PEG,Wholesale Monodisperse PEG [sinopeg.com]
- 8. glycomindsynth.com [glycomindsynth.com]
- 9. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
Safety and Handling of NH2-PEG5-C2-NH-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling procedures for NH2-PEG5-C2-NH-Boc, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugation applications. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.
Chemical and Physical Properties
This compound, also known as tert-Butyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate, is a polyethylene (B3416737) glycol (PEG)-based linker.[1] It features a terminal primary amine and a Boc-protected amine, separated by a five-unit PEG spacer. This structure imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting conjugates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 189209-27-6 | [1][2] |
| Molecular Formula | C17H36N2O7 | [1][2] |
| Molecular Weight | 380.48 g/mol | [2] |
| Purity | ≥95% or ≥97.0% | [1][2] |
| Appearance | Varies; can be a viscous liquid or solid | [3] (for a similar compound) |
| Solubility | Soluble in organic solvents such as DMSO and DMF | [4] (for a similar compound) |
Hazard Identification and Safety Precautions
While specific hazard classification under Regulation (EC) No. 1272/2008 may not be available for this compound itself, related compounds are often not classified as hazardous.[5] However, as with any chemical reagent, it is prudent to handle it with care. The chemical, physical, and toxicological properties have not been thoroughly investigated.[5]
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling the compound:
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses or goggles | Should provide a complete seal around the eyes.[6] |
| Hand Protection | Chemically resistant gloves | Nitrile gloves are commonly recommended.[6] |
| Body Protection | Laboratory coat | Should be fully buttoned to protect from spills.[6] |
| Respiratory Protection | Dust mask (e.g., N95) | Recommended when handling the solid powder form to avoid inhalation.[6] |
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]
First Aid Measures
In the event of exposure, the following first aid measures should be taken. These are general recommendations for laboratory chemicals and similar compounds.
Table 3: First Aid Measures
| Scenario | Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[5][7] |
| Skin Contact | Wash the affected area thoroughly with soap and plenty of water.[5][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][7] |
Handling and Storage
Proper handling and storage are critical to prevent the degradation of this compound and ensure its performance in experimental applications.
Stability Considerations
The stability of the molecule is primarily influenced by its two functional ends: the Boc-protected amine and the PEG chain.
-
Boc Group: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[3] It is readily cleaved under acidic conditions. Care should be taken to avoid acidic environments during storage and handling unless deprotection is intended. The Boc group is generally stable under neutral and basic conditions.[3]
-
PEG Chain: The polyethylene glycol chain is hygroscopic, meaning it can absorb moisture from the air.[3] The ether linkages in the PEG backbone can also be susceptible to oxidation, particularly in the presence of metal ions, oxygen, and light.[4]
Recommended Storage Conditions
To maintain the integrity of the compound, the following storage conditions are recommended:
Table 4: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Pure (Neat) | -20°C | Up to 3 years | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and moisture exposure. Protect from light.[1][3][4] |
| 4°C | Up to 2 years | For shorter-term storage, refrigeration is acceptable. Ensure the container is well-sealed.[3] | |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous solvents like DMSO.[3] |
| -20°C | Up to 1 month | Suitable for working solutions that will be used in the near future.[3] |
Experimental Protocols
General Handling Workflow
The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.
References
The Strategic Application of NH2-PEG5-C2-NH-Boc in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery. The linker connecting the two active ends of a PROTAC is a critical determinant of its efficacy. This technical guide provides an in-depth analysis of NH2-PEG5-C2-NH-Boc, a versatile polyethylene (B3416737) glycol (PEG)-based linker, and its mechanism of action in PROTAC-mediated protein degradation. We will delve into its role in facilitating the formation of the key ternary complex, present quantitative data on the performance of PEGylated PROTACs, and provide detailed experimental protocols for their evaluation.
Introduction to Targeted Protein Degradation and PROTACs
PROTACs are bifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that joins them.[1] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2] This event-driven, catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[3]
The linker is not a mere spacer; its length, flexibility, and chemical composition are critical for the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which directly impacts the efficiency and selectivity of protein degradation.[4]
This compound: A Versatile Linker for PROTAC Synthesis
This compound, also known as PROTAC Linker 17, is a popular choice in PROTAC design. Its key features include:
-
Polyethylene Glycol (PEG) Core: The five-unit PEG chain imparts hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC molecule, addressing a common challenge with these relatively large molecules. The flexibility of the PEG chain is also crucial for allowing the PROTAC to adopt an optimal conformation for ternary complex formation.[5]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on one of the terminal amines allows for a controlled, sequential synthesis of the PROTAC. This enables the directional coupling of the POI and E3 ligase ligands.[4]
-
Terminal Amines: The two terminal amine groups provide versatile handles for conjugation to the respective ligands, typically through amide bond formation.
Mechanism of Action: Facilitating Ternary Complex Formation
The primary role of the this compound linker is to bridge the POI and E3 ligase, enabling the formation of a productive ternary complex. The length of the PEG5 chain provides an optimal distance for many POI-E3 ligase pairs, minimizing steric hindrance and promoting favorable protein-protein interactions.
The general mechanism of action for a PROTAC employing a PEG-based linker is depicted below:
Quantitative Data on PEGylated PROTACs
The degradation efficiency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The length of the PEG linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair.
Case Study: VHL Homo-PROTAC with a PEG5 Linker
A notable example of a PROTAC utilizing a PEG5 linker is the von Hippel-Lindau (VHL) E3 ligase-targeting homo-PROTAC, CM11. This molecule consists of two VHL ligands joined by a PEG5 linker, which induces the dimerization and subsequent self-degradation of the VHL protein.[6]
| PROTAC | Linker Composition | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| CM11 | PEG5 | pVHL30 | < 100 | > 90 (inferred) | HeLa |
| Analog 1 | PEG3 | pVHL30 | Less Potent | Lower | Not Specified |
| Analog 2 | PEG4 | pVHL30 | Less Potent | Lower | Not Specified |
| Table 1: Comparative performance of VHL homo-PROTACs with varying PEG linker lengths. Data is based on a study highlighting CM11 as the most effective at inducing VHL self-degradation.[6] |
Illustrative Data: BET-Targeting PROTACs
The Bromodomain and Extra-Terminal (BET) family of proteins are important cancer targets. Studies on BET-targeting PROTACs have demonstrated the "Goldilocks" principle of linker length, where a linker that is too short or too long can be detrimental to activity.
| PROTAC | E3 Ligase Ligand | Linker Composition | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-771 | VHL | Optimized Alkyl/PEG-like | BRD2/3/4 | < 5 | > 90 | 22Rv1 |
| MZ1 | VHL | 3-unit PEG | BRD4 > BRD2/3 | < 100 | > 90 | HeLa |
| CRBN-PROTAC | CRBN | 4-5 PEG units | BRD4 | < 500 | Not Specified | H661 |
| Table 2: Representative data for BET-targeting PROTACs with PEG-containing linkers. This data illustrates the impact of linker composition and length on degradation potency.[6] |
Experimental Protocols
A systematic evaluation of a PROTAC's activity is crucial for its development. The following are key experimental protocols for characterizing a novel PROTAC synthesized with the this compound linker.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound typically follows a two-step process involving sequential amide couplings.
Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.[6]
Materials:
-
Cell line expressing the target protein
-
PROTAC compound (stock in DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.
Target Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Materials from the Western Blot protocol
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibody against ubiquitin
-
Proteasome inhibitor (e.g., MG132)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC, with and without a proteasome inhibitor (e.g., MG132), for a shorter duration (e.g., 4-6 hours).
-
Cell Lysis and Immunoprecipitation (IP): Lyse the cells and incubate the lysate with an antibody against the target protein, followed by incubation with Protein A/G beads to pull down the target protein.
-
Elution and Western Blot: Elute the protein from the beads and perform a Western blot.
-
Detection: Probe the membrane with an antibody against ubiquitin.
-
Data Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced with MG132 co-treatment, indicates successful ubiquitination of the target protein.
Conclusion
This compound is a highly valuable and versatile linker in the medicinal chemist's toolkit for the construction of PROTACs. Its inherent properties, including the ability to enhance solubility and provide a flexible yet defined linker length, address key challenges in PROTAC design. By enabling a modular and controlled synthetic approach, this linker facilitates the rapid generation and optimization of PROTAC libraries. The systematic evaluation of PROTACs containing this linker, using the protocols outlined in this guide, is essential for the rational design of the next generation of potent and selective protein degraders.
References
- 1. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
PEGylation Strategies for Enhanced Drug Delivery: A Technical Guide
The covalent attachment of polyethylene (B3416737) glycol (PEG), a process known as PEGylation, has become a cornerstone in drug development, significantly enhancing the therapeutic efficacy of various molecules, including proteins, peptides, and small-molecule drugs. This guide provides an in-depth exploration of PEGylation strategies, offering researchers and drug development professionals a comprehensive overview of the core principles, methodologies, and applications.
The Fundamentals of PEGylation
PEGylation is a bioconjugation technique that involves the covalent attachment of PEG chains to a drug molecule. This process can profoundly alter the physicochemical and biological properties of the parent molecule, leading to improved pharmacokinetic and pharmacodynamic profiles.
Key Advantages of PEGylation:
-
Prolonged Plasma Half-Life: The hydrophilic and flexible nature of the PEG chain creates a hydrodynamic shell around the drug, increasing its effective size and reducing renal clearance.
-
Reduced Immunogenicity: The PEG shield can mask antigenic epitopes on the drug's surface, diminishing its recognition by the immune system and subsequent antibody formation.
-
Enhanced Solubility and Stability: PEGylation can improve the solubility of hydrophobic drugs in aqueous environments and protect them from enzymatic degradation.
-
Improved Pharmacokinetics: By decreasing clearance and increasing the circulation time, PEGylation allows for less frequent dosing, which can improve patient compliance.
Evolution of PEGylation Strategies
PEGylation technology has evolved significantly since its inception, moving from random, first-generation approaches to more controlled and sophisticated second-generation and site-specific methods.
2.1. First-Generation PEGylation: Random Conjugation
The initial approaches to PEGylation involved the random attachment of PEG chains to multiple reactive sites on the drug molecule, typically targeting amine groups on lysine (B10760008) residues. While successful in demonstrating the potential of the technology, this method often resulted in a heterogeneous mixture of PEGylated isomers with varying biological activity and clearance rates.
2.2. Second-Generation PEGylation: Controlled and Releasable Systems
To overcome the limitations of the first-generation techniques, second-generation PEGylation focuses on more controlled and specific conjugation. This includes the use of larger PEG chains to reduce the number of attachment sites and the development of cleavable or hydrolyzable linkers that allow for the controlled release of the active drug at the target site.
2.3. Site-Specific PEGylation
The gold standard in modern PEGylation is site-specific conjugation, which ensures the attachment of a single PEG chain at a predetermined location on the drug molecule. This approach yields a homogeneous product with a well-defined structure and preserved biological activity. Common strategies for site-specific PEGylation include:
-
N-terminal PEGylation: Targeting the unique alpha-amine group at the N-terminus of a protein.
-
Cysteine PEGylation: Utilizing the thiol group of a cysteine residue, which is often introduced at a specific site through genetic engineering.
-
GlycoPEGylation: Attaching PEG to a carbohydrate moiety on a glycoprotein.
The following diagram illustrates the progression of these strategies:
Quantitative Impact of PEGylation on Pharmacokinetics
The following table summarizes the typical quantitative improvements observed in the pharmacokinetic parameters of various drugs after PEGylation.
| Parameter | Unmodified Drug | PEGylated Drug | Fold Change |
| Plasma Half-Life (t½) | Minutes to Hours | Hours to Days | 10 - 100x |
| Clearance (CL) | High | Low | 10 - 100x ↓ |
| Volume of Distribution (Vd) | Large | Smaller | 2 - 10x ↓ |
| Area Under the Curve (AUC) | Low | High | 10 - 100x ↑ |
Note: The exact fold change is highly dependent on the specific drug, the size and type of PEG, and the conjugation chemistry.
Experimental Protocols for PEGylation
This section provides a generalized methodology for the key steps involved in a typical PEGylation experiment.
4.1. Materials and Reagents
-
Drug molecule (protein, peptide, etc.)
-
Activated PEG reagent (e.g., PEG-NHS ester, PEG-maleimide)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching reagent (e.g., Tris buffer, glycine)
-
Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography)
-
Analytical instruments (e.g., SDS-PAGE, mass spectrometry, HPLC)
4.2. General PEGylation Workflow
The following diagram outlines the typical workflow for developing a PEGylated drug.
4.3. Detailed Experimental Steps
-
Preparation of Reactants:
-
Dissolve the drug molecule in the chosen reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the activated PEG reagent in the same buffer immediately before use.
-
-
Conjugation Reaction:
-
Add the activated PEG reagent to the drug solution at a specific molar ratio (e.g., 1:1, 1:5, 1:10 drug:PEG).
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified duration (e.g., 1-24 hours) with gentle stirring.
-
-
Quenching the Reaction:
-
Add a quenching reagent to the reaction mixture to consume any unreacted PEG reagent.
-
-
Purification of the PEGylated Conjugate:
-
Employ a suitable chromatography technique to separate the PEGylated drug from unreacted drug, free PEG, and other byproducts. Size-exclusion chromatography (SEC) is commonly used to separate based on size, while ion-exchange chromatography (IEX) can separate based on charge differences.
-
-
Characterization of the Conjugate:
-
SDS-PAGE: To visualize the increase in molecular weight and assess the purity of the conjugate.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight and confirm the number of attached PEG chains.
-
HPLC (Reversed-Phase or Size-Exclusion): To quantify the purity of the conjugate and analyze the distribution of PEGylated species.
-
In Vitro Bioassay: To measure the biological activity of the PEGylated drug compared to the unmodified parent molecule.
-
Signaling Pathways and PEGylation
While PEG itself is considered biologically inert, the altered pharmacokinetic and biodistribution profile of a PEGylated drug can influence its interaction with various signaling pathways. For instance, a PEGylated growth factor might exhibit prolonged activation of its corresponding receptor tyrosine kinase pathway due to its extended presence in the circulation.
The following diagram illustrates a simplified signaling pathway that can be influenced by a PEGylated ligand.
Conclusion
PEGylation remains a powerful and versatile tool in drug delivery, offering significant advantages in improving the therapeutic index of a wide range of drug molecules. The continued development of site-specific conjugation techniques and novel PEG architectures promises to further refine this technology, leading to the creation of next-generation biotherapeutics with enhanced efficacy and safety profiles. A thorough understanding of the principles and methodologies outlined in this guide is crucial for researchers and developers aiming to harness the full potential of PEGylation in their drug development endeavors.
Theoretical Modeling of NH2-PEG5-C2-NH-Boc Interactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the theoretical modeling of the bifunctional linker molecule, NH2-PEG5-C2-NH-Boc. Given the specific and novel nature of this molecule, this document outlines the necessary steps to generate robust computational models for studying its intramolecular and intermolecular interactions. The guide details the process of parameterization using quantum mechanics, the subsequent application in molecular dynamics simulations, and the experimental protocols for model validation.
Introduction to Theoretical Modeling of PEGylated Molecules
Polyethylene glycol (PEG) and its derivatives are extensively used in drug delivery and bioconjugation to enhance the solubility, stability, and pharmacokinetic properties of therapeutic agents.[1] Theoretical modeling, particularly molecular dynamics (MD) simulations, offers atomic-level insights into the conformational dynamics of PEGylated molecules and their interactions with biological targets.[2][3] For novel molecules like this compound, which features a free amine and a Boc-protected amine, a bespoke modeling approach is essential due to the absence of standard force field parameters for these specific end groups in this arrangement.[4]
Computational Methodology: A Step-by-Step Guide
The theoretical modeling of this compound requires a multi-step approach, beginning with the generation of accurate force field parameters derived from quantum mechanical (QM) calculations, followed by classical molecular dynamics simulations.
Quantum Mechanical Calculations for Parameter Derivation
For novel molecular entities, QM calculations are crucial for deriving accurate parameters that describe the molecule's electronic structure and energetics.[5] This process involves determining partial atomic charges, bond lengths, bond angles, and dihedral angles.
Protocol for Quantum Mechanical Parameter Derivation:
-
Initial Structure Generation:
-
Construct the 3D structure of this compound using molecular building software (e.g., Avogadro, ChemDraw).
-
Perform an initial geometry optimization using a low-level computational method (e.g., semi-empirical PM7 or a small basis set DFT).
-
-
Conformational Analysis:
-
Due to the flexibility of the PEG chain, a thorough conformational search is necessary to identify low-energy conformers.
-
Perform a systematic or stochastic conformational search. For each identified unique conformer, perform a geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G*.
-
-
Partial Atomic Charge Calculation:
-
For the lowest energy conformer, calculate the electrostatic potential (ESP) on a grid of points around the molecule.
-
Fit the partial atomic charges to this ESP using a method like Restrained Electrostatic Potential (RESP).[6][7] This is critical for accurately representing the electrostatic interactions, especially around the polar amine and Boc-protected amine groups.
-
-
Bonded Parameter Derivation:
-
Bond and Angle Parameters: These can be extracted from the optimized geometry of the lowest energy conformer. The force constants can be derived from a Hessian calculation at the same level of theory.
-
Dihedral Parameters: To parameterize the rotatable bonds (especially the C-C and C-O bonds in the PEG backbone and the C-N bonds of the linkers), perform relaxed scans of the dihedral angles.[8][9] This involves rotating the dihedral angle in small increments (e.g., 10-15 degrees) and performing a geometry optimization at each step. The resulting energy profile is then used to fit the torsional parameters of the force field.
-
The following diagram illustrates the workflow for deriving force field parameters from quantum mechanics:
References
- 1. Suggested workflow for GROMACS simulations — GROMACS Best Practice Guide documentation [docs.bioexcel.eu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Exploration and validation of force field design protocols through QM-to-MM mapping - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02864F [pubs.rsc.org]
- 4. ks.uiuc.edu [ks.uiuc.edu]
- 5. Deriving Force-Field Parameters from First Principles Using a Polarizable and Higher Order Dispersion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generating parameters using RESP charges from GAMESS-US - Docswiki [wikis.ch.cam.ac.uk]
- 7. RESP ESP charge Derive: Overview [upjv.q4md-forcefieldtools.org]
- 8. researchgate.net [researchgate.net]
- 9. zenodo.org [zenodo.org]
Methodological & Application
Application Notes and Protocols for the Conjugation of NH2-PEG5-C2-NH-Boc to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely established bioconjugation technique used to enhance the therapeutic properties of proteins, peptides, and other molecules.[1] The covalent attachment of PEG chains can improve solubility, increase stability, and reduce the immunogenicity of the conjugated molecule.[2][3] The NH2-PEG5-C2-NH-Boc linker is a heterobifunctional PEG reagent that possesses a free primary amine at one terminus and a tert-butyloxycarbonyl (Boc) protected primary amine at the other, separated by a 5-unit PEG spacer. This configuration allows for a controlled and sequential conjugation strategy.
This document provides a detailed protocol for the conjugation of the free primary amine of the this compound linker to a target molecule containing a primary amine. This process typically involves the activation of a functional group on the target molecule, such as a carboxylic acid, to make it reactive towards the amine on the PEG linker. A common and efficient method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester.[4]
Reaction Principle
The conjugation of the this compound to a primary amine on a target molecule is generally achieved through a two-step process. First, a carboxyl group on the target molecule is activated with EDC and NHS to create a more stable amine-reactive NHS ester.[4] Subsequently, the free primary amine of the this compound linker nucleophilically attacks the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[5] The Boc-protected amine on the other end of the PEG linker remains intact for potential future deprotection and further conjugation.[6]
Quantitative Data Summary
The efficiency of the conjugation reaction is influenced by several key parameters, which should be optimized for each specific application.
| Parameter | Recommended Range | Notes |
| Reaction pH | 7.2 - 8.5 | Optimal for the reaction between an NHS ester and a primary amine. Lower pH reduces amine nucleophilicity, while higher pH increases NHS ester hydrolysis.[5][7] |
| Temperature | 4°C - 25°C (Room Temp) | Lower temperatures can minimize hydrolysis of the NHS ester and are often preferred for sensitive proteins.[2] |
| Molar Ratio (PEG:Target) | 5:1 to 50:1 | A molar excess of the PEG linker is generally used to drive the reaction to completion. The optimal ratio should be determined empirically.[2][8] |
| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C | Reaction progress should be monitored to determine the optimal time.[8] |
| Buffer Selection | Phosphate-buffered saline (PBS), Borate buffer, Carbonate/Bicarbonate buffer | Amine-free buffers are crucial to avoid competing reactions. Avoid buffers like Tris or glycine.[1][7] |
Experimental Protocols
Protocol 1: Activation of a Carboxyl Group on the Target Molecule and Conjugation with this compound
This protocol describes the activation of a carboxyl group on a protein with EDC and NHS, followed by conjugation to the primary amine of the this compound linker.
Materials:
-
Target molecule with a primary amine (e.g., protein)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5[4]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Solutions:
-
Dissolve the target molecule in the Conjugation Buffer to a final concentration of 1-10 mg/mL.[8]
-
Prepare a stock solution of this compound in DMF or DMSO.
-
Immediately before use, prepare solutions of EDC and NHS in the Activation Buffer.
-
-
Activation of the Target Molecule:
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.[4]
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG linker and byproducts by purifying the conjugate using size-exclusion chromatography or another suitable method.
-
Protocol 2: Optional Boc-Deprotection
This protocol describes the removal of the Boc protecting group to expose a free primary amine for subsequent conjugation steps.
Materials:
-
Purified Boc-protected PEG conjugate
-
Deprotection Reagent: 20-50% Trifluoroacetic acid (TFA) in anhydrous Dichloromethane (DCM)[6]
-
Anhydrous organic solvent (e.g., DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Preparation:
-
Ensure the purified conjugate is free of water, for example, by lyophilization.
-
Dissolve the dry conjugate in the TFA/DCM deprotection reagent.
-
-
Deprotection Reaction:
-
Stir the reaction at room temperature for 30-60 minutes.[6]
-
-
Work-up:
-
Remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[8]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the deprotected conjugate.
-
Visualizations
Caption: Experimental workflow for the conjugation of this compound.
Caption: Reaction scheme for EDC/NHS mediated PEGylation.
References
Application Notes and Protocols for Boc Deprotection of NH2-PEG5-C2-NH-Boc using Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex biomolecules and drug delivery systems.[1] Its popularity is due to its stability under a variety of reaction conditions and its straightforward removal under acidic conditions.[1] Trifluoroacetic acid (TFA) is a common and highly effective reagent for the cleavage of the Boc group.[2]
These application notes provide a detailed protocol for the deprotection of the Boc group from NH2-PEG5-C2-NH-Boc, yielding the corresponding primary amine as a trifluoroacetate (B77799) salt. This process is a critical step in synthetic pathways where the exposed amine is required for subsequent conjugation or modification. The protocol includes methods for reaction monitoring, work-up, and characterization of the final product.
Data Presentation
The efficiency of Boc deprotection is crucial for maximizing the yield and purity of the final product. The choice of acid, its concentration, reaction time, and temperature are critical parameters that influence the outcome.[3]
| Parameter | Condition | Notes |
| Substrate Concentration | 0.1–0.5 M in DCM | Higher concentrations can be used, but solubility may be an issue.[4] |
| TFA Concentration | 20%–50% (v/v) in DCM | 25-50% is common. Neat TFA can also be used for difficult substrates.[3][4] |
| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at 0 °C to control any exotherm and then allowed to warm to room temperature.[2][4] |
| Reaction Time | 30 minutes–4 hours | Reaction progress should be monitored. For many substrates, the reaction is complete in under an hour.[4][5] |
| Typical Yield | >95% (as TFA salt) | The crude product is often used directly in the next step.[2] |
| Purity | >95% | Purity can be assessed by LC-MS and ¹H NMR after removal of residual TFA.[2] |
Experimental Protocols
This section provides a detailed methodology for the deprotection of Boc-NH2-PEG5-C2-NH-Boc using trifluoroacetic acid (TFA) in a solution phase.
Materials
-
Boc-NH2-PEG5-C2-NH-Boc
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (B109758) (DCM), anhydrous[4]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Toluene (B28343) (for azeotropic removal of TFA)[3]
-
Cold diethyl ether[5]
Boc Deprotection Protocol
-
Preparation : In a clean, dry round-bottom flask, dissolve Boc-NH2-PEG5-C2-NH-Boc in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.[2]
-
Cooling : Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0°C.[2]
-
TFA Addition : Slowly add an equal volume of trifluoroacetic acid (TFA) to the cooled, stirred solution. For example, to 10 mL of the substrate solution, add 10 mL of TFA, resulting in a 50% TFA/DCM (v/v) solution.[1]
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[1] The progress of the deprotection can be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Work-up and Isolation :
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[5]
-
To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step three times.[3]
-
The resulting product is the TFA salt of the deprotected amine and is often a viscous oil or solid.[1] Dry the product under high vacuum to remove any remaining solvent.[1]
-
The crude product as the TFA salt can often be used directly in the next step.[2]
-
Optional Neutralization of the TFA Salt
If the free amine is required for subsequent steps, the TFA salt can be neutralized.
-
Dissolve the crude TFA salt in a minimal amount of water or a suitable organic solvent.[1]
-
Slowly add a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.[1]
-
Extract the aqueous layer with a suitable organic solvent such as DCM or ethyl acetate.[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.[1]
Signaling Pathways and Experimental Workflows
Reaction Mechanism
The deprotection of the Boc group with TFA proceeds through an acid-catalyzed elimination mechanism.
Caption: Mechanism of TFA-mediated Boc deprotection.
The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA.[5] This is followed by the cleavage of the C-O bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[5] The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[5] The resulting free amine is then protonated by the excess TFA in the reaction mixture to yield the corresponding trifluoroacetate salt.[5]
Experimental Workflow
The following diagram illustrates the general workflow for the Boc deprotection of this compound.
Caption: Experimental workflow for Boc deprotection.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | - Insufficient TFA concentration or equivalents.[5]- Insufficient reaction time or temperature.[5]- Steric hindrance from the PEG chain.[2] | - Increase the concentration of TFA.[5]- Extend the reaction time or gently warm the reaction (if the substrate is stable).[5]- Consider using a stronger acidic system like 4M HCl in dioxane.[2] |
| Side Product Formation | - Alkylation of sensitive residues by the tert-butyl cation.[5] | - Add appropriate scavengers to the reaction mixture, such as triisopropylsilane (B1312306) (TIS) (2.5-5% v/v).[3] |
| Difficulty in Isolating the Product | - The amine salt is highly soluble in the work-up solvents.- Emulsion formation during aqueous work-up.[6] | - After evaporation of the reaction mixture, triturate the residue with a non-polar solvent like cold diethyl ether to precipitate the amine salt.[5][6]- Use brine to break emulsions during extraction.[6] |
| Product Degradation | - Overexposure to harsh acidic conditions.[6]- Substrate instability to the chosen acid. | - Carefully monitor the reaction and work up as soon as it is complete.[6]- Switch to a milder deprotection method if the substrate is acid-sensitive.[6] |
Safety Precautions
-
Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always handle it in a well-ventilated fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[5]
-
In case of skin contact, immediately wash the affected area with copious amounts of water and seek medical attention.[5]
-
The reaction produces carbon dioxide gas. Ensure the reaction vessel is not sealed to avoid pressure build-up.[5]
References
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells.[1][2][3] This targeted delivery system enhances the therapeutic window of the cytotoxic payload by minimizing systemic toxicity and improving its efficacy against tumor cells.[1][4] An ADC is comprised of three primary components: a tumor-specific antibody, a cytotoxic payload, and a chemical linker that connects the two.[5][6] The design and synthesis of a stable and effective ADC is a complex process that requires careful optimization of each component and the conjugation strategy.
The linker is a critical element, influencing the ADC's stability, pharmacokinetics, and mechanism of payload release.[7][8] Linkers can be broadly categorized as cleavable or non-cleavable.[6][] Cleavable linkers are designed to release the payload under specific conditions within the target cell (e.g., enzymatic cleavage or acidic pH), while non-cleavable linkers release the drug upon lysosomal degradation of the antibody.[6][8]
The conjugation chemistry determines how the linker-payload is attached to the antibody, which in turn affects the homogeneity and consistency of the final product.[10][11] Common strategies target the side chains of naturally occurring amino acids, such as lysine (B10760008) and cysteine.[2][10] While traditional methods often result in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs), newer site-specific conjugation techniques aim to produce more homogeneous ADCs with a precisely controlled DAR.[][13][14]
This document provides detailed protocols for two of the most common ADC synthesis methods: lysine-based amide conjugation and cysteine-based thiol-maleimide conjugation. Additionally, it outlines the key analytical techniques for the characterization and quality control of the resulting ADC.
Key Experimental Workflows
The synthesis of an ADC follows a multi-step process that includes antibody modification, conjugation with the linker-payload, and subsequent purification and characterization of the final product.
Caption: General workflow for the synthesis and characterization of an Antibody-Drug Conjugate.
Conjugation Strategies
The choice of conjugation strategy is critical to the final properties of the ADC. Lysine and cysteine conjugations are two of the most established methods.
Caption: Comparison of lysine-based and cysteine-based ADC conjugation chemistries.
Experimental Protocols
Protocol 1: Lysine-Based Conjugation via NHS Ester Chemistry
This protocol describes the conjugation of a linker-payload containing an N-hydroxysuccinimide (NHS) ester to the lysine residues of a monoclonal antibody. This method is straightforward but typically yields a heterogeneous mixture of ADCs.[15][]
Materials:
-
Monoclonal Antibody (mAb)
-
NHS-ester functionalized linker-payload
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the Conjugation Buffer to a final concentration of 5-10 mg/mL using a desalting column.
-
-
Linker-Payload Preparation:
-
Dissolve the NHS-ester linker-payload in DMSO to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 5-10 molar excess of the dissolved linker-payload to the antibody solution while gently stirring. The final DMSO concentration should not exceed 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted linker-payload and other small molecules using a desalting column or SEC.[]
-
For separation of different DAR species, Hydrophobic Interaction Chromatography (HIC) can be employed.[][18]
-
-
Characterization:
-
Determine the average DAR, purity, and aggregation state of the final ADC product using techniques outlined in the "ADC Characterization" section.
-
Protocol 2: Cysteine-Based Conjugation via Thiol-Maleimide Chemistry
This protocol details the conjugation of a maleimide-functionalized linker-payload to the thiol groups of a mAb, which are generated by the reduction of interchain disulfide bonds. This method generally produces a more homogeneous ADC compared to lysine-based conjugation.[19][20]
Materials:
-
Monoclonal Antibody (mAb)
-
Maleimide-functionalized linker-payload
-
Reduction Buffer: PBS with 1 mM EDTA, pH 7.0
-
Conjugation Buffer: PBS, pH 7.0
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Reagent: N-acetylcysteine or L-cysteine
-
Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., SEC, HIC)
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the Reduction Buffer to a final concentration of 5-10 mg/mL.
-
-
Antibody Reduction:
-
Removal of Reducing Agent:
-
Immediately remove the excess TCEP using a desalting column equilibrated with ice-cold Conjugation Buffer.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-linker-payload in DMSO to a 10 mM stock solution.
-
Add a 5-10 molar excess of the linker-payload to the reduced antibody solution.[22]
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching the Reaction:
-
Add a 20-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups.[23]
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Characterization:
-
Analyze the final ADC product for average DAR, purity, and aggregation as described in the "ADC Characterization" section.
-
Data Presentation: ADC Characterization
The successful synthesis of an ADC must be confirmed through a suite of analytical techniques to determine its critical quality attributes (CQAs).[1][26]
| Critical Quality Attribute (CQA) | Primary Analytical Method | Orthogonal/Confirmatory Methods | Key Performance Aspects |
| Drug-to-Antibody Ratio (DAR) & Drug Distribution | Hydrophobic Interaction Chromatography (HIC-HPLC)[26] | Reversed-Phase HPLC (RP-HPLC), Mass Spectrometry (MS)[26][27] | HIC provides a robust separation of different drug-loaded species under native conditions, revealing the distribution profile. RP-HPLC, often performed after ADC reduction, gives information on the drug load on the light and heavy chains. MS provides accurate mass for DAR calculation.[26] |
| Aggregation & Fragmentation | Size-Exclusion Chromatography (SEC-HPLC)[5] | Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS), Dynamic Light Scattering (DLS)[26] | SEC is the standard method for quantifying high molecular weight species (aggregates) and fragments.[26] |
| Purity & Identity | Mass Spectrometry (MS)[2] | Peptide Mapping, Amino Acid Analysis[26] | Intact mass analysis by MS confirms the molecular weight of the ADC and its various drug-loaded forms. Peptide mapping after enzymatic digestion confirms the amino acid sequence and can identify conjugation sites.[26] |
| Potency & Biological Activity | Cell-Based Cytotoxicity Assays (e.g., MTT, XTT)[26] | Binding Assays (ELISA, SPR), Internalization Assays[1] | Cytotoxicity assays are essential for determining the in vitro potency (IC50) of the ADC. Binding assays confirm that the antibody's affinity for its target antigen is retained post-conjugation.[26] |
| Free Drug Level | Reversed-Phase HPLC (RP-HPLC)[27] | Enzyme-Linked Immunosorbent Assay (ELISA)[27] | Quantifies the amount of unconjugated cytotoxic payload, which is a critical impurity that can contribute to systemic toxicity.[27] |
In Vitro Cytotoxicity Assay Protocol
This protocol outlines a general procedure for assessing the potency of a newly synthesized ADC using a cell-based cytotoxicity assay.
Materials:
-
Target cancer cell line (expressing the antigen of interest)
-
Control cell line (antigen-negative)
-
Complete cell culture medium
-
96-well cell culture plates
-
Synthesized ADC, unconjugated antibody, and free drug
-
Cell viability reagent (e.g., MTT, XTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the target and control cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells.
-
-
Incubation:
-
Incubate the plates for 72-96 hours.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 2-4 hours).
-
-
Absorbance Measurement:
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 values (the concentration of the compound that inhibits cell growth by 50%).[26]
-
References
- 1. adcreview.com [adcreview.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmafocusamerica.com [pharmafocusamerica.com]
- 6. njbio.com [njbio.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Linker technology for ADC generation - ProteoGenix [proteogenix.science]
- 10. Antibody-drug conjugate (ADC) development - ProteoGenix [us.proteogenix.science]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An overview of site-specific methods for achieving antibody drug conjugates with homogenous drug to antibody ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cysteine-based Conjugation Service - Creative Biolabs [creativebiolabs.net]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Conjugation Strategy of Endogenous Cysteine Residues - Creative Biolabs [creative-biolabs.com]
- 26. benchchem.com [benchchem.com]
- 27. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NH2-PEG5-C2-NH-Boc in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG5-C2-NH-Boc is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that is instrumental in the field of bioconjugation and drug development.[1][2][3] Its structure, featuring a terminal primary amine, a five-unit PEG spacer, and a Boc-protected primary amine, allows for the sequential and controlled conjugation of two different molecules.[4][5] The PEG spacer enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugate, making it a valuable tool for developing advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][6][7]
These application notes provide a comprehensive guide to utilizing molecules conjugated with this compound in cell culture experiments. Detailed protocols for key assays, data presentation guidelines, and visualizations of experimental workflows are included to facilitate the successful implementation of this versatile linker in research and development settings.
Core Principles and Applications
The strategic design of the this compound linker enables a two-step conjugation process. First, the free primary amine can be reacted with a molecule of interest. Subsequently, the Boc (tert-butyloxycarbonyl) protecting group can be removed under acidic conditions to expose the second primary amine for conjugation to another molecule.[4] This allows for the precise assembly of complex biomolecular structures.
Key Applications in Cell Culture Experiments:
-
Targeted Drug Delivery: Conjugating a targeting ligand (e.g., an antibody or small molecule) to a cytotoxic drug via the PEG linker allows for specific delivery to cancer cells, which can be evaluated in cell culture.[1]
-
PROTAC Development: The linker is critical in connecting a target protein ligand to an E3 ligase ligand in a PROTAC, leading to the degradation of the target protein.[1][6] The efficacy of such PROTACs is assessed using cell-based degradation and viability assays.[6][8]
-
Cell Surface Modification: The linker can be used to attach molecules to the cell surface to study cell adhesion, signaling, or other cellular processes.[9][10]
-
Improving Compound Properties: PEGylation can enhance the solubility and stability of hydrophobic compounds in cell culture media, leading to more reliable and reproducible experimental results.[11]
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflow for utilizing a molecule conjugated with this compound in cell culture experiments and the mechanism of action for a PROTAC synthesized with this linker.
Caption: General workflow from bioconjugation to cell-based assays.
Caption: Mechanism of PROTAC-mediated protein degradation.
Quantitative Data Summary
The following tables provide representative quantitative data for cell-based assays involving PEGylated compounds. These values are illustrative and should be determined experimentally for each specific conjugate and cell line.
Table 1: In Vitro Cytotoxicity of a PEGylated Anticancer Drug
| Compound | Cell Line | Incubation Time (h) | IC50 (nM) |
|---|---|---|---|
| Free Drug | A549 (Lung Cancer) | 72 | 15.8 |
| PEGylated Drug | A549 (Lung Cancer) | 72 | 25.3 |
| Free Drug | HT-29 (Colon Cancer) | 72 | 22.4 |
| PEGylated Drug | HT-29 (Colon Cancer) | 72 | 38.9 |
Note: While in vitro potency (IC50) may sometimes decrease with PEGylation due to steric hindrance, the in vivo efficacy is often enhanced due to improved pharmacokinetics.[12][13]
Table 2: Cellular Uptake of a Fluorescently Labeled PEGylated Ligand
| Time (h) | Cell Line | Uptake Method | Mean Fluorescence Intensity (Arbitrary Units) |
|---|---|---|---|
| 1 | HeLa | Flow Cytometry | 150 ± 18 |
| 4 | HeLa | Flow Cytometry | 480 ± 45 |
| 24 | HeLa | Flow Cytometry | 1250 ± 110 |
Note: PEGylation can influence cellular uptake mechanisms and rates.[14][15][16]
Table 3: Target Protein Degradation by a PROTAC with a PEG Linker
| PROTAC Linker | Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) |
|---|---|---|---|---|
| PEG4 | MV-4-11 | 24 | 300 | 65 |
| PEG5 | MV-4-11 | 24 | 150 | 85 |
| PEG6 | MV-4-11 | 24 | 220 | 70 |
Note: The length of the PEG linker is a critical parameter for optimizing PROTAC efficiency.[1][6]
Experimental Protocols
Protocol 1: Preparation of Conjugate for Cell Culture
-
Stock Solution Preparation: Dissolve the purified and lyophilized conjugate (from the bioconjugation reaction with this compound) in an appropriate sterile solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Aliquoting and Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations in sterile, serum-free cell culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture does not exceed a non-toxic level (typically <0.5%).
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][13][17]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO2 incubator.[4]
-
Compound Treatment: Prepare serial dilutions of the conjugate in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the results to the untreated control cells and plot the dose-response curves to determine the IC50 value (the concentration that inhibits 50% of cell growth).[4]
Protocol 3: Cellular Uptake Assay by Flow Cytometry
This protocol is for a fluorescently labeled conjugate. For unlabeled conjugates, LC-MS/MS can be used to quantify intracellular concentrations.[18]
-
Cell Seeding: Seed cells in a 12-well plate at a density of 2 x 10^5 cells/well and incubate overnight.[18]
-
Conjugate Incubation: Treat cells with various concentrations of the fluorescently labeled conjugate for different time points (e.g., 1, 4, 24 hours). Include an unstained control.[18]
-
Cell Harvesting: Wash the cells twice with ice-cold PBS. Detach the cells using a non-enzymatic cell dissociation solution.[18]
-
Staining and Analysis: Transfer the cells to flow cytometry tubes. Centrifuge at 300 x g for 5 minutes and resuspend in 500 µL of flow cytometry buffer (e.g., PBS with 1% BSA). Analyze the fluorescence intensity of the cells using a flow cytometer.[14][19]
Protocol 4: Target Protein Degradation Assay (Western Blot)
This assay is used to evaluate the efficacy of PROTACs synthesized using the PEG linker.[6][8]
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[8]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well and incubate on ice for 15 minutes. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blot: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane. Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the target protein level to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[8]
Conclusion
The this compound linker is a powerful tool for the development of sophisticated bioconjugates for cell culture-based research. By leveraging its properties, researchers can create targeted therapies, protein degraders, and other novel molecules with enhanced characteristics. The protocols and data presented in these application notes provide a solid foundation for the successful application of these conjugates in a variety of cell culture experiments, ultimately advancing drug discovery and our understanding of cellular biology.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. One of PEG Applications: Surface Modification | Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Cellular delivery of PEGylated PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Distribution and Cellular Uptake of PEGylated Polymeric Particles in the Lung Towards Cell-Specific Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Enhanced Cytotoxic Activity of PEGylated Curcumin Derivatives: Synthesis, Structure–Activity Evaluation, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Design of PEGylated Three Ligands Silica Nanoparticles for Multi-Receptor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Characterization of NH2-PEG5-C2-NH-Boc Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
The NH2-PEG5-C2-NH-Boc (tert-butyl N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate) is a discrete polyethylene (B3416737) glycol (dPEG®) linker, which is a critical component in the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its heterobifunctional nature, featuring a terminal primary amine and a Boc-protected amine, allows for sequential and controlled conjugation strategies. The PEG5 spacer enhances solubility and optimizes pharmacokinetic properties. Therefore, the precise and comprehensive characterization of this linker is paramount to ensure the identity, purity, and stability, which are critical for the efficacy and safety of the final therapeutic agent.
This document provides a detailed guide to a multi-technique analytical approach for the robust characterization of this compound, including protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Overall Analytical Workflow
A multi-faceted analytical strategy is essential for the unambiguous characterization of the this compound conjugate. This workflow ensures confirmation of the chemical structure, precise molecular weight, purity, and the presence of key functional groups. Each technique provides complementary information, leading to a comprehensive quality assessment.
Caption: Overall characterization workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide detailed structural elucidation and confirm the atomic connectivity of the conjugate. ¹H NMR is used to identify and quantify the different types of protons, while ¹³C NMR confirms the carbon skeleton.[1]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.[2] Dissolve the sample in ~0.75 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that has been dried over molecular sieves.[1][3] Transfer the solution to a 5 mm NMR tube.[2]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[1][4]
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.[3]
-
Number of Scans: 16-64 scans to ensure a good signal-to-noise ratio.[2][3]
-
Relaxation Delay: 5 seconds for accurate integration, especially for quantitative analysis.[3]
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or tetramethylsilane (B1202638) (TMS) at δ 0.00 ppm.[3]
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Standard single-pulse with proton decoupling.[3]
-
Number of Scans: Acquire a sufficient number of scans to obtain a high-quality spectrum, which may range from several hundred to thousands depending on concentration.
-
Expected Data and Interpretation
The spectra should confirm the presence of the Boc protecting group, the PEG backbone, and the terminal amine functionalities.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| -C(CH₃ )₃ (Boc) | ~1.44 (s, 9H)[3] | ~28.4 |
| -C (CH₃)₃ (Boc) | - | ~79.1 |
| -NH-C =O (Boc) | - | ~156.0 |
| PEG Backbone (-O-CH₂ -CH₂ -) | ~3.64 (s, 20H) | ~70.5 |
| -CH₂ -NH-Boc | ~3.53 (t, 2H) | ~70.2 |
| -CH₂ -CH₂-NH-Boc | ~3.31 (q, 2H) | ~40.3 |
| -CH₂ -NH₂ | ~2.87 (t, 2H) | ~41.7 |
| -O-CH₂ -CH₂-NH₂ | ~3.55 (t, 2H) | ~73.3 |
| -NH -Boc | ~5.2 (br s, 1H)[3] | - |
| -NH₂ | ~1.8 (br s, 2H) | - |
(Note: 's' = singlet, 't' = triplet, 'q' = quartet, 'br s' = broad singlet. Chemical shifts are approximate and can vary based on solvent and concentration.)
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the conjugate, providing unequivocal confirmation of its identity and assessing its purity.[1][5] High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.[1]
Mass Spectrometry Fragmentation Pathway
Caption: Common fragmentation pathways for Boc-protected amines in MS.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol, acetonitrile, or water to a final concentration of 1-10 µg/mL.[6] For LC-MS, use the mobile phase as the solvent.[7]
-
Instrumentation: Couple an HPLC/UPLC system to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).[1]
-
LC-MS Parameters:
-
MS Parameters:
Experimental Protocol: MALDI-TOF MS
-
Sample Preparation:
-
Matrix: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% TFA.[6]
-
Cationizing Agent (Recommended for PEGs): Prepare a 10 mg/mL solution of sodium trifluoroacetate (B77799) (NaTFA) in water.[6][8]
-
Mixing: Mix the sample (1 mg/mL), matrix, and cationizing agent in a 1:10:1 ratio.[6]
-
-
Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and let it air dry completely.[6]
-
MS Parameters (Positive Ion Reflector Mode):
Expected Data and Interpretation
The primary observation will be the molecular ion. Sodium and potassium adducts are also common for PEG compounds.[5]
Table 2: Expected m/z Values for this compound (Monoisotopic Mass ≈ 370.25 g/mol )
| Ion | Formula | Expected m/z | Notes |
|---|---|---|---|
| [M+H]⁺ | C₁₇H₃₇N₂O₇⁺ | 371.26 | Primary molecular ion in ESI (+) |
| [M+Na]⁺ | C₁₇H₃₆N₂O₇Na⁺ | 393.24 | Common adduct in ESI and MALDI |
| [M+K]⁺ | C₁₇H₃₆N₂O₇K⁺ | 409.22 | Common adduct in ESI and MALDI |
| [M-C₄H₈+H]⁺ | C₁₃H₂₉N₂O₇⁺ | 315.20 | Loss of isobutylene (B52900) (56 Da) from Boc group[5][9] |
| [M-C₅H₉O₂+H]⁺ | C₁₂H₂₈N₂O₅⁺ | 271.21 | Loss of the entire Boc group (100 Da)[5] |
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the conjugate and quantify any impurities.[1] Reversed-phase HPLC (RP-HPLC) is the standard method for this purpose.[1]
HPLC Separation Principle
Caption: Principle of reversed-phase HPLC for polar analytes.
Experimental Protocol: RP-HPLC
-
System: An HPLC or UPLC system equipped with a UV detector or Evaporative Light Scattering Detector (ELSD), as PEG lacks a strong UV chromophore.[1][10]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm or 2.1 x 50 mm, 1.7 µm).[1][10]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water.[1][4]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes is a good starting point and should be optimized.[1][11]
-
Flow Rate: 0.8-1.2 mL/min for HPLC; 0.2-0.5 mL/min for UPLC.[1][4]
-
Column Temperature: 30°C.[12]
-
Detection: UV absorbance at 214 nm (for amide bonds) or ELSD.[1][4]
-
Injection Volume: 10-20 µL.[10]
Expected Data and Interpretation
A successful analysis will yield a chromatogram with a major peak corresponding to the this compound conjugate. Purity is calculated by dividing the area of the main peak by the total area of all peaks.
Table 3: HPLC Purity Analysis Summary
| Parameter | Typical Result | Interpretation |
|---|---|---|
| Retention Time (Rt) | Dependent on specific conditions | Consistent Rt confirms compound identity under defined conditions. |
| Peak Area Purity | >95% | Indicates the percentage of the desired compound in the sample. |
| Impurities | Minor peaks at different Rt | Presence of starting materials, by-products, or degradation products. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in the molecule, confirming its overall chemical structure.[2][4]
Experimental Protocol: FTIR
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[1][13]
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the clean ATR crystal.[2][13]
-
Data Acquisition: Acquire the spectrum over a range of approximately 4000-500 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.[14]
Expected Data and Interpretation
The FTIR spectrum provides a unique "fingerprint" of the molecule. The presence of characteristic bands confirms the key structural components.
Table 4: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration | Appearance |
|---|---|---|---|
| 3400-3300 | N-H (Primary Amine) | Asymmetric & Symmetric Stretch[15] | Two sharp, medium bands |
| 3350-3310 | N-H (Carbamate) | Stretch | One sharp, medium band |
| 2920-2850 | C-H (Alkyl) | Stretch | Strong, sharp bands |
| ~1690 | C=O (Carbamate) | Stretch | Strong, sharp band |
| 1650-1580 | N-H (Primary Amine) | Bend[15] | Medium band |
| ~1520 | N-H (Carbamate) | Bend | Medium band |
| ~1100 | C-O-C (PEG Ether) | Stretch | Strong, broad band |
| 1250-1020 | C-N (Aliphatic Amine) | Stretch[15] | Medium to weak band |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bath.ac.uk [bath.ac.uk]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. CN105548422A - Detection method for polyethylene glycol content - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 15. orgchemboulder.com [orgchemboulder.com]
Application Notes and Protocols for the Purification of NH2-PEG5-C2-NH-Boc Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of heterobifunctional linkers such as NH2-PEG5-C2-NH-Boc is a critical process in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The purity of these linkers is paramount, as contaminants can lead to undesirable side reactions, reduced conjugation efficiency, and difficulties in the purification of the final product. This document provides detailed application notes and protocols for the effective purification of this compound from typical reaction mixtures. The primary impurities often include unreacted starting materials, di-Boc protected byproducts, and excess Boc-anhydride. The purification strategies outlined below leverage common laboratory techniques to achieve high purity of the desired mono-Boc protected product.
Purification Strategies Overview
The principal methods for purifying this compound reaction products are flash column chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC). Liquid-liquid extraction is also a valuable preliminary purification step to remove certain impurities. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.
-
Liquid-Liquid Extraction (LLE): An effective initial work-up step to remove water-soluble byproducts and unreacted reagents.
-
Flash Column Chromatography: A widely used technique for medium to large-scale purification, separating compounds based on polarity.[1]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Offers high-resolution separation for achieving very high purity, particularly for small to medium-scale purifications.[2]
Data Presentation: Comparison of Purification Methods
The following table summarizes the expected performance of different purification methods for this compound, based on typical results for similar PEGylated compounds.[3]
| Purification Method | Typical Purity | Typical Yield | Scale | Key Advantages | Key Disadvantages |
| Flash Column Chromatography | >95% | 60-85% | Medium to Large | Cost-effective, scalable. | Lower resolution than RP-HPLC, potential for product streaking.[4] |
| Preparative RP-HPLC | >98% | 70-90% | Small to Medium | High resolution and purity. | Requires specialized equipment, use of solvents.[3] |
| Liquid-Liquid Extraction | Variable | >90% (as a work-up step) | All Scales | Simple, removes specific impurities. | Limited separation capability on its own. |
Experimental Protocols
Protocol 1: Preliminary Purification by Liquid-Liquid Extraction
This protocol is an initial work-up step to remove acidic or basic impurities from the crude reaction mixture.[1]
Materials:
-
Crude reaction mixture
-
Dichloromethane (DCM) or Ethyl Acetate (B1210297)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as DCM or ethyl acetate in a separatory funnel.
-
Acid Wash: To remove any basic impurities, wash the organic layer with 1M HCl. Drain the lower aqueous layer.
-
Base Wash: Wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any acid and remove acidic byproducts. Vent the funnel frequently as carbon dioxide may evolve. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with brine to remove residual water and aid in breaking any emulsions.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter the solution and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product for further purification.[1]
Protocol 2: Purification by Flash Column Chromatography
This protocol describes the purification of the crude product using silica (B1680970) gel chromatography.[1]
Materials:
-
Crude this compound (from Protocol 1)
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
Potassium permanganate (B83412) stain
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in DCM and spot it on a TLC plate. Develop the plate in a solvent system such as 5-10% MeOH in DCM to determine the separation conditions. The desired mono-Boc product should have an intermediate polarity between the non-polar di-Boc byproduct and the highly polar diamine starting material.[1]
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., 100% DCM) and carefully pack the chromatography column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel and evaporate the solvent to create a dry powder of the adsorbed product. Carefully load this dried silica onto the top of the packed column. This "dry loading" technique often results in better separation.[4]
-
Elution: Begin elution with 100% DCM. Gradually increase the polarity of the eluent by increasing the percentage of MeOH (e.g., a gradient from 0% to 15% MeOH in DCM).[1]
-
Fraction Collection and Analysis: Collect fractions and monitor the elution of the product by TLC, visualizing with a potassium permanganate stain.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: High-Purity Purification by Preparative RP-HPLC
This protocol is suitable for obtaining highly pure this compound.[3]
Materials:
-
Crude or partially purified this compound
-
HPLC-grade Water
-
HPLC-grade Acetonitrile (B52724) (ACN)
-
Trifluoroacetic Acid (TFA)
-
Preparative RP-HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
System Preparation: Equilibrate a preparative C18 HPLC column with the initial mobile phase conditions (e.g., 95% Water with 0.1% TFA / 5% Acetonitrile with 0.1% TFA).
-
Sample Preparation: Dissolve the this compound in the initial mobile phase. Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
Injection and Elution: Inject the sample onto the column. Elute the compound using a gradient of increasing organic solvent (e.g., Acetonitrile with 0.1% TFA). A typical gradient might be from 5% to 60% Acetonitrile over 30 minutes.
-
Fraction Collection: Collect fractions based on the UV chromatogram, typically monitoring at ~214 nm.
-
Purity Analysis and Product Recovery: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions and remove the acetonitrile by rotary evaporation. Lyophilize the remaining aqueous solution to obtain the purified product as a TFA salt.
Visualizations
References
Application Notes and Protocols for Bioconjugation with PEGylated Linkers
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a fundamental technique in modern biotechnology and pharmaceutical development.[1] Polyethylene glycol (PEG) linkers have become essential tools in this field. The process of covalently attaching PEG chains to molecules, known as PEGylation, significantly improves the therapeutic properties of proteins, peptides, and small molecule drugs.[1][2][3] This guide provides a technical overview of bioconjugation using PEGylated linkers, covering the fundamental chemistry, key applications, and detailed experimental protocols for common PEGylation techniques. By leveraging the advantages of PEG linkers—such as enhanced solubility, stability, and pharmacokinetics—researchers can develop safer and more effective biopharmaceutical products.[1][4][5]
Introduction to PEGylation
PEGylation is a widely adopted strategy that confers numerous benefits to therapeutic molecules. The attachment of a hydrophilic and biocompatible PEG polymer can enhance the pharmacokinetic and pharmacodynamic profile of a bioconjugate.[2][6][7]
Key Benefits of PEGylation:
-
Enhanced Solubility and Stability: The hydrophilic nature of PEG improves the solubility of hydrophobic molecules and can protect biomolecules from enzymatic degradation.[1][4][5]
-
Prolonged Circulating Half-Life: PEGylation increases the hydrodynamic size of a molecule, which reduces its clearance by the kidneys, extending its circulation time in the bloodstream.[1][2][8] This allows for less frequent dosing, improving patient compliance.[2][9]
-
Reduced Immunogenicity: The PEG chain creates a protective hydrophilic shield that can mask surface epitopes on a protein, reducing recognition by the immune system and lowering the risk of an immunogenic response.[1][2][4][10]
The general workflow for producing and analyzing a PEGylated protein involves several key stages, from initial reaction to final characterization, with each step requiring careful optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nhsjs.com [nhsjs.com]
- 9. benchchem.com [benchchem.com]
- 10. purepeg.com [purepeg.com]
Application Notes and Protocols for Stable Amide Bond Formation with NH2-PEG5-C2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of bioconjugation, drug delivery, and proteomics, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely employed strategy to enhance the therapeutic properties of peptides, proteins, and small molecule drugs. The use of heterobifunctional PEG linkers, such as NH2-PEG5-C2-NH-Boc, offers precise control over the conjugation process. This linker possesses a free primary amine for immediate reaction and a tert-butyloxycarbonyl (Boc)-protected primary amine, allowing for subsequent, orthogonal deprotection and further functionalization.
This document provides detailed protocols for the formation of a stable amide bond with the free primary amine of this compound using two common and efficient coupling strategies: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).
Principle of the Reaction
The formation of an amide bond between a carboxylic acid and the free primary amine of this compound is a nucleophilic acyl substitution reaction. Direct condensation is inefficient and requires harsh conditions. Therefore, coupling reagents are employed to activate the carboxylic acid, converting it into a more reactive species that is susceptible to nucleophilic attack by the amine. The Boc protecting group on the other terminus of the PEG linker remains stable under these conditions, ensuring regioselective conjugation.
Data Presentation
The following tables summarize typical quantitative parameters for the amide bond formation protocols. Note that optimal conditions may vary depending on the specific carboxylic acid-containing molecule and should be determined empirically.
Table 1: Reaction Parameters for EDC/NHS Coupling
| Parameter | Recommended Range | Notes |
| Molar Ratio (Carboxylic Acid:EDC:NHS) | 1 : (1.2-1.5) : (1.2-1.5) | A slight excess of coupling reagents enhances reaction efficiency.[1] |
| pH (Activation Step) | 4.5 - 6.0 | Optimal for the formation of the O-acylisourea intermediate.[1][2] |
| pH (Coupling Step) | 7.2 - 8.5 | Facilitates the nucleophilic attack by the deprotonated primary amine.[1][2] |
| Reaction Time (Activation) | 15 - 30 minutes | At room temperature.[1] |
| Reaction Time (Coupling) | 2 - 4 hours at RT or overnight at 4°C | Longer reaction times may improve yield for less reactive substrates.[1] |
| Typical Yield | 60 - 90% | Highly dependent on the substrate and purification method.[3] |
| Purity (Post-HPLC) | >95% | Achievable with optimized chromatographic conditions.[4] |
Table 2: Reaction Parameters for HATU Coupling
| Parameter | Recommended Range | Notes |
| Molar Ratio (Carboxylic Acid:HATU:Amine:Base) | 1 : 1.1 : 1.2 : 2.0 | Base (e.g., DIPEA) is crucial to neutralize the acid formed. |
| Solvent | Anhydrous DMF, DMSO, or DCM | Aprotic polar solvents are preferred.[3] |
| Reaction Time | 1 - 4 hours | HATU-mediated couplings are typically rapid.[3] |
| Temperature | Room Temperature | Mild conditions are sufficient for efficient coupling. |
| Typical Yield | 70 - 95% | Generally higher than EDC/NHS, especially for hindered substrates. |
| Purity (Post-HPLC) | >95% | Dependent on the efficiency of the chromatographic separation.[5] |
Experimental Protocols
Protocol A: Amide Bond Formation using EDC/NHS
This protocol describes the coupling of a carboxylic acid-containing molecule to the free amine of this compound.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0[2]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5[2]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) (if required for solubility)
-
Purification supplies (e.g., HPLC system with a C18 column, size-exclusion chromatography columns)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO, or directly in Activation Buffer immediately before use.[2]
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer. If solubility is an issue, a minimal amount of DMF or DMSO can be used.
-
Dissolve this compound in Coupling Buffer.
-
-
Activation of Carboxylic Acid:
-
Coupling Reaction:
-
Immediately add the activated carboxylic acid solution to the this compound solution.
-
Adjust the pH of the reaction mixture to 7.2-8.5 if necessary, using an appropriate base.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[1]
-
Monitor the reaction progress by LC-MS.
-
-
Quenching:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM to deactivate any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Characterization:
-
Confirm the identity and purity of the final conjugate by LC-MS and NMR.[7][8] The successful conjugation will result in a mass increase corresponding to the addition of the PEG linker. In the ¹H NMR spectrum, characteristic peaks for the PEG backbone (around 3.6 ppm) and the Boc protecting group (a singlet around 1.4 ppm) should be observed.[9][10]
-
Protocol B: Amide Bond Formation using HATU
This protocol is particularly useful for sterically hindered or electron-deficient substrates.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Purification supplies (e.g., HPLC system with a C18 column)
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid-containing molecule (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the mixture and stir for 5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.[3]
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reversed-phase HPLC.[5]
-
-
Characterization:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for NH2-PEG5-C2-NH-Boc in Nanotechnology
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG5-C2-NH-Boc is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that is increasingly utilized in the field of nanotechnology for the surface functionalization of nanoparticles. This linker possesses a terminal primary amine (-NH2) and a Boc-protected primary amine (-NH-Boc) separated by a 5-unit PEG spacer. This unique structure allows for a controlled, two-step conjugation strategy, making it an invaluable tool for the development of sophisticated drug delivery systems, targeted therapeutics, and diagnostic agents.
The primary amine allows for the initial covalent attachment of the linker to nanoparticles with surface carboxyl groups via stable amide bond formation. The hydrophilic PEG5 spacer enhances the biocompatibility and colloidal stability of the nanoparticles, reducing non-specific protein adsorption and clearance by the reticuloendothelial system (RES). Subsequent removal of the acid-labile Boc protecting group unmasks a second primary amine, which can then be used for the conjugation of targeting ligands (e.g., antibodies, peptides), therapeutic payloads, or imaging agents. This stepwise approach provides precise control over the nanoparticle's surface chemistry and functionality.
Data Presentation
Successful functionalization of nanoparticles with this compound and subsequent conjugation of a targeting ligand lead to predictable changes in their physicochemical properties. The following tables summarize typical quantitative data obtained during the characterization of these modified nanoparticles.
Table 1: Physicochemical Characterization of Nanoparticles at Each Functionalization Step.
| Stage of Modification | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unmodified Carboxylated Nanoparticles | 100 ± 5 | < 0.15 | -30 ± 5 |
| After this compound Conjugation | 110 ± 7 | < 0.20 | -20 ± 5 |
| After Boc Deprotection | 112 ± 7 | < 0.20 | +15 ± 5 |
| After Targeting Ligand Conjugation | 125 ± 10 | < 0.25 | +5 ± 5 |
Note: The exact values will vary depending on the core nanoparticle material, size, and the specific targeting ligand used.
Table 2: Representative Reaction Conditions for Nanoparticle Functionalization.
| Reaction Step | Key Reagents | Molar Excess (vs. Nanoparticle Functional Groups) | Reaction Time | Temperature | pH |
| Step 1: Linker Conjugation | EDC, Sulfo-NHS | 50-100x | 15-30 min (activation) | Room Temp | 6.0 (activation) |
| This compound | 20-50x | 2-4 hours (coupling) | Room Temp | 7.4 (coupling) | |
| Step 2: Boc Deprotection | Trifluoroacetic Acid (TFA) | 20-50% (v/v) in DCM | 30-60 min | Room Temp | N/A |
| Step 3: Ligand Conjugation | EDC, Sulfo-NHS | 50-100x | 15-30 min (activation) | Room Temp | 6.0 (activation) |
| Targeting Ligand | 10-20x | 2-4 hours (coupling) | Room Temp | 7.4 (coupling) |
Experimental Protocols
The following protocols provide a general framework for the functionalization of carboxylated nanoparticles with this compound and the subsequent attachment of a targeting ligand.
Protocol 1: Covalent Attachment of this compound to Carboxylated Nanoparticles
This protocol describes the conjugation of the free primary amine of the linker to surface carboxyl groups on nanoparticles using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) chemistry.[1][2]
Materials:
-
Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 50 mM MES buffer, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Washing Buffer: PBS with 0.05% Tween-20
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Centrifugal filter units or magnetic separator
Procedure:
-
Nanoparticle Preparation: Wash the carboxylated nanoparticles twice with Activation Buffer to remove any storage buffer components. Resuspend the nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO and then dilute to the desired concentration in Coupling Buffer.
-
Activation of Carboxyl Groups: Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. Add a 50- to 100-fold molar excess of EDC and Sulfo-NHS to the nanoparticle suspension. Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
Washing: Centrifuge the activated nanoparticles and discard the supernatant to remove excess EDC and Sulfo-NHS. Resuspend the nanoparticles in Coupling Buffer.
-
Conjugation Reaction: Immediately add a 20- to 50-fold molar excess of the dissolved this compound linker to the activated nanoparticle suspension. Incubate for 2-4 hours at room temperature with gentle mixing.
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted activated carboxyl groups. Incubate for 30 minutes at room temperature.
-
Purification: Purify the Boc-protected PEGylated nanoparticles by repeated centrifugation and resuspension in Washing Buffer. Perform at least three wash cycles to remove unreacted linker and byproducts.
-
Characterization: Characterize the purified nanoparticles for hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).
Protocol 2: Boc Deprotection of Nanoparticle-Conjugated Linker
This protocol describes the removal of the Boc protecting group from the PEGylated nanoparticles to expose the terminal primary amine for subsequent conjugation.[3][4][5]
Materials:
-
Boc-NH-PEG5-functionalized nanoparticles from Protocol 1
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Neutralization Buffer: 5% (v/v) Diisopropylethylamine (DIPEA) in DCM
-
Washing Solvent: Dichloromethane (DCM)
-
Final Storage Buffer: PBS, pH 7.4
Procedure:
-
Solvent Exchange: Pellet the Boc-protected nanoparticles by centrifugation and resuspend them in anhydrous DCM.
-
Deprotection Reaction: Add TFA to the nanoparticle suspension in DCM to a final concentration of 20-50% (v/v). Incubate for 30-60 minutes at room temperature with gentle mixing. Caution: TFA is corrosive; handle in a fume hood with appropriate personal protective equipment.
-
Solvent Removal: Remove the DCM and TFA under a stream of nitrogen or by rotary evaporation.
-
Neutralization and Washing: Resuspend the nanoparticles in Neutralization Buffer and incubate for 5 minutes. Pellet the nanoparticles by centrifugation and discard the supernatant. Wash the nanoparticles three times with DCM to remove residual acid and base.
-
Final Resuspension: After the final wash, resuspend the amine-functionalized nanoparticles in the desired final storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Characterize the deprotected nanoparticles for a positive shift in zeta potential using DLS.
Protocol 3: Conjugation of a Targeting Ligand to Amine-Functionalized Nanoparticles
This protocol describes the attachment of a carboxyl-containing targeting ligand (e.g., a peptide or antibody) to the newly exposed amine on the nanoparticle surface using EDC/Sulfo-NHS chemistry.
Materials:
-
Amine-functionalized nanoparticles from Protocol 2
-
Carboxyl-containing targeting ligand
-
EDC and Sulfo-NHS
-
Activation Buffer: 50 mM MES buffer, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching and Washing Buffers as in Protocol 1
Procedure:
-
Ligand Activation: In a separate tube, dissolve the carboxyl-containing targeting ligand in Activation Buffer. Add a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups of the ligand.
-
Conjugation Reaction: Add the activated targeting ligand solution to the amine-functionalized nanoparticle suspension in Coupling Buffer. A 10- to 20-fold molar excess of the activated ligand over the nanoparticle surface amines is a common starting point. Incubate for 2-4 hours at room temperature with gentle mixing.
-
Quenching and Purification: Follow steps 6 and 7 from Protocol 1 to quench the reaction and purify the final targeted nanoparticles.
-
Characterization: Characterize the final conjugate for hydrodynamic diameter and zeta potential. Further analysis, such as quantification of the conjugated ligand, can be performed using appropriate techniques (e.g., fluorescence spectroscopy if the ligand is labeled, or HPLC).[6][7]
Visualizations
The following diagrams illustrate the experimental workflow and a potential biological application of nanoparticles functionalized with this compound.
Caption: Workflow for two-step nanoparticle functionalization.
Caption: Targeted nanoparticle inhibiting a signaling pathway.
References
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis Incorporating NH2-PEG5-C2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the bifunctional linker, NH2-PEG5-C2-NH-Boc, in solid-phase synthesis. This linker, featuring a five-unit polyethylene (B3416737) glycol (PEG) chain, offers enhanced solubility, reduced aggregation, and improved pharmacokinetic properties for the final synthesized molecules.[1][2] The presence of a Boc-protected amine and a free primary amine allows for the sequential and directional conjugation of different molecules, making it a valuable tool in the development of complex bioconjugates, including Proteolysis-Targeting Chimeras (PROTACs).[3][4][5]
Physicochemical Properties of this compound
A thorough understanding of the linker's properties is crucial for its effective application.
| Property | Value |
| Molecular Formula | C19H39N3O7 |
| Molecular Weight | 437.53 g/mol |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in common organic solvents (DMF, DCM, NMP) |
| Storage | Store at -20°C, protect from moisture |
Core Applications and Principles
The primary application of this compound in solid-phase peptide synthesis (SPPS) is to serve as a hydrophilic spacer to connect two molecular entities. The synthesis strategy relies on the orthogonal nature of the two terminal amines. The free primary amine can be coupled to an immobilized molecule on a solid support, while the Boc-protected amine remains unreactive. Subsequent removal of the Boc group under acidic conditions exposes a new primary amine for the attachment of a second molecule.[4] This methodology is particularly useful for:
-
PROTAC Synthesis: Connecting a warhead (ligand for the protein of interest) to an E3 ligase ligand.[5]
-
Bioconjugation: Linking peptides to other molecules such as fluorescent dyes, biotin, or carrier proteins.[6]
-
Improving Pharmacokinetic Properties: The PEG spacer can increase the hydrodynamic radius of a peptide, reducing renal clearance and prolonging its circulation time.[1]
Experimental Protocols
The following protocols are based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) protection strategy in SPPS.[1] Optimization may be necessary depending on the specific molecules and resin used.
Protocol 1: Immobilization of the First Molecule on Resin
This protocol describes the loading of the first molecule (containing a carboxylic acid) onto a resin, such as a 2-chlorotrityl chloride resin, which is suitable for preparing molecules with a C-terminal carboxylic acid.
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1 eq.) in anhydrous Dichloromethane (DCM) for 1 hour in a reaction vessel.
-
Molecule Preparation: In a separate flask, dissolve the carboxylic acid-containing molecule (1.2 eq.) in anhydrous DCM.
-
Loading: Add the molecule solution to the swollen resin. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the mixture.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any unreacted sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).
-
Drying: Dry the resin under vacuum.
Protocol 2: Coupling of this compound Linker
This protocol details the attachment of the PEG linker to the resin-bound molecule.
-
Resin Preparation: Swell the molecule-loaded resin (1 eq.) in anhydrous N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Activation: In a separate flask, dissolve the molecule on the resin (assuming it has a carboxylic acid to couple to the amine of the linker), a coupling agent such as HATU (1.9 eq.), and DIPEA (3 eq.) in DMF. Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Linker Addition: Dissolve this compound (2 eq.) in a minimal amount of DMF and add it to the activated resin mixture.
-
Coupling Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates the successful coupling to the primary amine.[4]
-
Washing: Wash the resin with DMF (3x), DCM (3x), and Methanol (MeOH) (3x).[4]
-
Drying: Dry the resin under vacuum.
Protocol 3: Boc Deprotection of the Linker
This step removes the Boc protecting group to expose the terminal amine for the next coupling reaction.
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes.
-
Deprotection: Add a solution of 20-50% Trifluoroacetic Acid (TFA) in DCM to the resin.[2][4] Agitate for 30 minutes at room temperature.
-
Washing: Wash the resin thoroughly with DCM (3x) to remove residual TFA.
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DCM (3x, 5 min each).[4]
-
Final Washing: Wash the resin with DCM (3x) and DMF (3x).
Protocol 4: Coupling of the Second Molecule
This protocol describes the attachment of the second molecule (containing a carboxylic acid) to the deprotected linker.
-
Activation: In a separate flask, dissolve the second carboxylic acid-containing molecule (2 eq.), HATU (1.9 eq.), and DIPEA (3 eq.) in DMF. Stir for 15 minutes at room temperature.
-
Coupling: Add the activated molecule solution to the deprotected resin from Protocol 3.
-
Reaction: Agitate the mixture at room temperature overnight.
-
Monitoring: Monitor the reaction completion using a Kaiser test.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the final molecule-resin conjugate under vacuum.
Protocol 5: Final Cleavage and Deprotection
This protocol cleaves the synthesized molecule from the solid support and removes any remaining side-chain protecting groups.
-
Resin Preparation: Wash the dried resin with DCM and dry it thoroughly.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.[7]
-
Cleavage Reaction: Suspend the resin in the cleavage cocktail (e.g., 10 mL per gram of resin) and stir at room temperature for 2-4 hours.[7]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the product, decant the ether, and repeat the ether wash.
-
Drying: Dry the crude product under vacuum.
Quantitative Data Summary
The following table provides representative quantitative parameters for the described protocols. These values may require optimization based on the specific reactants and resin.
| Step | Reagent | Equivalents (relative to resin capacity) | Solvent | Reaction Time | Temperature |
| Protocol 1: Loading | First Molecule | 1.2 | DCM | 2-4 hours | Room Temp |
| DIPEA | 2.5 | DCM | |||
| Protocol 2: Linker Coupling | This compound | 2 | DMF | 2-4 hours | Room Temp |
| HATU | 1.9 | DMF | |||
| DIPEA | 3 | DMF | |||
| Protocol 3: Boc Deprotection | TFA | 20-50% (v/v) | DCM | 30 minutes | Room Temp |
| Protocol 4: Second Molecule Coupling | Second Molecule | 2 | DMF | Overnight | Room Temp |
| HATU | 1.9 | DMF | |||
| DIPEA | 3 | DMF | |||
| Protocol 5: Cleavage | Cleavage Cocktail | ~10 mL/g resin | N/A | 2-4 hours | Room Temp |
Purification and Characterization
The crude product obtained after cleavage should be purified and characterized to ensure its identity and purity.
-
Purification: High-Performance Liquid Chromatography (HPLC) is the standard method for purifying synthetic peptides and related molecules.[8] A reversed-phase column (e.g., C18) with a water/acetonitrile gradient containing 0.1% TFA is commonly used.
-
Characterization: Mass Spectrometry (MS), such as LC-MS or MALDI-TOF, is essential for confirming the molecular weight of the final product.[8][9] This analysis will verify the successful incorporation of both molecules and the PEG linker.
Visualizations
Caption: Workflow for solid-phase synthesis using the this compound linker.
Caption: Logical relationship of components in the final synthesized molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What is Peptide Modification? Peptide modification is the artificial addition of molecules onto a peptide, to enhance or make the peptide’s function more specific [biosynth.com]
- 7. peptide.com [peptide.com]
- 8. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Developing Cell-Permeable PROTACs with NH2-PEG5-C2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Date: December 18, 2025
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one binds the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4] The linker is a critical component influencing a PROTAC's efficacy, including its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) essential for protein degradation.[2][3]
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, flexibility, and biocompatibility, which can enhance the solubility and cell permeability of these often large molecules.[2][5] The NH2-PEG5-C2-NH-Boc linker is a valuable building block for PROTAC synthesis. It features a five-unit PEG chain to provide optimal spacing and flexibility, a terminal primary amine for conjugation to a ligand, and a Boc-protected amine on the other end, allowing for a controlled, sequential synthesis strategy.[6][7][8] These application notes provide detailed protocols for the synthesis of cell-permeable PROTACs using the this compound linker and methods for their subsequent evaluation.
PROTAC Mechanism of Action
PROTACs function catalytically by bringing a target protein and an E3 ubiquitin ligase into close proximity.[2] This induced proximity triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase.[2] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3] The PROTAC molecule is not degraded in this process and can go on to induce the degradation of multiple target protein molecules.[2]
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step approach for synthesizing a PROTAC.
Step 1: Coupling of the first ligand to the this compound linker
-
Dissolution: Dissolve the first ligand (containing a carboxylic acid, 1 equivalent) and coupling reagents such as HATU (1.1 equivalents) and HOBt (1.1 equivalents) in a suitable aprotic solvent like dimethylformamide (DMF).
-
Activation: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3 equivalents), to the reaction mixture and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1.2 equivalents) in DMF to the activated ligand solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the Boc-protected PROTAC intermediate.
Step 2: Deprotection and coupling of the second ligand
-
Boc Deprotection: Dissolve the Boc-protected intermediate in dichloromethane (B109758) (DCM). Add trifluoroacetic acid (TFA) (20-50% v/v) and stir at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure.
-
Coupling of the Second Ligand: Dissolve the deprotected intermediate and the second ligand (containing a carboxylic acid, 1 equivalent) in DMF. Add HATU (1.1 equivalents), HOBt (1.1 equivalents), and DIPEA (3 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Final Purification: Purify the final PROTAC by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Evaluation of PROTAC Cell Permeability
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to evaluate passive diffusion.[9]
-
Preparation: Prepare a solution of the PROTAC in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Assay Setup: Add the PROTAC solution to the donor wells of the PAMPA plate. Add fresh buffer to the acceptor wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 4-16 hours).
-
Quantification: Determine the concentration of the PROTAC in the donor and acceptor wells using LC-MS/MS.[1]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp).[1]
Caco-2 Permeability Assay
The Caco-2 assay assesses both passive diffusion and active transport.[9]
-
Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the PROTAC dosing solution to the apical (upper) compartment.
-
Add fresh HBSS to the basolateral (lower) compartment.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral compartment at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.[1]
-
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.[1]
-
Data Analysis: Calculate the Papp values.
Protocol 3: Assessment of Target Protein Degradation
Western Blotting
This is a standard method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.[3]
-
Cell Treatment: Treat cells with a range of concentrations of the PROTAC for a predetermined time (e.g., 2, 4, 8, 16, 24 hours).[4]
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.[4]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the POI, followed by a secondary antibody conjugated to horseradish peroxidase (HRP). Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities. Normalize the POI signal to the loading control signal. Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[3]
Data Presentation
Table 1: Physicochemical and Permeability Properties of a Hypothetical PROTAC
| Property | Value | Method |
| Molecular Weight ( g/mol ) | 950.2 | Calculated |
| cLogP | 3.5 | Calculated |
| PAMPA Papp (10⁻⁶ cm/s) | 2.5 | PAMPA Assay |
| Caco-2 Papp (A-B) (10⁻⁶ cm/s) | 1.8 | Caco-2 Assay |
| Efflux Ratio (B-A / A-B) | 2.1 | Caco-2 Assay |
Table 2: Target Degradation Potency of a Hypothetical PROTAC
| Parameter | Value | Cell Line |
| DC₅₀ (nM) | 25 | MCF7 |
| Dₘₐₓ (%) | 92 | MCF7 |
| Time to Dₘₐₓ (hours) | 16 | MCF7 |
Visualizations
Conclusion
The this compound linker is a versatile tool for the synthesis of PROTACs. The protocols outlined in these application notes provide a framework for the rational design and evaluation of cell-permeable PROTACs. By systematically assessing cell permeability and target degradation, researchers can optimize their PROTAC candidates to develop potent and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Fluorescent Labeling of NH2-PEG5-C2-NH-Boc for Imaging Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescently labeled molecules are indispensable tools in biological research and drug development, enabling the visualization and tracking of biomolecules in applications such as fluorescence microscopy, flow cytometry, and in vivo imaging.[1] Polyethylene glycol (PEG) linkers are widely used to improve the solubility, stability, and pharmacokinetic profiles of therapeutic and diagnostic agents.[2] The heterobifunctional linker, NH2-PEG5-C2-NH-Boc, is particularly valuable as it possesses a free primary amine for conjugation and a tert-butyloxycarbonyl (Boc)-protected amine. This structure allows for a controlled, stepwise conjugation strategy.
This document provides detailed protocols for the fluorescent labeling of the free primary amine of this compound using amine-reactive dyes. The resulting fluorescently-labeled intermediate can then be deprotected to expose the second primary amine, making it available for conjugation to a target biomolecule (e.g., protein, antibody, or peptide) for use in imaging studies.
Principle of the Reaction
The most common and robust method for labeling primary amines is through the use of N-hydroxysuccinimide (NHS) esters of fluorescent dyes.[3][4] The NHS ester group reacts efficiently with the non-protonated primary amine of the PEG linker to form a stable and covalent amide bond, releasing N-hydroxysuccinimide as a byproduct.[5] This reaction is most efficient at a slightly alkaline pH (typically 7-9), where the primary amine is deprotonated and thus more nucleophilic.[5][6]
Data Presentation
The success of the labeling reaction depends on several key parameters. The following tables summarize quantitative data and recommendations for optimizing the fluorescent labeling of the this compound linker.
Table 1: Recommended Molar Ratios of Dye to Linker
| Molar Ratio (Dye:Linker) | Expected Labeling Efficiency | Observations |
| 1.5:1 to 5:1 | Moderate to High | A good starting range for initial experiments. A slight molar excess of the dye helps drive the reaction to completion.[1] |
| 5:1 to 10:1 | High | Often used to ensure maximum labeling of the linker. May require more rigorous purification to remove excess dye.[5] |
| >10:1 | Very High | Typically reserved for difficult conjugations or very dilute linker solutions. Increases the risk of excess unreacted dye, complicating purification.[7] |
Table 2: Effect of Reaction Parameters on Labeling Efficiency
| Parameter | Condition | Effect on Labeling Efficiency |
| pH | 7.0 - 7.5 | Sub-optimal; slower reaction rate due to protonation of the amine. |
| 8.0 - 8.5 | Optimal range for efficient reaction between the NHS ester and the primary amine.[4][6] | |
| > 9.0 | Increased rate of NHS ester hydrolysis, which competes with the labeling reaction.[2] | |
| Temperature | 4°C | Slower reaction rate, may require longer incubation times (e.g., overnight). Can be beneficial for sensitive molecules.[5] |
| Room Temp (20-25°C) | Standard condition for efficient labeling, typically complete within 1-4 hours.[1][5] | |
| Incubation Time | 1 - 2 hours | Sufficient for most labeling reactions at room temperature.[1] |
| Overnight at 4°C | Can increase labeling efficiency, especially for lower concentration samples.[5] |
Experimental Protocols
This section provides a step-by-step methodology for the fluorescent labeling of this compound, subsequent purification, and final deprotection for bioconjugation.
Protocol 1: Fluorescent Labeling of this compound
This protocol details the labeling of the free primary amine using an amine-reactive NHS-ester fluorescent dye.
Materials and Reagents:
-
This compound
-
Amine-reactive fluorescent dye NHS ester (e.g., FITC-NHS, Cy5-NHS)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[1]
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5[6][8]
-
Quenching Reagent: 1 M Tris-HCl or 1 M Glycine, pH 7.4-8.0
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Prepare Linker Solution: Dissolve the this compound in the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, allow the vial of NHS-ester dye to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMF or DMSO.[7] Vortex briefly to ensure it is fully dissolved. Protect the dye solution from light.
-
Labeling Reaction: While gently stirring the linker solution, slowly add the calculated volume of the dye stock solution to achieve the desired molar ratio (refer to Table 1, a 3-5 fold molar excess is a good starting point).[1]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[1] Alternatively, the reaction can be performed overnight at 4°C.[5]
-
Quench Reaction (Optional but Recommended): To stop the reaction and consume any unreacted NHS ester, add the Quenching Reagent to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.
Protocol 2: Purification of the Labeled Product
Purification is critical to remove unreacted dye, which can interfere with subsequent quantification and imaging studies.[9]
Method A: Gel Filtration Chromatography (Size Exclusion)
-
Column Equilibration: Equilibrate a gel filtration column (e.g., Sephadex G-25) with an appropriate storage buffer (e.g., PBS, pH 7.4).[5]
-
Sample Application: Apply the quenched reaction mixture to the top of the column.
-
Elution: Elute the sample with the storage buffer. The larger, fluorescently labeled PEG linker will elute first, followed by the smaller, unreacted dye molecules.[5][9]
-
Fraction Collection: Collect fractions and monitor them visually (for colored dyes) or using a UV-Vis spectrophotometer at the absorbance maximum of the dye and at 280 nm. Pool the fractions containing the purified, labeled product.
Method B: Dialysis
-
Sample Transfer: Transfer the quenched reaction mixture to a dialysis tubing with an appropriate molecular weight cutoff (MWCO) (e.g., 1 kDa).
-
Dialysis: Dialyze the sample against a large volume of storage buffer (e.g., 1L of PBS) at 4°C. Change the buffer 3-4 times over 24-48 hours to ensure complete removal of free dye.[9][10]
Protocol 3: Boc Group Deprotection
This step removes the Boc protecting group to expose the second primary amine, making the fluorescently labeled linker ready for conjugation to a biomolecule.
Materials and Reagents:
-
Purified, fluorescently labeled this compound
-
Anhydrous Dichloromethane (DCM)[11]
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the lyophilized, fluorescently labeled PEG linker in anhydrous DCM in a round-bottom flask (e.g., to a concentration of 0.1 M).[13]
-
Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add an equal volume of TFA (for a 50% v/v solution).[13]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[13][14] Monitor the reaction by LC-MS if possible.
-
Solvent Removal: Upon completion, remove the DCM and excess TFA by concentrating the mixture under reduced pressure (roto-evaporation). The resulting product is the TFA salt of the deprotected amine. The product can be used directly in subsequent conjugation reactions or further purified.
Visualizations
The following diagrams illustrate the key workflows for preparing the fluorescent probe.
Caption: Workflow for the fluorescent labeling of this compound.
Caption: Workflow for Boc deprotection to generate the final imaging probe.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. biotium.com [biotium.com]
- 8. biotium.com [biotium.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting NH2-PEG5-C2-NH-Boc Conjugation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yield in conjugation reactions involving NH2-PEG5-C2-NH-Boc. The following information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the fundamental chemistry behind the conjugation of a molecule to this compound?
A1: The conjugation typically involves forming a stable amide bond between the primary amine (-NH2) of the PEG linker and a carboxylic acid (-COOH) on your target molecule. This reaction is commonly facilitated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble variant, Sulfo-NHS.[1] The process generally occurs in two steps:
-
Carboxyl Activation: EDC reacts with the carboxylic acid on your target molecule to create a highly reactive O-acylisourea intermediate.[1]
-
Amide Bond Formation: This intermediate then reacts with the primary amine of the this compound linker to form a stable amide bond.[1] The addition of NHS creates a more stable amine-reactive NHS ester, which can improve coupling efficiency by reducing the hydrolysis of the O-acylisourea intermediate.[1]
Q2: My conjugation reaction has a very low yield. What are the common causes?
A2: Low yield in PEGylation reactions is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.[2] Key areas to investigate include:
-
Suboptimal Reaction Conditions: The pH, temperature, and reaction time are critical parameters that significantly affect conjugation efficiency.[2]
-
Reagent Quality and Handling: The stability and activity of your reagents, particularly EDC and NHS, are crucial. Improper storage and handling can lead to degradation.[1][2]
-
Molar Ratios of Reactants: An inappropriate molar ratio of the PEG linker, your target molecule, and the coupling agents can result in a low yield.[3]
-
Buffer Composition: The presence of competing nucleophiles, such as primary amines (e.g., Tris buffer), in your reaction buffer can interfere with the conjugation.[4]
-
Integrity of the Target Molecule: The purity and stability of your target molecule are essential for a successful reaction.[2]
Q3: How do I choose the optimal pH for my conjugation reaction?
A3: The optimal pH for EDC/NHS-mediated conjugation to a primary amine is a compromise between two steps. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH of 4.5-6.0.[5] However, the subsequent reaction of the activated ester with the primary amine of the PEG linker is favored at a pH of 7.0-8.5.[4][5] Below pH 7, the amine group is protonated, making it a poor nucleophile and slowing the reaction.[4] Above pH 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, which can lower the yield.[6] A two-step protocol, where the pH is adjusted after the initial activation, can be considered for optimization.[5]
Q4: What are the best practices for handling and storing EDC and NHS?
A4: Both EDC and NHS are highly sensitive to moisture and can hydrolyze, rendering them inactive.[1] To ensure their reactivity:
-
Storage: Store both reagents at -20°C in a desiccated container.[4]
-
Handling: Before use, allow the vials to equilibrate to room temperature before opening to prevent moisture condensation.[4] Prepare solutions of EDC and NHS immediately before initiating the reaction.[1]
Q5: I am observing unexpected byproducts in my reaction. What could be the cause?
A5: The formation of byproducts can arise from several sources:
-
Side reactions of the Boc-protecting group: The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions.[7][8] If the reaction environment is acidic, partial deprotection of the Boc group on the PEG linker can occur, leading to undesired reactions at the newly exposed amine.
-
Reaction with other nucleophiles: If your target molecule contains other nucleophilic groups like thiols or hydroxyls, the activated carboxylic acid can react with these, leading to a mixture of products.[6]
-
Formation of an N-acylisourea byproduct: The O-acylisourea intermediate can rearrange to a stable N-acylisourea, which is unreactive towards amines. This is more likely to occur in the absence of NHS.
Troubleshooting Workflow for Low Conjugation Yield
Caption: Troubleshooting decision tree for low conjugation efficiency.
Reaction Pathway for EDC/NHS Mediated Conjugation
Caption: Experimental workflow for EDC/NHS mediated conjugation.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale and Remarks |
| pH for Activation | 4.5 - 6.0 | Optimizes the formation of the O-acylisourea intermediate by EDC.[5] |
| pH for Conjugation | 7.0 - 8.5 | A slightly basic pH deprotonates the primary amine, increasing its nucleophilicity for reaction with the NHS ester.[4][5] |
| EDC:Carboxylic Acid Molar Ratio | 2-10 fold excess | A molar excess helps to drive the activation reaction forward, compensating for any hydrolysis of EDC.[1] |
| NHS:Carboxylic Acid Molar Ratio | 2-5 fold excess | An excess of NHS promotes the efficient conversion of the unstable O-acylisourea intermediate to the more stable NHS ester.[1] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures (4°C) can minimize side reactions and are beneficial for sensitive molecules, while room temperature increases the reaction rate.[3][9] |
| Reaction Time | 1 - 24 hours | The optimal time depends on the reactivity of the components. The reaction progress can be monitored by techniques like HPLC or LC-MS.[10] |
Experimental Protocol: Two-Step EDC/NHS Conjugation
This protocol provides a general guideline. Optimization may be required for your specific molecule.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.
-
-
Activation of Carboxylic Acid:
-
Removal of Excess Reagents (Optional but Recommended):
-
To prevent unwanted side reactions, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with the Coupling Buffer.[5]
-
-
Conjugation to PEG Linker:
-
Immediately add the activated molecule solution to a solution of this compound in the Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters.[11]
-
-
Purification:
-
Purify the final conjugate using an appropriate chromatography method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or reverse-phase HPLC (RP-HPLC).[][13] The choice of method will depend on the properties of your final conjugate.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
optimizing Boc deprotection conditions to avoid side products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize tert-butyloxycarbonyl (Boc) deprotection conditions and avoid the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during Boc deprotection?
A1: The primary cause of side reactions during acid-catalyzed Boc deprotection is the formation of a highly reactive tert-butyl cation intermediate.[1][2][3] This electrophile can attack any nucleophilic sites on the deprotected molecule or other sensitive residues within a peptide, leading to unwanted modifications.[1][4]
Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[1][4] These include:
-
Tryptophan (Trp): The electron-rich indole (B1671886) ring is highly prone to tert-butylation.[1][5]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt, resulting in a +56 Da mass shift.[1][6] Methionine is also susceptible to oxidation.[7][8]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[1][4]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[1][4]
-
Arginine (Arg): While the guanidinium (B1211019) group is protonated and less nucleophilic, protecting groups used for the Arg side chain can generate reactive cations upon cleavage that may alkylate other residues, especially Tryptophan.[5]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cations.[3][4] These are typically nucleophilic compounds that react with the carbocation faster than the sensitive residues of the substrate, thus preventing the formation of alkylated side products.[1][4]
Q4: Can Boc deprotection be incomplete, and what are the signs?
A4: Yes, Boc deprotection can be incomplete. Signs of incomplete deprotection include the presence of the starting material in the final product mixture, which can be detected by techniques like TLC, HPLC, or LC-MS. This can be caused by insufficient acid concentration, short reaction times, low temperatures, or steric hindrance around the Boc-protected amine.[3][9][10]
Troubleshooting Guides
Issue 1: Observation of unexpected peaks in HPLC/LC-MS after deprotection, often with a +56 Da mass shift.
-
Possible Cause: Alkylation of sensitive amino acid residues (e.g., Trp, Met, Cys, Tyr) by the tert-butyl cation.[1][11]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.[3] Triisopropylsilane (TIS) is a highly effective carbocation scavenger.[1][5] For tryptophan-containing peptides, 1,2-ethanedithiol (B43112) (EDT) is particularly effective at preventing both alkylation and acid-catalyzed oxidation.[1][5]
Issue 2: The Boc deprotection reaction is sluggish or does not go to completion.
-
Possible Cause 1: Insufficient Acid Strength or Concentration. [3]
-
Solution: Increase the concentration of trifluoroacetic acid (TFA), typically in the range of 25-50% in dichloromethane (B109758) (DCM).[10][11] For more resistant substrates, a stronger acid system like 4M HCl in dioxane can be used.[3][9]
-
-
Possible Cause 2: Steric Hindrance. Bulky groups near the Boc-protected amine can impede the reaction.[1]
-
Possible Cause 3 (Solid-Phase Peptide Synthesis): Poor Resin Swelling. If the resin does not swell properly, the acid cannot efficiently access all the peptide chains.[6]
Issue 3: Degradation of other acid-sensitive functional groups in the molecule.
-
Possible Cause: The strongly acidic conditions required for Boc deprotection are cleaving other protecting groups (e.g., esters, acetals).[9]
-
Solution: Consider using milder deprotection methods.[9]
-
Milder Acidic Conditions: Aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) can be effective alternatives.[9]
-
Lewis Acid-Mediated Deprotection: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl (B98337) iodide (TMSI) offer a non-protic alternative.[9]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water or 2,2,2-trifluoroethanol (B45653) (TFE) can effect deprotection without any acid.[9][13]
-
Data Presentation
Table 1: Common Scavengers for Boc Deprotection and Their Applications
| Scavenger | Typical Concentration (% v/v) | Target Residues / Application | Notes |
| Triisopropylsilane (TIS) | 1 - 5%[10] | General carbocation scavenger, highly effective for Trp and Met.[1][10] | An excellent all-purpose scavenger.[5] |
| Triethylsilane (TES) | 1 - 5% | Similar to TIS, effective carbocation scavenger.[1] | |
| 1,2-Ethanedithiol (EDT) | 2.5%[10] | Particularly effective for preventing Trp alkylation and oxidation.[1][5] | Strong odor, use in a well-ventilated fume hood. |
| Anisole | 2.5 - 5%[10] | General scavenger, helps prevent alkylation of Trp and Tyr.[1][10] | |
| Thioanisole (B89551) | 2.5 - 5% | Protects Met from tert-butylation.[10] | Avoid if the peptide contains Trp, as thioanisole cation adducts can alkylate the indole ring.[10] |
| Water | 2.5 - 5%[10] | Acts as a scavenger for the tert-butyl cation.[1][10] | Often included in standard cleavage cocktails like "Reagent K".[5][10] |
| Phenol / m-Cresol | 2.5 - 5% | Act as decoys for the tert-butyl cation, protecting Tyr.[1] |
Table 2: Typical Reaction Conditions for Boc Deprotection with TFA in DCM
| TFA Concentration (% in DCM) | Reaction Time | Temperature | Notes |
| 20% | Varies (monitor by TLC) | Room Temperature | A milder condition that may require longer reaction times.[11] |
| 25% | ~2 hours | Room Temperature | A common and generally effective condition.[11][14] |
| 50% | ~30 minutes | Room Temperature | Faster deprotection, suitable for less sensitive substrates.[11][14] |
| 55% | ~30 minutes | Room Temperature | Has been shown to yield higher purity peptides compared to 100% TFA in some cases.[11][12] |
| 100% (Neat TFA) | 5 - 15 minutes | Room Temperature | Very rapid deprotection, but may increase the risk of side product formation.[11] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solution
-
Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.5 M in a round-bottom flask.[14]
-
Cooling: Cool the solution to 0 °C using an ice bath to control the reaction rate.[14]
-
Scavenger Addition (if necessary): Add the appropriate scavenger(s) based on the substrate's structure (see Table 1).
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the desired concentration (e.g., to achieve a final concentration of 25-50% v/v).
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure. To aid in the removal of residual TFA, co-evaporate the residue with toluene (B28343) or DCM.[2][11] The crude product is often obtained as the TFA salt and can be precipitated by the addition of cold diethyl ether.[14]
-
Purification: Collect the precipitate by filtration and wash with cold diethyl ether to remove scavengers and other byproducts. Dry the product under vacuum.[14]
Protocol 2: Boc Deprotection and Cleavage from Resin in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM to remove residual solvents.[14]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[1][5] For peptides with multiple sensitive residues, more complex cocktails like "Reagent K" (TFA/phenol/water/thioanisole/EDT) may be necessary.
-
Cleavage and Deprotection: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[14] Agitate the mixture gently at room temperature for 2-4 hours.[11][14]
-
Peptide Collection: Filter the resin and collect the filtrate containing the deprotected peptide. Wash the resin with a small amount of fresh TFA to ensure complete recovery.[11]
-
Precipitation and Isolation: Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the peptide.[11]
-
Washing and Drying: Collect the peptide precipitate by centrifugation, wash the pellet with cold diethyl ether to remove scavengers, and dry the final product under vacuum.[11]
Visualizations
Caption: Mechanism of Boc deprotection, side product formation, and prevention.
Caption: General workflow for solution-phase Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
NH2-PEG5-C2-NH-Boc solubility issues in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with NH2-PEG5-C2-NH-Boc in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound exhibiting poor solubility in aqueous buffers like PBS?
A1: The limited solubility of this compound in aqueous solutions is primarily due to the presence of the hydrophobic tert-Butyloxycarbonyl (Boc) protecting group.[1][2] While the polyethylene (B3416737) glycol (PEG) chain enhances hydrophilicity, the lipophilic nature of the Boc group can counteract this effect, leading to poor solubility in purely aqueous environments.[1][3][4]
Q2: What is the recommended initial step to dissolve this compound for use in aqueous buffers?
A2: The most effective and widely recommended method is to first prepare a concentrated stock solution of the compound in a water-miscible organic solvent.[2][3][5] High-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are excellent first choices for creating a stock solution at a high concentration (e.g., 10-50 mg/mL).[2] This stock solution can then be added dropwise to your stirred or vortexing aqueous buffer to achieve the desired final concentration.[2] This technique, known as solvent exchange, helps to prevent precipitation.[2]
Q3: Can adjusting the pH of my aqueous buffer improve the solubility of this compound?
A3: Yes, pH adjustment can be a very effective strategy. The molecule contains a terminal primary amine (-NH2) group which can be protonated to form a more soluble ammonium (B1175870) salt (-NH3+) under acidic conditions.[1][2] Adjusting your aqueous buffer to a pH between 3 and 5 is likely to increase the solubility of the compound.[2] However, you must ensure that these acidic conditions are compatible with your downstream application and the stability of other components in your experiment.
Q4: My experiment is sensitive to organic solvents. What are the alternatives to using DMSO or DMF?
A4: If your system cannot tolerate organic solvents, you can explore the use of co-solvents or surfactants. Alcohols like ethanol (B145695) or tert-butanol (B103910) can be used, though they may be less effective at solubilizing the Boc group compared to DMSO or DMF.[2] Alternatively, non-ionic surfactants at concentrations below their critical micelle concentration (CMC) may improve solubility without significantly disrupting biological systems.[2]
Q5: Why did my compound precipitate after adding the organic stock solution to my aqueous buffer?
A5: Precipitation upon addition of the organic stock solution to an aqueous buffer can occur for a few reasons. The final concentration of the organic solvent might be too high, causing proteins or other components in your buffer to precipitate.[5] It is generally recommended to keep the final concentration of the organic solvent below 10% of the total reaction volume.[5] Another reason could be that the final concentration of the this compound in the aqueous buffer is still above its solubility limit, even with the presence of a small amount of organic solvent.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Problem 1: The this compound powder will not dissolve in the organic solvent (DMSO or DMF).
-
Possible Cause: The solvent may not be of high purity or may have absorbed moisture. The presence of water can affect the solubility and also potentially lead to hydrolysis of other reactive groups if present.
-
Solution: Use a fresh, unopened bottle of anhydrous, high-purity DMSO or DMF. Store your solvents properly with desiccants to prevent moisture absorption.[5]
-
Possible Cause: You may be attempting to prepare a stock solution that is above the compound's solubility limit in that solvent.
-
Solution: Try preparing a more dilute stock solution. If a high concentration is necessary, gentle warming or sonication may aid in dissolution.[4]
Problem 2: The compound dissolves in the organic solvent, but precipitates immediately upon addition to the aqueous buffer.
-
Possible Cause: The final concentration of the organic solvent in the aqueous buffer is too high, leading to co-precipitation or "crashing out" of your compound or other buffer components.
-
Solution: Ensure the volume of the organic stock solution is kept to a minimum, ideally not exceeding 10% of the total final volume.[5]
-
Possible Cause: The rate of addition of the organic stock is too fast, creating localized high concentrations that lead to precipitation.
-
Solution: Add the organic stock solution slowly and dropwise to the aqueous buffer while vigorously stirring or vortexing.[2]
-
Possible Cause: The pH of the aqueous buffer is not optimal for solubility.
-
Solution: Consider lowering the pH of your aqueous buffer to a range of 3-5 to protonate the terminal amine and increase solubility.[2]
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not extensively published. However, the following table provides a qualitative summary of expected solubility based on the properties of structurally similar Boc-protected amino-PEG compounds.[1][6][7]
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | These solvents are effective at dissolving molecules with both polar (PEG chain) and non-polar (Boc group) regions.[6] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Suitable for dissolving molecules with significant non-polar character.[6] |
| Aqueous Buffers | Water, PBS (pH 7.4) | Low to Moderate | The hydrophilic PEG chain imparts some water solubility, but the hydrophobic Boc group limits it.[1][6] |
| Acidic Aqueous Buffers | Water, Citrate Buffer (pH 3-5) | Moderate to High | Protonation of the terminal amine group at acidic pH increases polarity and aqueous solubility.[1][2] |
| Alcohols | Methanol, Ethanol | Moderate | Generally soluble, but may be less so than in highly polar aprotic solvents.[6] |
| Ethers | Diethyl ether | Low / Insoluble | The non-polar nature of ether makes it a poor solvent for the polar PEG chain.[6] |
| Non-polar Aromatic | Toluene | Low / Insoluble | The polarity mismatch between the solvent and the PEG chain results in poor solubility.[6] |
Experimental Protocols
Protocol 1: Preparation of a Working Solution of this compound in an Aqueous Buffer
Objective: To prepare a clear, working solution of this compound in an aqueous buffer for downstream applications.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Stock Solution:
-
Weigh the required amount of this compound in a suitable vial.
-
Add the appropriate volume of anhydrous DMSO to achieve a high concentration stock solution (e.g., 20 mg/mL).
-
Vortex vigorously for 1-2 minutes until the solid is completely dissolved. This is your stock solution.
-
-
Prepare Working Solution:
-
Place the desired volume of your target aqueous buffer in a new tube or beaker with a magnetic stir bar.
-
Begin stirring the aqueous buffer at a moderate speed.
-
Slowly, add the calculated volume of the this compound stock solution dropwise to the center of the vortex of the stirring buffer.
-
Allow the solution to stir for an additional 5-10 minutes to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, it may indicate that the final concentration is too high for the chosen conditions.
-
Protocol 2: Determination of Equilibrium Solubility via the Shake-Flask Method
Objective: To determine the saturation solubility of this compound in a specific aqueous buffer at a given temperature.
Materials:
-
This compound (solid)
-
Aqueous buffer of interest
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV-Vis or ELSD/CAD)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the aqueous buffer in a vial. The excess solid should be clearly visible.
-
Tightly cap the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Centrifuge the vial to pellet the remaining solid.
-
Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same aqueous buffer (or a suitable solvent if solubility is very low).
-
Analyze the standard solutions and the supernatant from the saturated solution by HPLC.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the supernatant by interpolating its peak area from the calibration curve. This concentration represents the equilibrium solubility of the compound under the tested conditions.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Recommended experimental workflow for solubilization.
References
Technical Support Center: Preventing Aggregation of ADCs with NH2-PEG5-C2-NH-Boc
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) synthesized using the NH2-PEG5-C2-NH-Boc linker. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges related to ADC aggregation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation for ADCs synthesized with the this compound linker?
A1: Aggregation of Antibody-Drug Conjugates (ADCs) is a multifaceted issue that can arise from the intrinsic properties of the ADC components and the experimental conditions used during conjugation, purification, and storage.[1] For ADCs synthesized with the this compound linker, the primary drivers of aggregation include:
-
Increased Hydrophobicity: The cytotoxic payload attached to the antibody is often hydrophobic. Covalently linking these molecules increases the overall hydrophobicity of the ADC, promoting self-association to minimize exposure to the aqueous environment. While the PEG component of the linker enhances hydrophilicity, a high drug-to-antibody ratio (DAR) or a particularly hydrophobic payload can still lead to aggregation.[2]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules per antibody generally leads to increased hydrophobicity and a greater tendency for aggregation.[2][3] Optimizing the DAR is a critical balance between achieving the desired potency and maintaining the stability and solubility of the ADC.[2]
-
Conjugation Process Stress: The chemical conditions used during the conjugation process, such as pH, temperature, and the use of organic co-solvents to dissolve the payload-linker, can induce conformational stress on the antibody.[1] This stress can expose hydrophobic regions that are normally buried within the antibody's structure, leading to aggregation.[4]
-
Suboptimal Formulation: An inappropriate buffer system, characterized by a suboptimal pH or ionic strength, can fail to adequately stabilize the ADC.[1] If the formulation pH is close to the antibody's isoelectric point (pI), the net charge of the molecule will be minimal, reducing its solubility and promoting aggregation.[5]
-
Storage and Handling: ADCs can be sensitive to physical stressors.[1] Factors such as repeated freeze-thaw cycles, exposure to elevated temperatures, and mechanical stress (e.g., vigorous shaking) can all contribute to the formation of aggregates.[1][4]
Q2: How does the this compound linker itself help in preventing aggregation?
A2: The this compound linker incorporates a polyethylene (B3416737) glycol (PEG) spacer, which plays a crucial role in mitigating aggregation.[][7] PEG is a hydrophilic, flexible, and biocompatible polymer.[8] By incorporating a PEG5 spacer, the linker provides a "hydrophilic shield" around the hydrophobic payload.[7][9] This has several advantages:
-
Increased Solubility: The PEG chain improves the overall aqueous solubility of the ADC, which helps to prevent the self-association of hydrophobic molecules.[8][10]
-
Masking Hydrophobicity: The flexible PEG chain can sterically hinder the hydrophobic interactions between ADC molecules, effectively masking the hydrophobic nature of the payload.[10]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can reduce renal clearance and prolong its circulation half-life, potentially leading to greater tumor accumulation and improved efficacy.[7][8]
Q3: Why is it critical to control ADC aggregation?
A3: Controlling ADC aggregation is critical for several reasons:
-
Safety and Immunogenicity: Aggregated ADCs can be recognized by the immune system as foreign, potentially leading to an immunogenic response.[4] This can result in the rapid clearance of the ADC and, in some cases, adverse immune reactions. Aggregates can also lead to off-target toxicity.[4]
-
Efficacy: The formation of aggregates can reduce the therapeutic efficacy of the ADC by several mechanisms. Aggregates may have altered binding affinity for the target antigen and may be cleared from circulation more rapidly, reducing the amount of active drug that reaches the tumor site.[4][11]
-
Manufacturing and Viability: High levels of aggregation can lead to product loss during purification steps, reducing the overall yield and making the manufacturing process economically unviable.[2][4]
-
Stability and Shelf Life: Product instability due to aggregation can shorten the shelf life of the ADC drug product.[4]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to the aggregation of ADCs made with the this compound linker.
| Problem | Potential Cause | Recommended Solution |
| High levels of aggregates observed immediately after conjugation. | High Drug-to-Antibody Ratio (DAR): The targeted DAR may be too high, leading to excessive hydrophobicity.[2] | Optimize the conjugation conditions to achieve a lower, more stable DAR. A DAR of 2-4 is often a good balance between potency and stability.[8][11] |
| Suboptimal Conjugation Buffer: The pH of the conjugation buffer may be close to the antibody's pI, or the buffer composition may be destabilizing. | - Adjust the pH of the conjugation buffer to be at least 1-2 units away from the antibody's pI. - Screen different buffer systems (e.g., phosphate (B84403), histidine, citrate) to find the most stabilizing conditions.[2] | |
| Harsh Co-solvent Conditions: High concentrations of organic co-solvents used to dissolve the payload-linker can denature the antibody.[12] | - Use the minimum amount of co-solvent necessary to dissolve the payload-linker. - Perform a co-solvent screening study to identify the least denaturing solvent for your specific antibody. | |
| Gradual increase in aggregation during storage. | Suboptimal Formulation Buffer: The storage buffer may not be providing adequate long-term stability. | - Screen a panel of formulation buffers with varying pH and excipients. - Consider the addition of stabilizers such as sugars (sucrose, trehalose) or amino acids (arginine, glycine).[13][] |
| Inappropriate Storage Temperature: The ADC may be sensitive to thermal stress.[4] | Store the ADC at the recommended temperature, typically 2-8°C. Avoid repeated freeze-thaw cycles.[15] | |
| Mechanical Stress: Vigorous shaking or agitation during handling can induce aggregation.[1] | Handle the ADC solution gently. Avoid vortexing and use slow, deliberate mixing techniques.[15] | |
| Precipitation observed during purification. | High ADC Concentration: High local concentrations of the ADC during purification can exceed its solubility limit.[2] | - Reduce the ADC concentration before the problematic purification step. - Optimize the purification method to avoid high concentration gradients. |
| Buffer Exchange Issues: The buffer used in the purification column may be incompatible with the ADC, leading to precipitation. | Ensure that the column is equilibrated with a buffer that is known to be stabilizing for the ADC. |
Key Experimental Protocols
Size Exclusion Chromatography (SEC-HPLC) for Aggregate Quantification
Objective: To separate and quantify high molecular weight (HMW) species (aggregates), monomers, and low molecular weight (LMW) fragments based on their hydrodynamic volume.[4][12]
Methodology:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a UV detector (monitoring at 280 nm).[2][16]
-
Column: A size exclusion column suitable for monoclonal antibodies and ADCs (e.g., Tosoh TSKgel G3000SWxl, Agilent AdvanceBio SEC).[12][17]
-
Mobile Phase: A buffer that minimizes secondary interactions with the column matrix, typically a phosphate buffer with a moderate salt concentration (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).[16]
-
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Prepare the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Inject an appropriate volume (e.g., 10-20 µL) of the sample onto the column.[1]
-
Run the separation isocratically for a sufficient time to allow for the elution of all species (typically 15-30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the HMW species, monomer, and any LMW fragments.
-
Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.[1]
-
Dynamic Light Scattering (DLS) for Rapid Aggregation Assessment
Objective: To rapidly assess the aggregation state and size distribution of ADC samples. DLS is particularly useful for identifying the early onset of aggregation.[1][18][19]
Methodology:
-
Instrument: A dynamic light scattering instrument.
-
Procedure:
-
Prepare the ADC sample at a concentration of ~1 mg/mL in its formulation buffer.
-
Filter the sample through a low-binding 0.22 µm filter to remove dust and large particulates.
-
Pipette the sample into a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Acquire the scattering data.
-
-
Data Analysis:
-
Z-average Diameter: An increase in the Z-average diameter compared to a non-stressed control indicates aggregation.
-
Polydispersity Index (PDI): A PDI value greater than 0.2 suggests a heterogeneous sample with multiple species, which can be indicative of aggregation.
-
Size Distribution Plot: Visually inspect the plot for the presence of multiple peaks, which can indicate distinct aggregate populations.[19]
-
Turbidity Assay for Monitoring Aggregation Kinetics
Objective: To monitor the kinetics of protein aggregation by measuring the increase in light scattering as aggregates form.[20][21]
Methodology:
-
Instrument: A plate reader or spectrophotometer capable of measuring absorbance at a wavelength in the visible range (e.g., 350 nm or 600 nm).
-
Procedure:
-
Prepare the ADC sample in the desired buffer and at the desired concentration in a multi-well plate or cuvette.
-
Induce aggregation by applying a stressor (e.g., elevated temperature, addition of a denaturant).
-
Monitor the change in absorbance (turbidity) over time at a fixed wavelength.
-
-
Data Analysis:
-
Plot the absorbance (turbidity) as a function of time.
-
The rate of increase in turbidity provides information about the kinetics of aggregation. A steeper slope indicates a faster aggregation rate.
-
Visualizations
Caption: The pathway of ADC aggregation induced by various stressors.
Caption: A workflow for troubleshooting ADC aggregation issues.
Caption: The experimental workflow for ADC aggregate analysis by SEC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. pharmtech.com [pharmtech.com]
- 7. benchchem.com [benchchem.com]
- 8. labinsights.nl [labinsights.nl]
- 9. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 10. purepeg.com [purepeg.com]
- 11. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 15. benchchem.com [benchchem.com]
- 16. lcms.cz [lcms.cz]
- 17. agilent.com [agilent.com]
- 18. americanlaboratory.com [americanlaboratory.com]
- 19. unchainedlabs.com [unchainedlabs.com]
- 20. Total proteome turbidity assay for tracking global protein aggregation in the natural cellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analysis of turbidity progress curves from protein aggregation reactions [openresearch-repository.anu.edu.au]
common side reactions during PROTAC synthesis and how to avoid them
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common side reactions encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the amide coupling step of PROTAC synthesis?
A1: The most prevalent side reactions during amide bond formation, a crucial step in linking the warhead, linker, and E3 ligase ligand, include racemization of chiral centers and guanidinylation of amines when using uronium-based coupling reagents.
-
Racemization: This involves the loss of stereochemical integrity at a chiral center, particularly the α-carbon of an amino acid derivative, during the activation of the carboxylic acid. This can lead to diastereomeric mixtures that are often difficult to separate and can have different biological activities.
-
Guanidinylation: Uronium-based coupling reagents like HATU and HBTU can react directly with the amine nucleophile, leading to the formation of a guanidinium (B1211019) byproduct. This reaction consumes the amine starting material and can complicate purification.
Q2: How can I minimize racemization during amide coupling?
A2: Minimizing racemization is critical for maintaining the stereochemical purity of your PROTAC. Key strategies include:
-
Choice of Coupling Reagent: Modern uronium/aminium reagents like HATU are generally preferred over older reagents like HBTU as they promote faster amide bond formation, which outcompetes the racemization pathway.[1][2]
-
Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative (HOAt) can suppress racemization.[1]
-
Control of Reaction Conditions: Careful control of the base, solvent, and temperature is crucial. Non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are commonly used.
Q3: What causes guanidinylation and how can it be avoided?
A3: Guanidinylation is a side reaction that occurs when uronium-based coupling reagents (e.g., HATU, HBTU) react with the amine component of the coupling reaction instead of the carboxylic acid. To avoid this:
-
Pre-activation: Activate the carboxylic acid with the coupling reagent before adding the amine.
-
Stoichiometry: Use a minimal excess of the coupling reagent. A 1:1 molar ratio of the uronium agent to the amino acid is recommended.
-
Choice of Base: Using a less basic amine, such as 2,6-lutidine, can suppress guanidinylation while maintaining high amidation yields.[3]
Q4: I'm using a copper-catalyzed click chemistry (CuAAC) reaction to ligate my PROTAC fragments. What is a common side reaction and how can I prevent it?
A4: A common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, often referred to as Glaser coupling.[4][5] This leads to the formation of a diyne byproduct. To prevent this:
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction by working under an inert atmosphere (e.g., argon or nitrogen).[4][5]
-
Degassed Solvents: Use properly degassed solvents.
-
Reducing Agent: The use of a reducing agent, such as sodium ascorbate (B8700270), helps to maintain copper in the active Cu(I) oxidation state and minimizes oxidative homocoupling.
-
Copper-Free Conditions: Consider using copper-free click chemistry alternatives like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) if homocoupling is a persistent issue.[6]
Troubleshooting Guides
Problem 1: Low Yield in Amide Coupling Step
If you are experiencing low yields in your amide coupling reaction, consider the following troubleshooting steps:
dot
Caption: Troubleshooting workflow for low yields in amide coupling reactions.
Problem 2: Presence of Diastereomers in the Final Product
The presence of diastereomers often indicates racemization has occurred.
dot
Caption: Troubleshooting workflow to minimize racemization.
Data Presentation
Table 1: Comparison of Racemization Levels for Different Coupling Reagents
| Coupling Reagent | Additive | Base | % D-Isomer (Racemization) | Reference |
| HATU | - | DIPEA | 1.2% | [1] |
| HBTU | - | DIPEA | 4.5% | [1] |
| HCTU | - | DIPEA | 1.8% | [1] |
| COMU | - | DIPEA | 1.0% | [1] |
| DCC | HOBt | - | 5.6% | [1] |
Data is representative from peptide synthesis studies and serves as a guideline. The extent of racemization is sequence and substrate-dependent.
Table 2: Competition Between Amidation and Guanidinylation with Different Bases
| Coupling Reagent | Base | Amidation Yield | Guanidinylation Yield | Reference |
| HATU | Triethylamine | 86% | <1% | [3] |
| HBTU | Triethylamine | 84% | 4% | [3] |
| HATU | 2,6-Lutidine | 87% | 0% | [3] |
| HBTU | 2,6-Lutidine | 83% | 0% | [3] |
Yields determined by GC-FID using mesitylene (B46885) as an internal standard in a model system.
Experimental Protocols
Protocol 1: General Procedure for PROTAC Synthesis via HATU-Mediated Amide Coupling
Objective: To form an amide bond between a carboxylic acid-functionalized component and an amine-functionalized component of a PROTAC.
Materials:
-
Carboxylic acid-functionalized fragment (1.0 eq)
-
Amine-functionalized fragment (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Dissolve the carboxylic acid-functionalized fragment (1.0 eq) in anhydrous DMF.
-
To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine-functionalized fragment (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS. Reactions are typically complete within 2-16 hours.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To ligate an azide-functionalized fragment and an alkyne-functionalized fragment of a PROTAC.
Materials:
-
Azide-functionalized fragment (1.0 eq)
-
Alkyne-functionalized fragment (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (1.0-2.0 eq)
-
Solvent (e.g., a mixture of t-BuOH and water, or DMSO)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vial, combine the azide-functionalized fragment (1.0 eq) and the alkyne-functionalized fragment (1.0-1.2 eq) in the chosen solvent.
-
Degas the solution by bubbling with an inert gas for 10-15 minutes.
-
Prepare fresh aqueous stock solutions of CuSO₄·5H₂O and sodium ascorbate.
-
Add the CuSO₄ solution (0.1 eq) to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution (1.0-2.0 eq).
-
Stir the reaction at room temperature and monitor its progress by LC-MS. Reactions are typically complete within 1-4 hours.
-
Upon completion, dilute the mixture with a suitable solvent (e.g., DMSO) and filter to remove any solids.
-
Purify the crude PROTAC using preparative RP-HPLC.
Signaling Pathways and Mechanisms
dot
Caption: Racemization mechanism via oxazolone formation and its prevention.
dot
References
dealing with steric hindrance in NH2-PEG5-C2-NH-Boc conjugations
Welcome to the technical support center for NH2-PEG5-C2-NH-Boc conjugations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this heterobifunctional PEG linker. The following information directly addresses common issues, with a focus on overcoming steric hindrance, to help you optimize your experiments and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker containing a free primary amine (-NH2) at one end and a Boc-protected amine (-NH-Boc) at the other, separated by a 5-unit polyethylene (B3416737) glycol (PEG) spacer. The primary amine allows for conjugation to molecules with reactive groups such as carboxylic acids or NHS esters.[] The Boc-protected amine provides an orthogonal handle that can be deprotected under acidic conditions to reveal a second primary amine for subsequent conjugation steps.[2][3] This linker is commonly used in bioconjugation, drug delivery, and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).[4]
Q2: What is steric hindrance and how does it affect my conjugation reaction?
A2: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule physically obstructs a chemical reaction.[5][6] In the context of this compound conjugations, the flexible PEG chain, although designed to be a spacer, can sometimes fold back or shield the reactive amine groups, making it difficult for them to react with the target molecule, especially if the target molecule is also large or has a crowded reaction site.[7][8] This can lead to low reaction yields or incomplete conjugation.[9]
Q3: How can the length of the PEG chain influence steric hindrance?
A3: The length of the PEG chain is a critical factor. While a longer PEG chain can provide greater separation between two conjugated molecules, the chain itself can be a source of steric hindrance.[6][8] The PEG5 spacer in this compound offers a balance by providing sufficient spacing for many applications while minimizing the potential for the linker itself to unduly obstruct the reaction.[10] However, if significant steric hindrance is still observed, a longer PEG linker might be necessary to provide more flexibility and reach.[5]
Q4: What are the optimal reaction conditions for conjugating the primary amine of this linker?
A4: The optimal reaction conditions depend on the chemistry used. For coupling the primary amine to a carboxylic acid using EDC/NHS chemistry, the activation of the carboxyl group is typically performed at a slightly acidic pH (e.g., pH 6.0), while the subsequent reaction with the amine is more efficient at a pH range of 7.2-8.5.[10] For reactions with NHS esters, a pH of 7.5-8.5 is generally optimal.[11]
Q5: How do I remove the Boc protecting group?
A5: The tert-butyloxycarbonyl (Boc) protecting group is typically removed under acidic conditions.[12] A common method is to treat the molecule with a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[3][8] The reaction is usually fast and occurs at room temperature.[12]
Troubleshooting Guides
Issue 1: Low or No Yield in the Initial Conjugation Step (Amine Reaction)
If you are experiencing low or no yield when reacting the primary amine of this compound, consider the following potential causes and solutions.
dot
Caption: Troubleshooting workflow for low conjugation yield.
| Possible Cause | Recommended Solution |
| Suboptimal Reaction pH | For NHS ester reactions, maintain a pH of 7.2-8.5. For EDC/NHS coupling to a carboxylic acid, perform the activation at pH ~6.0 and the coupling at pH 7.2-8.0.[10] |
| Inactive Reagents | Coupling agents like EDC and NHS are moisture-sensitive. Use fresh reagents and prepare solutions immediately before use.[13] |
| Incorrect Molar Ratio | An insufficient molar excess of the PEG linker can lead to incomplete conjugation. Start with a 10- to 20-fold molar excess of the linker over the biomolecule and optimize as needed.[10] |
| Steric Hindrance | If the target amine on the biomolecule is in a crowded environment, consider increasing the reaction time or temperature.[7] If this is unsuccessful, using a linker with a longer PEG chain may be necessary to overcome the steric barrier.[5] |
| Incompatible Buffer | Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule. Use amine-free buffers such as PBS or HEPES.[14] |
Issue 2: Incomplete or No Removal of the Boc Protecting Group
If you are having trouble with the Boc deprotection step, refer to the following guide.
dot
Caption: Troubleshooting workflow for Boc deprotection.
| Possible Cause | Recommended Solution |
| Insufficient Acid | Ensure you are using a sufficient concentration of a strong acid like TFA, typically 20-50% in DCM.[3] |
| Degraded Acid | Use fresh, high-purity acid for the deprotection reaction. |
| Short Reaction Time | While often fast, some substrates may require longer reaction times. Monitor the reaction's progress using TLC or LC-MS to determine the optimal duration.[10] |
| Steric Hindrance | The PEG chain can sometimes hinder the approach of the acid to the Boc group. In such cases, extending the reaction time or using a higher concentration of acid is recommended.[10] |
| Poor Solubility | Ensure that your Boc-protected molecule is fully dissolved in the reaction solvent. DCM is a common and effective choice for TFA-mediated deprotection.[7] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation to a Carboxylic Acid using EDC/NHS
dot
Caption: Experimental workflow for EDC/NHS conjugation.
-
Activation of Carboxylic Acid: Dissolve the molecule containing the carboxylic acid in an appropriate buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0). Add a 1.5-fold molar excess of N-Hydroxysuccinimide (NHS) followed by a 1.5-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Incubation: Incubate the mixture at room temperature for 15-30 minutes to generate the NHS-ester activated molecule.[10]
-
Conjugation: Add the activated molecule to a solution of this compound in a suitable buffer (e.g., PBS, pH 7.4). The molar ratio of the PEG linker to your molecule may need to be optimized, but a 10- to 20-fold excess of the linker is a good starting point.[10]
-
Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Purify the conjugate to remove unreacted PEG linker and coupling reagents using an appropriate method such as size exclusion chromatography (SEC) or dialysis.
Protocol 2: General Procedure for Boc Deprotection
-
Dissolution: Dissolve the Boc-protected conjugate in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).[3]
-
Reaction: Stir the reaction at room temperature and monitor its completion by TLC or LC-MS. This step is typically complete within 30-60 minutes.
-
Work-up: Evaporate the solvent and excess TFA under reduced pressure. The deprotected product can often be precipitated by adding cold diethyl ether.
Quantitative Data Summary
The efficiency of PEGylation reactions can be influenced by several factors. The following table provides representative data on how reaction conditions can affect conjugation efficiency. Note that these are general values, and optimal conditions should be determined empirically for your specific system.
| Parameter | Condition A | Condition B | Condition C | Typical Outcome |
| pH | 6.5 | 7.5 | 8.5 | Efficiency generally increases with pH for amine-NHS ester reactions, but so does hydrolysis of the NHS ester. A balance is needed.[11] |
| Molar Ratio (PEG:Protein) | 5:1 | 10:1 | 20:1 | Higher molar ratios can drive the reaction to completion but may increase the risk of multiple PEGylations and make purification more challenging.[15] |
| Temperature | 4°C | Room Temp. | 37°C | Higher temperatures can increase the reaction rate but may also lead to degradation of sensitive biomolecules.[16] |
| Reaction Time | 1 hour | 4 hours | 12 hours | Longer reaction times can lead to higher yields but also increase the risk of side reactions or product degradation. |
This data is illustrative and compiled from general knowledge of PEGylation reactions.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of PEGylated Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of PEGylated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying PEGylated compounds?
The PEGylation process, which involves the covalent attachment of polyethylene (B3416737) glycol (PEG) to a molecule, often results in a complex and heterogeneous mixture.[1][2] This heterogeneity is the main challenge during purification and includes:
-
Unreacted Protein/Molecule: The original, unmodified biomolecule.[2]
-
Unreacted PEG: Excess PEG reagent from the conjugation reaction.[2]
-
Multi-PEGylated Species: Molecules with varying numbers of attached PEG chains (e.g., mono-, di-, multi-PEGylated).[1][2]
-
Positional Isomers: Molecules with the same number of PEG chains attached at different sites.[1][2]
-
Hydrolysis Fragments: Degradation products from the PEGylation reagents.[2]
-
Aggregates: PEGylation can sometimes induce the formation of protein aggregates.[1]
Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties typically used for fractionation.[1]
Q2: What are the most common methods for purifying PEGylated compounds?
The most widely used purification techniques for PEGylated proteins are based on chromatography and membrane separation, leveraging differences in molecular size, charge, and hydrophobicity.[2] These methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is highly effective at removing unreacted PEG and native protein from the larger PEGylated conjugate.[1][2]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge.[2] The attachment of PEG chains can shield the surface charges of the protein, altering its interaction with the IEX resin and allowing for separation.[3][]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.[2] The attachment of a hydrophilic PEG chain generally decreases a protein's hydrophobicity.[5] HIC can be a useful supplementary tool to IEX.[]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates based on hydrophobicity. It is particularly useful for analytical purposes and for the purification of smaller PEGylated peptides.[5]
-
Non-Chromatographic Methods: Techniques like ultrafiltration, diafiltration, and dialysis are effective for removing small impurities like unreacted PEG.[][5] Aqueous Two-Phase Systems (ATPS) can also be a scalable and cost-effective purification method.[5][6]
A combination of these techniques is often necessary to achieve high purity.[1]
Q3: How does the size of the PEG chain affect purification?
The molecular weight of the PEG chain significantly impacts the purification strategy:
-
Larger PEG chains (>20 kDa): Create a more significant difference in hydrodynamic radius, making SEC a very effective separation method.[7] In IEX, larger PEGs lead to greater charge shielding, which can be exploited for separation.[5]
-
Smaller PEG chains (<5 kDa): Result in smaller differences in size, making SEC less effective for separating species with different degrees of PEGylation. RP-HPLC and IEX are often more suitable in these cases.[1]
Q4: How can I detect and quantify unreacted PEG in my purified sample?
Quantifying residual PEG is crucial as it can interfere with downstream applications. Since PEG lacks a strong UV chromophore, alternative detection methods are often required.[8][9] Common methods include:
-
Size Exclusion Chromatography with Refractive Index Detection (SEC-RI): RI detection is often used for PEG quantification.[1]
-
Charged Aerosol Detection (CAD): Can be used with HPLC to quantify PEG and PEGylation reagents.[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity for detecting and quantifying PEG and its derivatives.[1]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of PEGylated compounds using various chromatographic techniques.
Issue 1: Low Yield of Purified PEGylated Compound
| Possible Cause | Recommendation |
| Non-specific Binding to Column | Modify the mobile phase to reduce interactions with the stationary phase. For HIC, adjust the salt concentration. For IEX, optimize the pH and salt gradient.[5] |
| Inappropriate Column Chemistry | Select a column with a different stationary phase that has lower non-specific binding properties.[5] |
| Protein Precipitation on the Column | Check the solubility of your PEGylated protein in the chosen mobile phase. Adjusting the pH or ionic strength might be necessary.[3] |
Issue 2: Poor Separation of PEGylated Species
| Possible Cause | Recommendation |
| Inappropriate Column Choice (Pore Size in SEC) | For separating large PEGylated proteins from smaller unreacted species, select a column with a suitable pore size that allows the large conjugate to elute in the void volume while retaining the smaller molecules.[3] |
| "Charge Shielding" Effect of PEG in IEX | Optimize the pH of the mobile phase. Small changes in pH can significantly impact the surface charge of the PEGylated protein and its interaction with the resin.[3] |
| Inappropriate Salt Gradient in IEX | For proteins with small charge differences, a shallow salt gradient is often more effective than a step elution.[3] |
| Similar Hydrophobicity in HIC | Modify the salt type and concentration in the binding and elution buffers. A shallower gradient of decreasing salt concentration can enhance separation.[5] |
Issue 3: Presence of Unreacted PEG in the Final Product
| Possible Cause | Recommendation |
| Inefficient Size-Based Separation | If using SEC, ensure the column has the appropriate pore size to effectively separate the PEGylated protein from the smaller, unreacted PEG. Ultrafiltration with an appropriate molecular weight cutoff (MWCO) membrane can also be effective.[5] |
| Co-elution in IEX or HIC | Unreacted PEG is neutral and should not bind to IEX columns. If it is still present, it may be due to carryover. For HIC, ensure the salt concentration is not high enough to cause the unreacted PEG to bind.[5] |
Issue 4: Distorted Peak Shapes in HPLC
| Possible Cause | Recommendation |
| Column Overload | Reduce the injection volume or the sample concentration.[9] |
| Secondary Interactions | Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Use a well-end-capped column or add a mobile phase modifier like trifluoroacetic acid (TFA).[9] |
| Unwanted Interactions with the Stationary Phase (SEC) | For PEG analysis in organic solvents like THF, distorted peaks can occur. Ensure mobile phase compatibility with the column.[3][10] |
Experimental Protocols
General Protocol for Size Exclusion Chromatography (SEC) Purification
-
Column Selection: Choose an SEC column with a pore size appropriate for the molecular weight of your PEGylated compound and the impurities to be removed.
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a buffered saline solution (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).[9]
-
System Equilibration: Equilibrate the SEC system with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter the PEGylation reaction mixture through a 0.22 µm syringe filter to remove any particulates.[5]
-
Sample Injection: Inject a small volume of the filtered sample onto the column. The injection volume should typically be less than 2-5% of the total column volume to ensure good resolution.[3][5]
-
Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate (e.g., 0.5 - 1.0 mL/min).[9] Collect fractions as the PEGylated compound elutes.
-
Analysis: Analyze the collected fractions using SDS-PAGE, UV-Vis spectroscopy, or other relevant analytical techniques to determine the purity of the PEGylated compound.
Visualizations
Caption: General workflow for PEGylation and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Linker Length for Ternary Complex Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing linker length for efficient ternary complex formation, a critical step in the development of bifunctional molecules like PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC?
A1: The linker connects the target-binding moiety (warhead) to the E3 ligase-recruiting ligand. Its primary role is to bridge the target protein (Protein of Interest - POI) and an E3 ligase, facilitating the formation of a stable ternary complex.[1][2] This proximity is essential for the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome.[1][2]
Q2: Is there an ideal linker length for all PROTACs?
A2: No, there is no universally ideal linker length. The optimal length is highly dependent on the specific POI and E3 ligase pair and must often be determined empirically.[3] The structural and topological features of the two proteins dictate the required distance and orientation for a productive ternary complex.[4] While polyethylene (B3416737) glycol (PEG) and alkyl chains are common starting points, optimization is almost always necessary.[4]
Q3: What are the consequences of a suboptimal linker length?
A3: A linker that is too short can cause steric hindrance, preventing the POI and E3 ligase from binding simultaneously to the PROTAC.[1][4][5] Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer.[4][6] An excessively long and flexible linker can also lead to an unstable ternary complex due to a high entropic penalty upon binding.[4]
Q4: What is the "hook effect" and how does linker design influence it?
A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[4] This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC:POI and PROTAC:E3 ligase) rather than the productive ternary complex.[4][7] A well-designed linker that promotes positive cooperativity in ternary complex formation can help mitigate the hook effect by stabilizing the ternary complex over the binary ones.[7]
Q5: What is "cooperativity" in the context of ternary complex formation?
A5: Cooperativity (alpha, α) is a measure of how the binding of one protein to the PROTAC affects the binding of the second protein.[1][8]
-
Positive cooperativity (α > 1): The binding of the first protein increases the binding affinity of the second, leading to a more stable ternary complex.[8]
-
Negative cooperativity (α < 1): The binding of the first protein decreases the affinity for the second.[8]
-
No cooperativity (α = 1): The binding of the two proteins is independent.[9] The linker's design is crucial in determining cooperativity by controlling the distance and orientation between the two proteins, which can either promote or hinder favorable protein-protein interactions.[8][10]
Troubleshooting Guides
Issue 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but fails to induce target degradation in cells.
This is a common issue that often points to problems with the formation of a stable and productive ternary complex.[5]
| Potential Linker-Related Cause | Troubleshooting Steps |
| Incorrect Linker Length or Rigidity | Synthesize and test a library of PROTACs with varying linker lengths and compositions. Systematically increase or decrease the length (e.g., by adding or removing PEG units or methylene (B1212753) groups).[5] Experiment with more rigid (e.g., containing piperazine (B1678402) or phenyl groups) or flexible linkers.[7] |
| Unfavorable Ternary Complex Conformation | Even if a complex forms, the orientation may not be suitable for ubiquitination. Modify the linker attachment points on the warhead or the E3 ligase ligand.[6] Computational modeling can help identify solvent-exposed areas suitable for linker attachment.[6] |
| Poor Physicochemical Properties | The linker can contribute to poor cell permeability or low aqueous solubility. Incorporate more hydrophilic elements (e.g., PEG units) or rigid groups (e.g., piperazine) to improve these properties.[] |
Issue 2: I observe target degradation, but the potency is low (high DC₅₀, low Dₘₐₓ).
This suggests that the ternary complex may be forming, but it is either unstable or not optimally configured for efficient ubiquitination.[4]
| Potential Linker-Related Cause | Troubleshooting Steps |
| Unstable or Non-Productive Ternary Complex | The complex may be too transient for efficient ubiquitin transfer. Fine-tune the linker length with smaller increments.[4] Evaluate different linker attachment points, as this can significantly alter the geometry of the ternary complex.[4] |
| Negative Cooperativity | The binding of one protein to the PROTAC may be hindering the binding of the second. Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the cooperativity factor (alpha).[4] Redesign the linker to promote more favorable protein-protein interactions. |
Data Presentation
The optimization of linker length is an empirical process. The following tables summarize representative data illustrating the impact of linker length on PROTAC efficacy.
Table 1: Impact of Linker Length on CRBN-based PROTAC Efficacy [9]
| Target Protein | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| BRD4 | PEG | 8 | 50 | 75 |
| BRD4 | PEG | 12 | 10 | >95 |
| BRD4 | PEG | 16 | 25 | 85 |
Table 2: Influence of Linker Length on VHL-based PROTAC Efficacy [9]
| Target Protein | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| ERRα | Alkyl | 12 | 100 | 60 |
| ERRα | Alkyl | 16 | 15 | >90 |
| ERRα | Alkyl | 20 | 80 | 70 |
Note: DC₅₀ is the concentration of the PROTAC required to achieve 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of degradation achieved.[9]
Experimental Protocols
1. Western Blotting for Protein Degradation Assessment
-
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
-
Methodology:
-
Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin). Then, incubate with appropriate HRP-conjugated secondary antibodies.
-
Data Analysis: Detect the signal using chemiluminescence. Quantify the band intensities and normalize the target protein signal to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
2. Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
-
Objective: To determine the association (kₐ), dissociation (kₑ), and equilibrium dissociation constants (Kₑ) for binary and ternary complex formation, and to calculate cooperativity.[1]
-
Methodology:
-
Immobilization: Immobilize one of the proteins (e.g., a biotinylated E3 ligase) onto a streptavidin-coated sensor chip.[3]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure their binary interaction.[1]
-
Inject a series of concentrations of the target protein over a fresh channel to confirm it does not bind to the E3 ligase in the absence of the PROTAC.
-
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the target protein and the PROTAC over the immobilized E3 ligase surface.[1]
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (kₐ, kₑ) and affinity (Kₑ) for each interaction.[1] The cooperativity factor (α) can be calculated using the formula: α = (Binary Kₑ of PROTAC to E3) / (Ternary Kₑ of POI-PROTAC to E3).[3] An alpha value > 1 indicates positive cooperativity.[3]
-
3. Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
-
Objective: To determine the thermodynamic parameters (ΔH, ΔS), binding affinity (Kₑ), and stoichiometry (n) of binary and ternary complex formation.[12]
-
Methodology:
-
Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.[13]
-
Binary Titrations:
-
Ternary Titration: Prepare a solution of the E3 ligase pre-saturated with the target protein in the calorimeter cell. Titrate the PROTAC into this pre-formed binary complex.[13]
-
Data Analysis: Fit the resulting binding isotherms to a suitable binding model to extract the thermodynamic parameters. Calculate cooperativity from the binding affinities.[12][13]
-
Visualizations
Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: A workflow for troubleshooting low PROTAC-mediated degradation activity.
Caption: The iterative cycle of PROTAC linker design and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Navigating the Selective Deprotection of Boc in the Presence of Esters: A Technical Guide
For researchers, scientists, and drug development professionals, the selective removal of a tert-butyloxycarbonyl (Boc) protecting group without cleaving a labile ester bond is a frequent challenge in organic synthesis. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address this specific issue, ensuring the integrity of your target molecules.
Troubleshooting Guide: Preventing Ester Cleavage During Boc Deprotection
Q1: My ester is being cleaved during Boc deprotection with Trifluoroacetic Acid (TFA). What can I do?
This is a common side reaction as the strongly acidic conditions required for Boc removal can also hydrolyze esters. Here are several strategies to mitigate this:
-
Modify Acidic Conditions: Fine-tuning the reaction conditions can often achieve the desired selectivity.
-
Use a Milder Acid: Instead of neat TFA, consider using a milder acidic system like aqueous phosphoric acid, which has been shown to be compatible with acid-sensitive groups such as benzyl (B1604629) and methyl esters.[1]
-
Change the Solvent System: The choice of solvent can modulate acidity. A mixture of methanesulfonic acid in tert-butyl acetate (B1210297) (tBuOAc) and dichloromethane (B109758) (CH2Cl2) has been used for selective Boc removal in the presence of a tert-butyl ester.[1][2]
-
-
Control Reaction Parameters:
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can slow down the rate of ester cleavage relative to Boc deprotection.[1]
-
Monitor Reaction Time: Careful monitoring using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial to stop the reaction as soon as the starting material is consumed.[1][3]
-
Q2: I'm observing t-butylation of my substrate as a side reaction. How can I prevent this?
The tert-butyl cation generated during acidic Boc deprotection is an electrophile that can alkylate nucleophilic sites on your molecule.
-
Use Scavengers: Adding a scavenger to the reaction mixture can trap the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIPS) or thioanisole.[3][4][5]
Frequently Asked Questions (FAQs)
Q3: Are there non-acidic methods to deprotect Boc in the presence of an ester?
Yes, several methods avoid the use of strong acids and are compatible with ester functionalities.
-
Oxalyl Chloride in Methanol: This provides a very mild method for N-Boc deprotection and is tolerant of acid-labile esters.[1][3][6][7][8] The reaction is typically run at room temperature.[1][6][8]
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) can offer selectivity, particularly for the deprotection of secondary N-Boc groups.[3][9][10][11] Trimethylsilyl iodide (TMSI) is another mild and efficient Lewis acid for Boc deprotection.[5][12][13][14][15][16]
-
Thermal Deprotection: In some instances, heating the Boc-protected compound in a suitable solvent like boiling water or trifluoroethanol can effect Boc removal without the need for an acid catalyst.[1][3][5][6][17][18]
Q4: My substrate contains both a Boc group and a tert-butyl ester. How can I selectively deprotect the Boc group?
This is a particularly challenging transformation due to the similar acid lability of both groups. However, specific conditions have been reported to achieve this selectivity:
-
A mixture of methanesulfonic acid in tBuOAc and CH2Cl2 has been successfully used.[1][2]
-
Another reported method is using concentrated sulfuric acid in tBuOAc .[1][2]
Careful control of the reaction conditions is paramount in these cases.
Comparative Data on Boc Deprotection Methods
The following table summarizes various conditions for Boc deprotection that are generally compatible with the presence of an ester group.
| Method/Reagent | Solvent | Temperature | Typical Reaction Time | Yield (%) | Notes |
| Modified Acidic Conditions | |||||
| Aqueous Phosphoric Acid (85 wt%) | Toluene or THF | Room Temp. or slightly elevated | Variable | High | Compatible with benzyl and methyl esters.[1][19] |
| Methanesulfonic Acid | tBuOAc/CH₂Cl₂ | Not Specified | Variable | 70-100% | Effective for selective Boc deprotection in the presence of t-butyl esters.[1][2] |
| Sulfuric Acid (conc.) | tBuOAc | Not Specified | Variable | 70-100% | Another option for selective Boc deprotection over t-butyl esters.[1][2] |
| Non-Acidic/Mild Conditions | |||||
| Oxalyl Chloride/Methanol | Methanol | 0 °C to Room Temp. | 1 - 4 hours | >70% (up to 90%) | Very mild and tolerant of acid-labile esters.[1][3][6][7][8][19] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp. | Can be up to 3 days | Variable | A Lewis acid approach, can be selective for secondary N-Boc groups.[3][9][10][11][20] |
| Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) | Room Temp. | 12 - 24 hours | Good | A mild, non-hydrolytic method.[12][13][14][15][16] |
| Thermal Deprotection | Water | 100 °C (Reflux) | 10 min - 2 hours | Quantitative | A "green" alternative that avoids strong acids and organic solvents.[6][17][21] |
Key Experimental Protocols
Protocol 1: Boc Deprotection using Aqueous Phosphoric Acid [1]
-
Dissolve the N-Boc protected substrate in a suitable solvent (e.g., toluene).
-
Add 85 wt% aqueous phosphoric acid.
-
Stir the mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Boc Deprotection using Oxalyl Chloride in Methanol [1][3][6][8]
-
Dissolve the N-Boc protected substrate in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (typically 3 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Visualizing the Chemistry and Workflow
To further aid in understanding the process, the following diagrams illustrate the deprotection mechanism, a troubleshooting workflow, and a decision-making guide for method selection.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Troubleshooting workflow for ester cleavage.
Caption: Decision guide for selecting a deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 8. awuahlab.com [awuahlab.com]
- 9. Zinc Bromide [commonorganicchemistry.com]
- 10. tandfonline.com [tandfonline.com]
- 11. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Boc Deprotection - TMSI [commonorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
- 21. mcours.net [mcours.net]
minimizing non-specific binding in experiments with NH2-PEG5-C2-NH-Boc
Technical Support Center: Minimizing Non-Specific Binding
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for minimizing non-specific binding (NSB) in experiments involving the bifunctional linker, NH2-PEG5-C2-NH-Boc.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it reduce non-specific binding?
A1: this compound is a heterobifunctional crosslinking reagent.[1][2][3] It possesses two different reactive groups: a primary amine (-NH2) and a Boc-protected primary amine (-NH-Boc).[1][3] These are separated by a 5-unit polyethylene (B3416737) glycol (PEG) spacer. The primary amine allows for covalent attachment to surfaces (e.g., NHS-ester activated surfaces), while the Boc group can be removed with mild acid to expose a second amine for further conjugation.[1][4] The hydrophilic PEG chain creates a flexible, water-loving barrier on the surface that sterically hinders the unwanted adsorption of proteins and other molecules, a primary cause of non-specific binding.[5][6][7]
Q2: What are the main causes of non-specific binding (NSB)?
A2: Non-specific binding is the undesirable attachment of molecules to surfaces or other molecules through weak interactions.[8][9][10] The primary drivers are:
-
Hydrophobic Interactions: Exposed hydrophobic patches on proteins or surfaces can interact, causing them to "stick" together.[11]
-
Electrostatic Interactions: Charged molecules can bind non-specifically to oppositely charged surfaces.[11][12] The charge of a protein is dependent on the buffer pH relative to its isoelectric point (pI).[12][13]
-
Surface Defects: Incomplete or patchy surface coatings can leave exposed areas prone to NSB.
Q3: My background signal is still high even after using the PEG linker. What is the most common reason?
A3: The most common reasons for high background despite using a PEG linker are incomplete surface coverage and insufficient blocking. If the PEG linkers are not grafted onto the surface at a high enough density, there will be gaps where interfering proteins can adsorb directly to the underlying substrate.[11] Additionally, even with a good PEG layer, a subsequent blocking step is crucial to occupy any remaining reactive sites and minimize NSB.[14][15][16]
Q4: What are the best general-purpose blocking agents to use with PEGylated surfaces?
A4: Bovine Serum Albumin (BSA) is the most widely used protein-based blocking agent.[13][14] It effectively adsorbs to unoccupied sites on the surface, preventing other proteins from binding non-specifically.[12][14] For applications where protein-based blockers are not suitable, small molecules like ethanolamine (B43304) or non-ionic surfactants such as Tween-20 can be effective.[13]
Q5: How does buffer composition affect non-specific binding?
A5: Buffer composition is critical. Key factors include:
-
pH: The pH of your buffer determines the net charge of your analyte and surface.[12][13] Adjusting the pH can minimize electrostatic attractions that lead to NSB.[12][13]
-
Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can shield electrostatic interactions, reducing charge-based NSB.[12][13][17]
-
Additives: Including small amounts of a non-ionic surfactant (e.g., 0.05% Tween-20) can disrupt hydrophobic interactions.[12][13][17]
Troubleshooting Guide
This section addresses common issues encountered during experiments.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| High background signal across the entire surface/plate. | 1. Insufficient Blocking: The blocking step was too short, the blocker concentration was too low, or the blocking agent was ineffective.[15][18] 2. Ineffective Washing: Residual unbound reagents or antibodies remain on the surface.[15][19][20] 3. Sub-optimal Linker Density: The this compound linker is not covering the surface sufficiently, leaving exposed patches.[11] | 1. Increase blocking incubation time (e.g., to 2 hours at RT or overnight at 4°C). Increase blocker concentration (e.g., 1-3% w/v BSA).[15][16] Try a different blocking agent (see Table 1). 2. Increase the number of wash cycles (e.g., from 3 to 5). Increase the volume of wash buffer per well. Add a short soak step during washing.[15][21] 3. Optimize the linker immobilization protocol (see Protocol 1). Increase linker concentration or reaction time. |
| High signal in negative control wells/areas. | 1. Cross-Reactivity: The detection antibody is binding non-specifically to the blocking agent or other components.[20] 2. Contaminated Reagents: Buffers, antibodies, or the substrate itself may be contaminated.[19] | 1. Run a control with the secondary antibody only to check for non-specific binding.[18] Use a pre-adsorbed secondary antibody. 2. Use fresh, sterile-filtered buffers. Use high-purity water for all solutions.[19][20] Ensure plates/surfaces are clean before use.[18] |
| Poor reproducibility between experiments. | 1. Inconsistent Surface Preparation: Variations in cleaning, activation, or linker immobilization steps. 2. Reagent Instability: The NHS-ester activated surface or the linker solution degraded before use. NHS esters are highly susceptible to hydrolysis.[22][23] 3. Variable Incubation Conditions: Fluctuations in temperature or incubation times.[19] | 1. Standardize all surface preparation protocols. Ensure anhydrous conditions for silanization if applicable.[24] 2. Always use freshly prepared linker solutions and immediately use activated surfaces.[23] Store reagents as recommended, protected from moisture.[23] 3. Ensure consistent temperature and timing for all incubation steps. Avoid placing assays near heat sources or in direct sunlight.[19] |
| Low or no specific signal. | 1. Inefficient Linker Immobilization: The primary amine of the PEG linker did not react efficiently with the surface. 2. Unsuccessful Boc Deprotection: The Boc group was not fully removed, preventing the attachment of the target molecule. 3. Steric Hindrance: The PEG layer, while preventing NSB, may be sterically blocking the specific binding site of the immobilized molecule. | 1. Verify surface activation (e.g., NHS ester). Ensure reaction buffer is amine-free (e.g., PBS, HEPES) and at the correct pH (7-9).[25] 2. Confirm deprotection conditions (see Protocol 2). Use a fresh acidic solution like TFA.[4] 3. While less common with a flexible PEG5 linker, consider a linker with a different length if this is suspected. |
Quantitative Data Summary
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Mechanism of Action | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1 - 3% (w/v) | Protein Adsorption | Inexpensive, widely used, very effective at preventing protein-protein NSB.[13][16] | Can cross-react with some antibodies; potential for lot-to-lot variability. |
| Casein | 1% (w/v) in TBS/PBS | Protein Adsorption | Effective blocker, particularly in milk-based buffers (e.g., for Western blots). | Contains phosphoproteins that can interfere with phospho-specific antibody assays. |
| Fish Gelatin | 0.1 - 1% (w/v) | Protein Adsorption | Reduces NSB without cross-reacting with mammalian-derived antibodies or reagents. | Can be less effective than BSA for some applications. |
| Ethanolamine | 0.1 - 1 M | Covalent Reaction | Covalently reacts with and caps (B75204) unreacted NHS esters, preventing them from capturing other molecules. | Does not block NSB to the underlying surface, only to unreacted active groups. |
| Tween-20 | 0.05 - 0.1% (v/v) | Surfactant | Disrupts hydrophobic and weak ionic interactions.[13] Added to wash and assay buffers. | Can disrupt some specific antibody-antigen interactions if used at high concentrations. |
Visualizations
Caption: Workflow for surface functionalization using the PEG linker.
Caption: Logic diagram for troubleshooting non-specific binding issues.
Experimental Protocols
Protocol 1: Immobilization of this compound on an NHS-Ester Activated Surface
This protocol describes the covalent attachment of the linker to a pre-activated surface (e.g., commercially available NHS-ester coated microplates or sensor chips).
Materials:
-
NHS-ester activated surface (e.g., plate, slide, sensor)
-
This compound
-
Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., 1x Phosphate-Buffered Saline, PBS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching/Blocking Buffer: e.g., 1 M Ethanolamine pH 8.5, or 1% BSA in PBS
-
Wash Buffer: e.g., PBST (PBS with 0.05% Tween-20)
-
Deionized (DI) Water
Procedure:
-
Prepare Linker Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10-50 mM stock solution of the linker in anhydrous DMSO or DMF.
-
Dilute the stock solution to a final concentration of 1-5 mg/mL in ice-cold Reaction Buffer. Vortex briefly to mix. Note: The optimal concentration may require titration.
-
-
Immobilization Reaction:
-
Add the diluted linker solution to the NHS-ester activated surface, ensuring the entire active area is covered.
-
Incubate for 30-60 minutes at room temperature or 2-4 hours at 4°C. Protect from light.
-
-
Washing:
-
Remove the linker solution.
-
Wash the surface 3 times with Wash Buffer to remove any unreacted linker.
-
-
Blocking (Quenching):
-
Add Quenching/Blocking Buffer to the surface. This step is critical to deactivate any remaining NHS-ester groups and to block any other potential sites of non-specific binding.
-
Incubate for 30 minutes at room temperature.
-
-
Final Wash:
-
Wash the surface 3-5 times with Wash Buffer.
-
Rinse with DI water.
-
The surface is now functionalized with a Boc-protected PEG linker and is ready for the deprotection step or storage at 4°C in a desiccated environment.
-
Protocol 2: On-Surface Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the terminal primary amine for subsequent conjugation.
Materials:
-
Boc-protected, PEG-functionalized surface (from Protocol 1)
-
Deprotection Solution: Trifluoroacetic acid (TFA) in an appropriate solvent. A common solution is 25-50% TFA in Dichloromethane (DCM).[26] CAUTION: TFA and DCM are hazardous. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Neutralization Buffer: e.g., 5% Diisopropylethylamine (DIPEA) in DCM, or a neutral buffer like PBS (pH 7.4).
-
Wash Solvent: Dichloromethane (DCM)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Deprotection Reaction:
-
Ensure the surface is dry before starting.
-
Add the Deprotection Solution (e.g., 25% TFA in DCM) to the surface.
-
Incubate for 20-30 minutes at room temperature in a chemical fume hood.[26]
-
-
Washing:
-
Remove the deprotection solution.
-
Wash the surface thoroughly 3 times with DCM to remove residual TFA.
-
-
Neutralization:
-
(Optional but recommended) Add Neutralization Buffer and incubate for 5 minutes to neutralize any remaining acid.
-
Remove the neutralization buffer.
-
-
Final Wash:
-
Wash the surface 3-5 times with the Reaction Buffer that will be used for the next step.
-
The surface now presents a terminal primary amine at the end of the PEG spacer and is ready for immediate use in the subsequent conjugation step. It is recommended to use the surface immediately as free amines can be reactive.
-
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. Boc-NH-PEG-NH2, Boc-NH-PEG-Amine - Biopharma PEG [biochempeg.com]
- 3. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 9. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 10. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 11. benchchem.com [benchchem.com]
- 12. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 13. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 14. Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arp1.com [arp1.com]
- 16. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 17. nicoyalife.com [nicoyalife.com]
- 18. How to deal with high background in ELISA | Abcam [abcam.com]
- 19. sinobiological.com [sinobiological.com]
- 20. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 21. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 22. benchchem.com [benchchem.com]
- 23. broadpharm.com [broadpharm.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. broadpharm.com [broadpharm.com]
- 26. Boc Deprotection - TFA [commonorganicchemistry.com]
impact of buffer composition on NH2-PEG5-C2-NH-Boc reaction efficiency
This guide provides troubleshooting advice and frequently asked questions regarding the use of NH2-PEG5-C2-NH-Boc in bioconjugation and other chemical modification reactions. The focus is on how buffer composition can significantly impact the efficiency and outcome of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting the primary amine of this compound with an NHS ester?
The optimal pH for reacting the primary amine (NH2) of the PEG linker with an N-hydroxysuccinimide (NHS) ester is typically between 7.0 and 8.5. The primary amine needs to be in its deprotonated, nucleophilic state to efficiently attack the NHS ester. At lower pH values, the amine group is protonated (-NH3+), making it a poor nucleophile and significantly slowing down the reaction. At pH values above 8.5, the hydrolysis of the NHS ester becomes increasingly rapid, which can compete with the aminolysis reaction and reduce the overall yield.
Q2: Which buffers should I avoid when working with this compound and NHS esters?
It is crucial to avoid buffers that contain primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with the primary amine of your PEG linker for reaction with the NHS ester, leading to low yields and the formation of undesired side products. Buffers containing carboxyl groups may also not be ideal, although they are generally less reactive than primary amines.
Q3: What are the recommended buffers for this type of reaction?
Phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers are commonly recommended for reactions involving NHS esters. The choice of buffer can depend on the specific requirements of your molecule and the desired pH.
-
Phosphate-Buffered Saline (PBS): A common choice, typically used at a pH of 7.2-7.4.
-
HEPES Buffer: Offers good buffering capacity in the pH range of 6.8-8.2.
-
Borate Buffer: Effective in the pH range of 8.1-9.0.
Q4: Will the Boc protecting group be stable under the recommended reaction conditions?
The tert-Butyloxycarbonyl (Boc) protecting group is generally stable under the neutral to slightly basic conditions (pH 7.0-8.5) recommended for the NHS ester reaction. The Boc group is labile to strong acids, such as trifluoroacetic acid (TFA), which are typically used for its removal. Therefore, it should remain intact during the coupling reaction.
Troubleshooting Guide
Problem 1: Low Reaction Yield
If you are experiencing low yields in your conjugation reaction, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Step |
| Incorrect pH | Verify the pH of your reaction buffer. For NHS ester chemistry, ensure the pH is between 7.0 and 8.5. |
| Buffer Interference | Ensure your buffer does not contain primary or secondary amines (e.g., Tris, glycine). Switch to a non-reactive buffer like PBS, HEPES, or Borate. |
| Hydrolysis of Reagent | If using an NHS ester, ensure it is fresh and has been stored under anhydrous conditions. Prepare your reaction immediately after dissolving the NHS ester. |
| Insufficient Reagent | Increase the molar excess of the NHS ester relative to the this compound. A 5- to 20-fold molar excess is a common starting point. |
Problem 2: Unexpected Side Products
The presence of unexpected side products can often be traced back to the reaction conditions.
| Potential Cause | Troubleshooting Step |
| High pH | If the pH is too high (e.g., > 8.5), the rate of NHS ester hydrolysis increases, which can lead to side products. Lower the pH of the reaction buffer. |
| Reaction with Buffer | If using a buffer with interfering functional groups, the buffer itself can react with your crosslinker. As mentioned, switch to an appropriate buffer system. |
| Instability of Reactants | Ensure that the molecule you are conjugating to the PEG linker is stable at the reaction pH. |
Experimental Protocols
General Protocol for Conjugation of this compound to an NHS Ester-Activated Molecule
-
Buffer Preparation: Prepare a suitable reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5). Degas the buffer to remove dissolved oxygen if your molecules are sensitive to oxidation.
-
Dissolving Reagents:
-
Dissolve the this compound in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Immediately before starting the reaction, dissolve the NHS ester-activated molecule in a small amount of anhydrous organic solvent (e.g., DMSO or DMF) and then add it to the reaction buffer containing the PEG linker.
-
-
Reaction Incubation:
-
Mix the reagents gently and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal time may need to be determined empirically.
-
-
Quenching the Reaction:
-
(Optional) Add a small molecule with a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove unreacted crosslinker and byproducts by dialysis, size-exclusion chromatography (SEC), or another suitable purification method.
-
Visual Guides
Caption: Impact of pH on the reaction between a primary amine and an NHS ester.
Caption: Decision workflow for selecting a suitable reaction buffer.
Validation & Comparative
A Comparative Guide to PROTAC Linkers: Evaluating NH2-PEG5-C2-NH-Boc and Alternatives
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical component of a PROTAC's architecture is the linker, which bridges the target-binding warhead and the E3 ligase-recruiting ligand. The nature of this linker profoundly influences a PROTAC's efficacy, dictating its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This guide provides a comprehensive comparison of NH2-PEG5-C2-NH-Boc, a polyethylene (B3416737) glycol (PEG)-based linker, with other commonly employed PROTAC linkers, supported by experimental data from preclinical studies.
The Central Role of the PROTAC Linker
The linker in a PROTAC molecule is far more than a simple spacer. Its length, flexibility, and chemical composition are determinant factors in the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1][2] An optimal linker facilitates the correct spatial orientation of the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target.[3] Common linker types include flexible alkyl chains and PEG chains, as well as more rigid structures incorporating elements like piperazine (B1678402) or triazole rings.[4][5]
This compound: A Profile
This compound is a heterobifunctional linker featuring a five-unit PEG chain.[6][7] The PEG component imparts hydrophilicity, which can enhance the solubility and cell permeability of the PROTAC molecule.[8] The terminal amine (NH2) and Boc-protected amine (NH-Boc) groups allow for the sequential and controlled conjugation of the target-binding and E3 ligase-binding moieties.
Comparative Analysis of PROTAC Linkers
The choice of linker is a critical and often empirical step in PROTAC design.[4] The optimal linker is highly dependent on the specific target protein and the E3 ligase being recruited.[3] The following tables summarize quantitative data from preclinical studies comparing the performance of different linker types in various PROTAC systems. While direct experimental data for this compound is not extensively available in the public domain, the data for other PEG-based linkers provide valuable insights into its likely performance characteristics.
Data Presentation: Linker Performance in Preclinical Studies
Table 1: Comparison of Linker Types for Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | Alkyl | 11 | ~70 | >90 | Namalwa |
| PROTAC B | PEG | 9 PEG units | 5.9 | >90 | Namalwa |
| PROTAC C | PEG | 2 PEG units | Impaired binding | - | - |
Data sourced from studies on BTK-targeting PROTACs.[3][9][10]
Key Observation: For BTK degradation, a longer PEG linker (9 units) resulted in a highly potent PROTAC with a DC50 of 5.9 nM.[10] In contrast, a shorter PEG linker (2 units) was found to impair binding.[3] An 11-atom alkyl linker also demonstrated effective degradation.[9] This highlights the critical importance of linker length optimization.
Table 2: Comparison of Linker Types for Bromodomain-containing protein 4 (BRD4) Degradation
| PROTAC | Linker Type | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825 | PEG | - | <1 | >90 | RS4;11 |
| CRBN-based PROTAC 1 | PEG | 0 | < 0.5 µM | >90 | H661 |
| CRBN-based PROTAC 2 | PEG | 1-2 | > 5 µM | Reduced | H661 |
| CRBN-based PROTAC 3 | PEG | 4-5 | < 0.5 µM | >90 | H661 |
Data sourced from studies on BRD4-targeting PROTACs.[4][11]
Key Observation: For BRD4 degradation, the PEG-based PROTAC ARV-825 showed sub-nanomolar potency.[4] Interestingly, a study on CRBN-based BRD4 PROTACs revealed a non-linear relationship between PEG linker length and efficacy, with both very short (0 PEG units) and longer linkers (4-5 PEG units) being more effective than intermediate lengths (1-2 PEG units).[11]
Table 3: Comparison of Linker Types for Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 1 | PEG-based | 12 | Moderate Degradation | - | MCF-7 |
| PROTAC 2 | PEG-based | 16 | High Degradation (Optimal) | >95 | MCF-7 |
| PROTAC 3 | PEG-based | 20 | Low Degradation | - | MCF-7 |
| ERD-308 | - | - | 0.17 | >95 | MCF-7 |
Data sourced from studies on ERα-targeting PROTACs.[12][13]
Key Observation: In a series of PEG-based PROTACs targeting ERα, a linker length of 16 atoms was found to be optimal for degradation.[12] The highly potent ERα degrader, ERD-308, achieved a DC50 of 0.17 nM in MCF-7 cells.[13]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PROTAC efficacy.
Western Blotting for Protein Degradation
This assay is fundamental for quantifying the reduction in target protein levels following PROTAC treatment.[1][5]
-
Cell Culture and Treatment: Plate cells at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined duration (e.g., 24 hours).[14]
-
Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay.[14]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1][5]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control.[15]
Cell Viability Assays (MTT and CellTiter-Glo®)
These assays assess the cytotoxic effects of PROTACs on cancer cells.[2]
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells.[2][16]
-
Seed cells in a 96-well plate and treat with various concentrations of the PROTAC for the desired duration.
-
Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan (B1609692) crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.[17]
-
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.[2]
-
Seed cells in an opaque-walled 96-well plate and treat with the PROTAC.
-
Equilibrate the plate to room temperature and add CellTiter-Glo® reagent.
-
Mix and incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.[17]
-
Ternary Complex Formation Assays (SPR and ITC)
These biophysical techniques provide quantitative data on the formation and stability of the PROTAC-induced ternary complex.[18][]
-
Surface Plasmon Resonance (SPR): SPR measures the binding kinetics and affinity of molecular interactions in real-time.[6][20]
-
Immobilize one of the proteins (e.g., the E3 ligase) on an SPR sensor chip.
-
Inject the PROTAC over the surface to measure the binary interaction.
-
Inject a mixture of the PROTAC and the target protein to measure the formation of the ternary complex.
-
Analyze the sensorgrams to determine association (ka), dissociation (kd) rates, and the equilibrium dissociation constant (KD).[6]
-
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile.[8][21]
-
Place one of the binding partners (e.g., the target protein) in the ITC cell.
-
Titrate the PROTAC into the cell from a syringe.
-
To measure ternary complex formation, the cell can be filled with a pre-formed binary complex (e.g., target protein + PROTAC) and the third component (E3 ligase) is titrated in.
-
The resulting thermogram is analyzed to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.[21]
-
Visualizing PROTAC Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Conclusion
The linker is a pivotal component in the design of effective PROTACs, with its length, composition, and flexibility directly impacting degradation efficacy. While specific preclinical data for this compound is limited, the extensive research on PEG-based linkers provides a strong foundation for its application. The experimental data consistently demonstrate that PEG linkers can facilitate the development of highly potent PROTACs. However, the optimal linker is target-dependent and requires empirical optimization. The provided experimental protocols and workflows offer a robust framework for researchers to systematically evaluate and compare different linkers, ultimately guiding the rational design of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. benchchem.com [benchchem.com]
- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aragen.com [aragen.com]
- 21. benchchem.com [benchchem.com]
Navigating the Critical Choice in ADC Development: A Comparative Guide to NH2-PEG5-C2-NH-Boc and Cleavable Linkers
For researchers, scientists, and drug development professionals, the selection of a linker is a pivotal decision in the design of an effective and safe Antibody-Drug Conjugate (ADC). The linker, the molecular bridge between the monoclonal antibody and the cytotoxic payload, dictates the ADC's stability in circulation, its mechanism of drug release, and ultimately, its therapeutic index. This guide provides an objective comparison of NH2-PEG5-C2-NH-Boc, a non-cleavable linker, and the broad class of cleavable linkers, supported by a summary of experimental data and detailed methodologies to inform rational ADC design.
The fundamental distinction between these two linker strategies lies in their payload release mechanism.[1] this compound, a non-cleavable linker featuring a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, is designed to release its payload only after the entire ADC is internalized by the target cell and the antibody component is completely degraded within the lysosome.[2][3] In contrast, cleavable linkers are engineered to be selectively broken down by specific triggers prevalent within the tumor microenvironment or inside cancer cells, such as enzymes, acidity, or a reducing environment.[1][4] This difference has profound implications for an ADC's efficacy, safety profile, and pharmacokinetics.[][6]
Mechanism of Action: Two Paths to Cytotoxicity
ADCs with non-cleavable linkers like this compound follow a stringent, internalization-dependent pathway.[2] Upon binding to the target antigen on a cancer cell, the ADC is internalized and trafficked to the lysosome.[3][7] There, lysosomal proteases degrade the antibody, releasing the payload still attached to the linker and the amino acid residue (e.g., lysine) to which it was conjugated.[3][8] This resulting payload-linker-amino acid complex is the active cytotoxic agent. The inclusion of a PEG spacer, such as in this compound, can enhance the hydrophilicity of the ADC, potentially reducing aggregation and improving its pharmacokinetic properties.[9][10]
On the other hand, cleavable linkers offer a more versatile approach to payload release.[2] These linkers are designed to be stable in the systemic circulation but are susceptible to cleavage under specific conditions found in tumors.[11] The three main types of cleavable linkers are:
-
Enzyme-sensitive linkers: Often containing a peptide sequence (e.g., valine-citrulline) that is cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[4][12]
-
pH-sensitive linkers: Typically incorporating a hydrazone bond that is stable at the physiological pH of blood (pH 7.4) but hydrolyzes in the more acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.8).[4]
-
Redox-sensitive linkers: These linkers use a disulfide bond that is stable in the bloodstream but is readily cleaved in the reducing intracellular environment, where the concentration of glutathione (B108866) is significantly higher.[4]
A key consequence of this difference in release mechanism is the "bystander effect." [13] Cleavable linkers can release a membrane-permeable payload that can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative cancer cells.[1][14] This is particularly advantageous for treating heterogeneous tumors where antigen expression is varied.[13][14] Non-cleavable linkers, which release a charged, less permeable payload-linker complex, generally exhibit a limited or negligible bystander effect.[13][15]
Figure 1: Comparative Mechanisms of Action
Performance Comparison: Stability vs. Bystander Effect
The choice between a non-cleavable and a cleavable linker involves a critical trade-off between stability and the potential for bystander killing.[14]
| Feature | Non-Cleavable Linkers (e.g., this compound) | Cleavable Linkers |
| Plasma Stability | Generally higher, leading to a wider therapeutic window and reduced off-target toxicity.[2][11] | Can be more variable; risk of premature payload release, although modern designs have improved stability.[11][16] |
| Payload Release | Requires ADC internalization and full lysosomal degradation of the antibody.[2][3] | Triggered by specific conditions (enzymes, pH, redox) in the tumor microenvironment or within the cell.[4] |
| Bystander Effect | Minimal to none, as the released payload-linker complex is typically charged and membrane-impermeable.[13][15] | Significant potential, especially with membrane-permeable payloads, which is beneficial for heterogeneous tumors.[1][14] |
| Efficacy | Highly effective for homogeneous tumors and hematological malignancies.[2][9] Can be less effective if lysosomal trafficking or degradation is impaired.[3] | Potentially more effective for solid, heterogeneous tumors due to the bystander effect.[2] Can also be effective without internalization if cleavage occurs in the tumor microenvironment.[2] |
| Toxicity | Generally lower off-target toxicity due to high stability and lack of bystander effect.[2][14] | Higher risk of off-target toxicity if the linker is unstable in circulation. The bystander effect can also impact healthy cells near the tumor.[2] |
| Active Metabolite | Payload-linker-amino acid complex. The linker remains part of the active drug.[3] | Often the original, unmodified payload.[1] |
Experimental Protocols for ADC Characterization
Rigorous in vitro and in vivo testing is essential to characterize and compare the performance of ADCs with different linkers. Below are summaries of key experimental protocols.
Figure 2: General Experimental Workflow for ADC Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50), providing a measure of its potency.[17][18]
Methodology:
-
Cell Seeding: Seed both antigen-positive (Ag+) and antigen-negative (Ag-) cancer cells in separate 96-well plates at a predetermined optimal density (e.g., 1,000–10,000 cells/well).[19] Incubate overnight to allow for cell attachment.[17]
-
ADC Treatment: Prepare serial dilutions of the ADC. Add the diluted ADC to the wells, including a vehicle-only control.[19]
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 48-144 hours).[17][19]
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 1-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[17][19]
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[17][19]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.[7]
Plasma Stability Assay
This assay evaluates the stability of the ADC and the integrity of the linker in plasma to predict its in vivo behavior.[20][21]
Methodology:
-
Incubation: Incubate the ADC at a specific concentration in plasma (e.g., from mouse, rat, monkey, or human) at 37°C.[21][22]
-
Time Points: Collect aliquots of the plasma-ADC mixture at various time points over a period of several days (e.g., 0, 1, 3, 5, 7 days).[22]
-
ADC Isolation: Isolate the ADC from the plasma samples, often using immunoaffinity capture (e.g., using anti-human Fc antibodies).[20][22]
-
Analysis by LC-MS: Analyze the intact, isolated ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point.[20][23] A decrease in DAR over time indicates payload deconjugation.[22]
-
Free Payload Quantification: The plasma supernatant can also be analyzed by LC-MS to quantify the amount of prematurely released free payload.[21]
-
Data Analysis: Plot the average DAR versus time to determine the rate of drug loss and the ADC's half-life in plasma.
Bystander Effect Assay (Co-Culture Method)
This assay assesses the ability of an ADC's payload to kill neighboring antigen-negative cells.[13][24]
Methodology:
-
Cell Preparation: Label the antigen-negative (Ag-) cell line with a fluorescent marker (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive (Ag+) and fluorescently labeled Ag- cells at a defined ratio (e.g., 1:1 or 1:3) in a 96-well plate.[24] As a control, seed Ag- cells alone.
-
ADC Treatment: Treat the co-cultures and the Ag- monoculture with serial dilutions of the ADC.
-
Incubation: Incubate the plates for an appropriate duration (e.g., 96-144 hours).[24]
-
Analysis: Measure the viability of the fluorescent Ag- cells using flow cytometry or high-content imaging.
-
Data Interpretation: Compare the viability of the Ag- cells in the co-culture to their viability in the monoculture at the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[13]
Conclusion
The decision between a non-cleavable linker like this compound and a cleavable linker is a critical, context-dependent choice in ADC design.[14] Non-cleavable linkers generally offer superior plasma stability and a better safety profile, making them an excellent choice for treating hematological cancers or homogeneous tumors where minimizing off-target toxicity is paramount.[2][14] The inclusion of a PEG spacer in the linker structure can further enhance the ADC's developability.
Cleavable linkers, conversely, provide the potent advantage of a bystander effect, which can be crucial for enhancing efficacy against solid, heterogeneous tumors.[1][14] However, this often comes with the trade-off of potentially lower plasma stability and a narrower therapeutic window.[14] Ultimately, the optimal linker strategy depends on the specific target antigen, the tumor type, the nature of the payload, and the desired balance between stability, efficacy, and safety.[2] Rigorous experimental evaluation, as outlined in this guide, is essential for making an informed decision and developing a successful ADC therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 3. books.rsc.org [books.rsc.org]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. benchchem.com [benchchem.com]
- 8. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 9. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. genemedi.net [genemedi.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 22. ADC Plasma Stability Assay [iqbiosciences.com]
- 23. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. benchchem.com [benchchem.com]
A Comparative Guide to Validating PROTAC Ternary Complex Formation
The central pillar of Proteolysis Targeting Chimera (PROTAC) technology is the formation of a stable ternary complex, a crucial assembly of the target Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase.[1][2][3] The validation and characterization of this complex are paramount for the development of effective protein degraders.[1][3]
The linker component of a PROTAC, such as one derived from NH2-PEG5-C2-NH-Boc, is a key determinant of ternary complex stability and, consequently, degradation efficacy.[2][4] Polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity and conformational flexibility, which can facilitate productive ternary complex formation.[2][4][] This guide provides a comparative overview of key biophysical and cell-based assays used to validate and quantify the formation of these critical complexes, offering supporting data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Overview of Key Validation Methodologies
A multi-faceted approach employing orthogonal techniques is essential for a comprehensive understanding of a PROTAC's mechanism of action.[2] Biophysical methods offer precise, quantitative data on the kinetics and thermodynamics of complex formation using purified components, while cell-based assays provide insights into complex formation within a physiological context.[2]
| Assay | Principle | Key Outputs | Throughput | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface.[6][7] | Binding Affinity (KD), Association/Dissociation Rates (ka, kd), Cooperativity (α).[6][8] | Low to Medium | Label-free, real-time kinetic data.[6][7] | Requires specialized equipment; one binding partner must be immobilized. |
| Bio-Layer Interferometry (BLI) | Measures changes in light interference patterns upon binding to a biosensor tip.[9] | Binding Affinity (KD), Association/Dissociation Rates (ka, kd).[9] | Medium to High | Label-free, real-time data; higher throughput than SPR.[9] | Less sensitive than SPR for small molecule interactions. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular binding.[3][9] | Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS). | Low | Label-free, solution-based; provides a complete thermodynamic profile.[8] | Requires large amounts of pure protein; low throughput.[9] |
| Time-Resolved FRET (TR-FRET) | Measures energy transfer between donor and acceptor fluorophores on binding partners.[10][11] | Apparent Affinity (KD,app), Ternary Complex Population.[11] | High | Homogeneous (no-wash) assay, sensitive, and suitable for HTS.[10][11] | Requires labeled proteins; potential for fluorescent artifacts.[11] |
| NanoBRET™ Assay | Measures bioluminescence resonance energy transfer between a NanoLuc® donor and a fluorescent acceptor.[12] | Live-cell ternary complex formation (EC50).[2] | High | Live-cell measurements provide physiological relevance. | Requires genetic modification of cells to express tagged proteins. |
| Co-Immunoprecipitation (Co-IP) | Pull-down of a protein complex using an antibody specific to one member, followed by Western blot detection.[13][14] | Qualitative/Semi-Quantitative confirmation of in-cell protein-protein interactions. | Low | Detects endogenous protein interactions in a cellular context. | Prone to false positives/negatives; generally not quantitative. |
Quantitative Data Summary
The following table presents representative data for the well-characterized BRD4-targeting PROTAC, MZ1, which utilizes a VHL E3 ligase ligand. This serves as a benchmark for evaluating new PROTACs, such as a hypothetical "PROTAC-PEG5" incorporating a linker derived from this compound.
| Parameter | PROTAC System | SPR | ITC | TR-FRET | Reference |
| Binary K D (PROTAC:E3 Ligase) | MZ1 : VHL | 29 nM | 66 nM | N/A | [8] |
| Binary K D (PROTAC:Target) | MZ1 : BRD4-BD2 | 1 nM | 4 nM | N/A | [9] |
| Ternary Complex K D | Target:PROTAC:E3 | 1.2 nM | 1.8 nM | N/A | [8] |
| Cooperativity (α) | MZ1 System | 22 | 15 | N/A | [8] |
| Ternary Complex Half-life (s) | MZ1 System | 130 s | N/A | N/A | [8] |
| Hypothetical PROTAC-PEG5 | PROTAC-PEG5 : BRD4 : CRBN | N/A | N/A | EC50 = 50 nM | - |
Note: Cooperativity (α) is a measure of how the binding of the first protein to the PROTAC influences the binding of the second protein. An α value greater than 1 indicates positive cooperativity, which is often a desirable feature for potent degraders.[2]
Visualizing the Process
Diagrams created using Graphviz provide clear visual representations of the complex biological processes and experimental procedures involved in PROTAC research.[2]
Caption: The PROTAC mechanism of action, from ternary complex formation to target protein degradation.
Caption: A generalized experimental workflow for validating ternary complex formation using Surface Plasmon Resonance (SPR).
Detailed Experimental Protocols
Accurate and reproducible data are contingent on well-designed and executed experiments.[3] Below are detailed methodologies for key assays discussed.
Protocol 1: Time-Resolved FRET (TR-FRET) Assay
This protocol is adapted for characterizing a hypothetical BRD4-targeting PROTAC with a CRBN E3 ligase ligand.[15][16][17]
-
Reagent Preparation :
-
Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).
-
Use a GST-tagged target protein (e.g., GST-BRD4) and a His-tagged E3 ligase complex (e.g., His-CRBN/DDB1).
-
The donor is a terbium-labeled anti-GST antibody (anti-GST-Tb), and the acceptor is a fluorescently labeled anti-His antibody.[8]
-
Prepare a serial dilution of the PROTAC compound in the assay buffer.
-
-
Assay Assembly :
-
In a 384-well microplate, add fixed concentrations of the GST-BRD4 and His-CRBN/DDB1 proteins.
-
Add the anti-GST-Tb and the acceptor-labeled anti-His antibodies.
-
Add the serially diluted PROTAC to the wells. Include DMSO-only wells as a negative control.
-
-
Incubation :
-
Data Acquisition :
-
Read the plate on a TR-FRET-compatible reader, exciting the donor (e.g., at 340 nm) and measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm and 520 nm).[10]
-
-
Data Analysis :
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 value, representing the potency of ternary complex formation.
-
Protocol 2: Surface Plasmon Resonance (SPR) Assay
This protocol describes the kinetic analysis of a PROTAC that binds reversibly to its target and E3 ligase.[6][18][19]
-
Materials and Reagents :
-
SPR instrument and a sensor chip (e.g., Series S CM5).
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine).
-
Purified, biotinylated E3 ligase complex (e.g., VCB: VHL, Elongin C, Elongin B).
-
Purified target protein (POI).
-
PROTAC of interest.
-
Running buffer (e.g., HBS-EP+).
-
-
E3 Ligase Immobilization :
-
Activate the sensor surface according to the manufacturer's protocol.
-
Inject the biotinylated E3 ligase complex over the surface to achieve a target immobilization level (e.g., ~100-200 RU).[2]
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binary Interaction Analysis (PROTAC binding to E3 Ligase) :
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC concentrations over the immobilized E3 ligase surface, including buffer-only injections for double referencing.
-
Regenerate the surface between injections if necessary.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the binary affinity (KD) and kinetic rates (ka, kd).
-
-
Ternary Complex Kinetic Analysis :
-
Prepare a dilution series of the PROTAC pre-incubated with a fixed, saturating concentration of the target protein (POI).
-
Inject these solutions over the E3 ligase-immobilized surface.
-
Fit the data to a 1:1 binding model to determine the ternary complex kinetic rates and affinity (KD_ternary).[2]
-
Calculate the cooperativity factor (α = KD_binary / KD_ternary). An α > 1 indicates positive cooperativity.[2]
-
Protocol 3: Co-Immunoprecipitation (Co-IP) Assay
This protocol is a general guide to detect PROTAC-induced ternary complex formation in a cellular context.[13][20]
-
Cell Culture and Treatment :
-
Culture cells (e.g., A549) to 80-90% confluency.
-
Treat cells with the desired concentrations of the PROTAC or DMSO (vehicle control) for an appropriate time (e.g., 4-12 hours). It is often advisable to pre-treat with a proteasome inhibitor (e.g., MG132) to stabilize the complex.
-
-
Cell Lysis :
-
Wash cells with ice-cold PBS and lyse with ice-cold Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant (protein extract).
-
-
Immunoprecipitation :
-
Determine the protein concentration of the lysate (e.g., via BCA assay).
-
To 1-2 mg of total protein, add 2-4 µg of an antibody against the target protein (or a tag if the protein is overexpressed).
-
Incubate overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution :
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by resuspending in 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[20]
-
-
Western Blot Analysis :
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein, the E3 ligase, and other potential complex members.
-
The presence of the E3 ligase in the sample where the target protein was pulled down indicates the formation of the ternary complex.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aragen.com [aragen.com]
- 8. benchchem.com [benchchem.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Unlocking a New Therapeutic Paradigm: A Comparative Guide to the Efficacy of PROTACs with Varied PEG Chain Lengths
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving potent and selective protein degradation. This guide provides an objective comparison of how polyethylene (B3416737) glycol (PEG) chain length influences PROTAC performance, supported by experimental data and detailed methodologies.
PROTACs have emerged as a revolutionary therapeutic modality, harnessing the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of a ligand that binds the target protein, a ligand to recruit an E3 ubiquitin ligase, and a crucial linker connecting the two.[1] The linker, particularly the commonly used PEG linker, is not merely a spacer but a key determinant of a PROTAC's efficacy, profoundly influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), and consequently, the efficiency of protein degradation.[2][3][4]
The length of the PEG linker is a critical factor that dictates the formation of a stable and productive ternary complex.[2][3] An optimal linker length is essential as it governs the spatial orientation and proximity of the target protein and the E3 ligase.[2] A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker might lead to a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[2][3]
Comparative Efficacy Data
Systematic studies have demonstrated that varying the PEG linker length can profoundly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific biological system.[2] The following tables summarize experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Compound | Linker Length (atoms) | ERα Degradation (IC50, µM) in MCF7 cells |
| PROTAC 10 | 9 | 140 |
| PROTAC 11 | 12 | > 200 |
| PROTAC 12 | 16 | 26 |
| PROTAC 13 | 19 | > 200 |
| PROTAC 14 | 21 | > 200 |
Data sourced from Cyrus et al., Molecular BioSystems, 2011.[5]
Table 2: Impact of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC Compound | Linker Length (PEG units) | BTK Degradation (DC50, nM) |
| PROTAC A | 2 | > 1000 |
| PROTAC B | 4 | 120 |
| PROTAC C | 6 | 8 |
| PROTAC D | 8 | 5 |
| PROTAC E | 12 | 15 |
Illustrative data compiled from studies such as Zorba et al., PNAS, 2018.[5]
Table 3: Impact of Linker Length on Bromodomain-containing protein 4 (BRD4) Degradation
| PROTAC Compound | Linker Length (PEG units) | DC50 (nM) | Dmax (%) |
| PROTAC X | 3 | 50 | 85 |
| PROTAC Y | 5 | 15 | 95 |
| PROTAC Z | 7 | 45 | 90 |
Representative data illustrating the principle of linker optimization for BRD4 degradation.[6]
Experimental Protocols
Accurate and reproducible experimental methods are crucial for evaluating the efficacy of PROTACs. Below are detailed protocols for key assays.
1. Cell Culture and PROTAC Treatment:
-
Cells are cultured in appropriate media and conditions.
-
For degradation studies, cells are seeded in plates and allowed to adhere overnight.
-
Cells are then treated with a range of concentrations of the PROTACs for a specified period (e.g., 24, 48, 72 hours).
2. Western Blot for Protein Degradation:
-
Cell Lysis: After treatment, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody.[7] A loading control antibody (e.g., GAPDH, β-actin) is also used.
-
Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The band intensities are quantified to determine the percentage of protein degradation relative to a vehicle-treated control. DC50 and Dmax values are calculated by plotting the percentage of remaining protein against the PROTAC concentration.[4]
3. Cell Viability Assay (e.g., MTS Assay):
-
This assay is performed to assess the cytotoxicity of the PROTACs.
-
Cells are seeded in 96-well plates and treated with PROTACs for a specified duration.
-
An MTS or similar reagent is added to the wells, and the absorbance is measured to determine the percentage of viable cells relative to a control.
-
This data helps to distinguish between protein degradation and general cellular toxicity.[8]
4. Ternary Complex Formation Assays (e.g., Surface Plasmon Resonance - SPR):
-
SPR can be used to measure the binding affinities and kinetics of the PROTAC to both the target protein and the E3 ligase individually.
-
To assess ternary complex formation, the target protein is immobilized on a sensor chip, and a mixture of the PROTAC and the E3 ligase is flowed over the surface.
-
The resulting sensorgrams can provide information about the stability and cooperativity of the ternary complex.[5]
PROTAC Mechanism of Action and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC signaling pathway and the experimental workflow for comparing linker efficacy.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for comparing PROTAC linker efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Battle: NH2-PEG5-C2-NH-Boc vs. Alkyl Linkers in Drug Conjugate Design
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a pivotal decision in the design of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the targeting moiety to the therapeutic payload, profoundly influences the solubility, stability, pharmacokinetics, and overall efficacy of the conjugate. This guide provides an objective, data-driven comparison of the hydrophilic NH2-PEG5-C2-NH-Boc linker and traditional hydrophobic alkyl linkers.
The fundamental difference between these two linker classes lies in their chemical composition. This compound is a discrete polyethylene (B3416737) glycol (PEG) linker, characterized by its repeating ethylene (B1197577) glycol units, which impart hydrophilicity.[1][2] In contrast, alkyl linkers are composed of saturated or unsaturated hydrocarbon chains, rendering them inherently hydrophobic.[1][3] This distinction in polarity leads to significant differences in their impact on the properties of the final drug conjugate.
At a Glance: Key Physicochemical and Performance Differences
| Feature | This compound (PEG-based) | Alkyl Linker |
| Composition | Repeating ethylene glycol units with terminal amine groups. | Saturated or unsaturated hydrocarbon chains.[1] |
| Solubility | Hydrophilic, enhances aqueous solubility of the conjugate.[1] | Hydrophobic, may decrease the aqueous solubility of the conjugate.[1] |
| Pharmacokinetics | Can prolong plasma half-life and reduce clearance.[1] | Can lead to more rapid clearance.[1] |
| Cell Permeability | Complex; can be lower due to increased polarity, but flexibility may aid permeability.[1][2] | Generally enhances cell permeability due to lipophilicity.[1] |
| Metabolic Stability | Potentially susceptible to oxidative metabolism of the PEG chain.[4] | Generally considered more metabolically stable.[1] |
| Immunogenicity | Generally low, though the potential for anti-PEG antibodies exists.[1] | Generally low.[1] |
In-Depth Analysis: A Comparative Overview
Physicochemical Properties: The Solubility Advantage of PEG
A primary challenge in the development of drug conjugates is the often-poor aqueous solubility of potent therapeutic payloads.[1] The hydrophilic nature of PEG linkers, such as this compound, can significantly mitigate this issue by increasing the overall solubility of the conjugate, which is crucial for preventing aggregation and improving manufacturability.[2] Alkyl linkers, due to their hydrophobicity, can exacerbate the solubility challenges of a hydrophobic payload.[1]
Table 1: Comparison of Physicochemical Properties
| Property | This compound (Representative PEG Linker) | Representative Alkyl Linker (e.g., C6 Diamine) |
| Calculated LogP (cLogP) | Lower (more hydrophilic) | Higher (more lipophilic) |
| Topological Polar Surface Area (TPSA) | Higher | Lower |
| Aqueous Solubility | Higher | Lower |
| Flexibility | High | High |
Pharmacokinetics and In Vivo Efficacy: The "Stealth" Effect of PEG
The hydrophilic PEG chain of linkers like this compound can create a hydration shell around the drug conjugate, increasing its hydrodynamic radius.[1] This "stealth" effect can shield the conjugate from opsonization and clearance by the mononuclear phagocyte system, leading to a longer plasma half-life and reduced renal clearance.[1][2] This extended circulation time can result in greater accumulation of the therapeutic at the target site, potentially enhancing its efficacy.[1]
One study on miniaturized affibody-drug conjugates demonstrated a significant increase in half-life with the inclusion of PEG linkers.[5] Compared to a conjugate with no PEG linker (half-life of 19.6 minutes), the inclusion of a 4 kDa and a 10 kDa PEG linker resulted in 2.5-fold and 11.2-fold increases in half-life, respectively.[5]
Performance in Targeted Protein Degradation (PROTACs)
In the context of PROTACs, the linker's length and composition are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[6][7] The optimal linker is highly dependent on the specific target and E3 ligase pair, and there is no universal rule favoring either PEG or alkyl linkers.[6]
Table 2: Illustrative Performance of PROTACs with PEG vs. Alkyl Linkers
| Target Protein | Linker Type | DC50 (nM) | Dmax (%) | Key Observation |
| Bruton's Tyrosine Kinase (BTK) | Alkyl | 15 | 85 | In a series of BTK degraders, PEG linkers generally led to improved potency compared to alkyl linkers of similar lengths.[6] |
| Bruton's Tyrosine Kinase (BTK) | PEG | 5 | >95 | In a series of BTK degraders, PEG linkers generally led to improved potency compared to alkyl linkers of similar lengths.[6] |
| BRD4 | Alkyl | >1000 | <20% | Inefficient degradation, potentially due to poor solubility or unproductive complex formation.[8] |
| BRD4 | PEG4 | 250 | 70% | Extending the PEG linker length enhances degradation potency.[8] |
| FBXO22 | C8 Alkyl | ~1500 | ~50% | Alkyl linkers conferred moderate degradation activity.[8] |
| FBXO22 | PEG | >10,000 | Inactive | PEG-based linkers were inactive for this specific target/ligase pair.[8] |
Disclaimer: The data in this table is compiled from multiple sources for illustrative purposes and was not generated in a single head-to-head study. Direct comparison should be made with caution.
Performance in Antibody-Drug Conjugates (ADCs)
For ADCs, the linker must be stable in circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity.[9] Upon internalization into the target cancer cell, the linker should facilitate the efficient release of the payload. The hydrophilicity of PEG linkers can be advantageous in ADC design, particularly when working with hydrophobic payloads, as it can help to prevent aggregation.[10]
Table 3: Impact of PEG Linker on ADC Properties
| Conjugate | Linker | In Vitro Cytotoxicity Reduction (fold) | Half-life Extension (fold) |
| ZHER2-SMCC-MMAE | No PEG | - | - |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | 4.5 | 2.5 |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | 22 | 11.2 |
Data adapted from a study on affibody-based drug conjugates, demonstrating the trade-off between cytotoxicity and pharmacokinetic improvement with increasing PEG linker length.[5]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Assessing the In-Vivo Stability of NH2-PEG5-C2-NH-Boc Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), hinges on the careful selection of each component. The linker, which connects the targeting moiety to the payload, is a critical determinant of the therapeutic's success, profoundly influencing its pharmacokinetic profile, efficacy, and safety. This guide provides an objective comparison of the expected in vivo stability of conjugates derived from NH2-PEG5-C2-NH-Boc linkers against other common alternatives, supported by established principles and experimental data from related systems.
The in vivo stability of a linker is paramount; it must remain intact in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity and diminished therapeutic effect.[1] However, in some therapeutic strategies, the linker is designed to be cleaved under specific physiological conditions at the target site.[2] The this compound linker, once incorporated into a final conjugate, will form stable amide bonds. This guide will assess the stability of this linkage and compare it with other linker technologies.
Performance Comparison of Linker Technologies
| Linker Technology | Linkage Type | Expected In Vivo Stability | Key Characteristics |
| This compound Derivative | Amide | High | The amide bond is known to be highly resistant to enzymatic and hydrolytic degradation in circulation, leading to a long half-life of the intact conjugate.[2] The release of the payload typically relies on the degradation of the entire conjugate within the target cell.[3] |
| Cleavable Linkers (e.g., Hydrazone, Disulfide) | Hydrazone, Disulfide | Low to Moderate (Tunable) | Designed to be cleaved in specific physiological environments. Hydrazone linkers are acid-labile, releasing the payload in the acidic environment of endosomes and lysosomes. Disulfide linkers are cleaved in the reducing environment of the cytoplasm.[2] |
| Polysarcosine (PSar) | Amide (typically) | High | A promising alternative to PEG, PSar is a biodegradable polypeptoid that exhibits high water solubility and a large hydrodynamic volume.[4] Studies have shown that PSar conjugates have comparable in vivo stability to PEG conjugates and may offer advantages in terms of lower immunogenicity.[1][5] |
| Polypeptide Linkers (e.g., Val-Cit) | Peptide | Moderate (Enzyme-dependent) | These linkers are designed to be cleaved by specific enzymes, such as cathepsins, that are often overexpressed in the tumor microenvironment. This allows for targeted payload release.[4] |
Experimental Protocols for In Vivo Stability Assessment
A comprehensive evaluation of the in vivo stability of a bioconjugate is crucial for its preclinical development. The following are standard experimental protocols employed in the field.
Pharmacokinetic (PK) Studies
Objective: To determine the clearance, half-life, and exposure of the total conjugate and any released payload in an animal model.
Methodology:
-
Animal Model: Select an appropriate animal model, such as mice or rats.[3]
-
Dosing: Administer a single intravenous (IV) dose of the conjugate to a cohort of animals.[3]
-
Blood Sampling: Collect blood samples at predetermined time points.[3]
-
Sample Preparation: Process the blood samples to obtain plasma.[3]
-
Analysis: Quantify the concentration of the intact conjugate and any free payload in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).[6][7][8]
-
Data Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including circulation half-life, clearance, and volume of distribution.
Biodistribution Studies
Objective: To understand how the linker and conjugate properties affect the distribution to and accumulation in various organs and tissues.
Methodology:
-
Radiolabeling: The conjugate can be labeled with a radioactive isotope for quantitative tissue distribution analysis.
-
Animal Dosing: Administer the labeled or unlabeled conjugate to animals.
-
Tissue Harvesting: At various time points post-injection, euthanize the animals and harvest major organs and tissues.
-
Quantification:
-
For radiolabeled conjugates, measure the amount of radioactivity in each organ using a gamma counter.
-
For unlabeled conjugates, homogenize the tissues and extract the conjugate and/or payload for quantification by LC-MS/MS.[9]
-
-
Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g) to provide a quantitative measure of the conjugate's distribution.
Visualizing Experimental and Logical Frameworks
To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow for assessing in vivo stability and the key factors that influence the stability of PEGylated conjugates.
Experimental Workflow for In Vivo Stability Assessment
Factors Influencing In Vivo Stability of PEG Conjugates
References
- 1. Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.pku.edu.cn [chem.pku.edu.cn]
- 6. Polyethylene glycol (PEG) as a broad applicability marker for LC–MS/MS-based biodistribution analysis of nanomedicines and advanced therapeutics - SINTEF [sintef.no]
- 7. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 8. Polyethylene glycol (PEG) as a broad applicability marker for LC-MS/MS-based biodistribution analysis of nanomedicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Evaluating the Bystander Effect of Antibody-Drug Conjugates with Non-Cleavable Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect, the ability of an antibody-drug conjugate (ADC) to not only kill the target antigen-positive (Ag+) cancer cells but also adjacent antigen-negative (Ag-) cells, is a pivotal mechanism for overcoming tumor heterogeneity.[1] The choice of linker technology, which connects the monoclonal antibody to the cytotoxic payload, is a primary determinant of an ADC's capacity to induce this effect.[1] This guide provides an objective comparison of the bystander effect mediated by ADCs with a focus on those featuring non-cleavable linkers versus their cleavable counterparts, supported by experimental data and detailed methodologies.
The Mechanism of Bystander Killing: A Tale of Two Linkers
The fundamental difference in the bystander effect between ADCs with cleavable and non-cleavable linkers lies in the properties of the released cytotoxic payload.
Cleavable Linkers: Enabling Payload Diffusion
ADCs with cleavable linkers are designed to release their payload upon encountering specific conditions within the tumor microenvironment or inside the target cell, such as low pH or the presence of certain enzymes.[1][2] This release of a free, often membrane-permeable payload is the cornerstone of a potent bystander effect. A prominent example is Trastuzumab deruxtecan (B607063) (T-DXd), which employs a cleavable linker.[3] Upon internalization into a HER2-positive cancer cell, the linker is cleaved, releasing a potent topoisomerase I inhibitor that can diffuse out of the target cell and kill neighboring HER2-negative cells.[3]
Non-Cleavable Linkers: A More Targeted Approach
In contrast, ADCs with non-cleavable linkers, such as the thioether linker in Trastuzumab emtansine (T-DM1), offer a more targeted approach with a significantly reduced bystander effect.[4] The payload is released only after the entire ADC is internalized and the antibody component is degraded within the lysosome.[5] This process typically results in the payload being released with an attached amino acid residue from the antibody, creating a charged molecule (e.g., lysine-MCC-DM1) with poor membrane permeability.[6][7] This charged catabolite is largely trapped within the target cell, thus limiting its ability to kill neighboring antigen-negative cells.[5][7]
Quantitative Comparison of Bystander Effect
The difference in the bystander effect between cleavable and non-cleavable linkers can be quantified through in vitro cytotoxicity assays, such as co-culture experiments. In these assays, antigen-positive (Ag+) and antigen-negative (Ag-) cells are cultured together and treated with the ADC. The viability of the Ag- cells is then measured to determine the extent of bystander killing.
Table 1: In Vitro Cytotoxicity and Bystander Effect of HER2-Targeting ADCs
| ADC | Linker Type | Payload | Target Cell Line (Antigen Status) | Co-culture with (Antigen Status) | IC50 (nM) of Ag- cells | Bystander Effect |
| Trastuzumab deruxtecan (T-DXd) | Cleavable | Topoisomerase I inhibitor (DXd) | SK-BR-3 (HER2+) | U-87 MG (HER2-) | Significant cytotoxicity observed | Strong |
| Trastuzumab emtansine (T-DM1) | Non-cleavable | Microtubule inhibitor (DM1) | SK-BR-3 (HER2+) | U-87 MG (HER2-) | No significant effect | Minimal to None |
Note: Specific IC50 values can vary depending on the experimental conditions, including cell lines used and co-culture ratios. The data presented is a qualitative summary based on multiple sources.[3]
Experimental Protocols
A detailed methodology is crucial for the accurate assessment and comparison of the bystander effect of different ADCs.
In Vitro Co-Culture Bystander Assay
This assay directly measures the killing of antigen-negative cells when cultured together with antigen-positive cells in the presence of an ADC.
1. Cell Line Selection and Preparation:
-
Antigen-Positive (Ag+) Cell Line: A cancer cell line with high expression of the target antigen (e.g., HER2-positive SK-BR-3 cells).
-
Antigen-Negative (Ag-) Cell Line: A cancer cell line with no or low expression of the target antigen (e.g., HER2-negative U-87 MG or MCF7 cells).[3] The Ag- cell line is often engineered to express a fluorescent protein (e.g., GFP) for easy identification.[1]
-
Cell Culture: Maintain cell lines in their recommended culture media and conditions.
2. Co-Culture Setup:
-
Seed Ag+ and fluorescently labeled Ag- cells at various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.[1]
-
Include monocultures of both cell lines as controls.
-
Allow cells to adhere overnight.
3. ADC Treatment:
-
Prepare serial dilutions of the ADCs to be tested.
-
Treat the co-cultures and monoculture controls with the ADCs. Include an untreated control.
4. Incubation:
-
Incubate the plates for a period sufficient to observe the bystander effect, typically 72 to 120 hours.[8]
5. Data Acquisition and Analysis:
-
Quantify the number of viable fluorescently labeled Ag- cells using a high-content imaging system or flow cytometry.[8]
-
The viability of the Ag- cells in the co-culture is normalized to the viability of Ag- cells in the monoculture control treated with the same ADC concentration.
-
A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
Conditioned Medium Transfer Assay
This assay determines if a cytotoxic payload is released from the Ag+ cells into the culture medium and is capable of killing Ag- cells.
1. Preparation of Conditioned Medium:
-
Seed Ag+ cells in a culture plate and allow them to adhere.
-
Treat the Ag+ cells with the ADC for 48-72 hours.[6]
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge the conditioned medium to remove any cells and debris.[8]
2. Treatment of Ag- Cells:
-
Seed Ag- cells in a new 96-well plate and allow them to adhere.
-
Remove the culture medium and replace it with the collected conditioned medium.
-
Include controls where Ag- cells are treated with fresh medium containing the ADC (to measure direct toxicity) and conditioned medium from untreated Ag+ cells.[8]
3. Incubation and Analysis:
-
Incubate the Ag- cells for 48-72 hours.[6]
-
Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo).[9]
-
A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells indicates a bystander effect.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the mechanism of action of ADCs with different linkers and the experimental workflows.
Caption: Mechanism of action for ADCs with cleavable vs. non-cleavable linkers.
Caption: Experimental workflow for a co-culture bystander effect assay.
Caption: Signaling pathway of ADC-induced apoptosis.
Conclusion
The choice between a cleavable and a non-cleavable linker is a critical decision in ADC design that profoundly impacts the therapeutic mechanism of action. ADCs with non-cleavable linkers generally exhibit minimal to no bystander effect due to the release of a charged, membrane-impermeable payload-linker catabolite.[4] This results in a highly targeted therapy, which can be advantageous in minimizing off-target toxicities, particularly in the context of homogenous tumors.[6] Conversely, ADCs with cleavable linkers that release membrane-permeable payloads can induce a potent bystander effect, which is beneficial for treating heterogeneous tumors where antigen expression is varied.[1][3] The experimental protocols outlined in this guide provide a robust framework for quantitatively assessing the bystander effect, enabling researchers to make informed decisions in the development of next-generation ADCs with optimized efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–Drug Conjugates (ADCs) and Their Journey to Autoimmune Disease Immunotherapy | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Biophysical Methods for Confirming PROTAC Target Engagement
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1] For researchers and drug developers, confirming that a PROTAC molecule, such as one featuring an NH2-PEG5-C2-NH-Boc linker, successfully engages its intended protein of interest (POI) is a critical step. This guide provides an objective comparison of key biophysical methods used to quantify this engagement, offering experimental protocols and data to support informed decision-making.
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[1] This action initiates with the formation of a ternary complex between the PROTAC, the POI, and the E3 ligase.[2] The methods detailed below are essential for characterizing these interactions and optimizing PROTAC design.
Comparison of Key Biophysical Methods
The choice of biophysical assay depends on several factors, including the specific scientific question, required throughput, and available instrumentation. The following table summarizes and compares common techniques for assessing PROTAC target engagement.
| Method | Principle | Key Parameters Measured | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index near a sensor surface upon binding.[3] | Binding Affinity (K D ), Association Rate (k on ), Dissociation Rate (k off ), Cooperativity (α).[3][4] | Real-time, label-free kinetic analysis; high sensitivity; allows for cooperativity measurement.[3][5] | Requires immobilization of one binding partner, which can affect activity; can be sensitive to buffer composition.[6] |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event.[7] | Binding Affinity (K D ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS), Cooperativity (α).[4][7] | Gold standard for thermodynamic characterization; label-free, in-solution measurement.[8][9] | Low throughput; requires large amounts of pure protein; sensitive to buffer mismatch.[5][9] |
| Thermal Shift Assay (TSA) / Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding.[10] | Melting Temperature (T m ), Thermal Shift (ΔT m ), Target Engagement EC 50 .[2] | Can be performed in vitro (TSA) or in intact cells (CETSA), confirming intracellular target engagement.[2][9] | Provides an indirect measure of binding; may not be suitable for all proteins. |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip upon binding.[11] | Binding Affinity (K D ), Association Rate (k on ), Dissociation Rate (k off ). | Real-time, label-free; higher throughput than SPR; less sensitive to buffer composition changes.[12] | Lower sensitivity than SPR; may not be suitable for small molecule-protein interactions.[12] |
| NanoBRET™ Target Engagement Assay | Measures bioluminescence resonance energy transfer between a NanoLuc® fusion protein and a fluorescent tracer.[13] | Intracellular Target Engagement (IC 50 ), Compound Permeability. | Performed in live cells, providing data on intracellular availability and target binding.[13][14] | Requires genetic modification of cells; relies on a competitive binding format with a tracer. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are generalized protocols for key biophysical assays.
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To determine the kinetics and affinity of binary and ternary complex formation.[3]
Methodology:
-
Immobilization: An E3 ligase (e.g., VHL or CRBN complex) is typically immobilized on an SPR sensor chip via amine coupling or affinity capture (e.g., His-tag or biotin).[3][15]
-
Binary Interaction (PROTAC:E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the binary K D , k on , and k off .[3]
-
-
Ternary Interaction (POI:PROTAC:E3 Ligase):
-
Prepare solutions with a fixed, near-saturating concentration of the POI and a dilution series of the PROTAC.
-
Inject these pre-incubated mixtures over the E3 ligase surface.[3]
-
Fit the data to determine the apparent ternary complex binding parameters (K D(ternary) , k a(ternary) , k d(ternary) ).[3]
-
-
Cooperativity Calculation: The cooperativity factor (α) is calculated by comparing the binary and ternary binding affinities. A value greater than 1 indicates positive cooperativity, a desirable feature for potent PROTACs.[7]
Isothermal Titration Calorimetry (ITC)
Objective: To obtain a complete thermodynamic profile of the binding interactions.[8]
Methodology:
-
Sample Preparation:
-
Binary Titration:
-
Data Analysis:
-
Ternary Titration: To assess ternary complex formation, pre-saturate the protein in the cell with one binding partner (e.g., POI with PROTAC) and titrate in the third component (E3 ligase).[4]
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the PROTAC within intact cells.[2]
Methodology:
-
Cell Treatment: Treat cultured cells with various concentrations of the PROTAC or a vehicle control for a defined period.[4]
-
Heat Challenge: Heat the cell suspensions across a range of temperatures to induce protein denaturation.[2]
-
Lysis and Fractionation: Lyse the cells and separate the soluble, non-denatured proteins from the precipitated fraction by centrifugation.[4]
-
Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using an antibody-based method like Western blot.[2]
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melting temperature (ΔT m ) in PROTAC-treated cells compared to control cells indicates target engagement.[4] An isothermal dose-response curve can be generated by heating all samples at a single temperature to determine the EC 50 of target engagement.[2]
Visualizations
Diagrams are provided to illustrate key concepts and workflows in PROTAC target engagement studies.
Caption: PROTAC Mechanism of Action leading to targeted protein degradation.
Caption: General workflow for SPR analysis of PROTAC ternary complex formation.
Caption: Hypothetical signaling pathway showing PROTAC-mediated target degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. o2hdiscovery.co [o2hdiscovery.co]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 11. oxfordglobal.com [oxfordglobal.com]
- 12. benchchem.com [benchchem.com]
- 13. selvita.com [selvita.com]
- 14. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
The Pivotal Role of PEGylation: A Comparative Analysis of NH2-PEG5-C2-NH-Boc in Advanced Bioconjugates
For researchers, scientists, and drug development professionals, the rational design of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) is paramount. The linker, a critical component connecting the targeting moiety to the payload or E3 ligase ligand, profoundly influences the conjugate's efficacy, stability, and pharmacokinetic profile. This guide provides a comprehensive comparison of the performance of bioconjugates utilizing the NH2-PEG5-C2-NH-Boc linker and its alternatives, supported by experimental data from peer-reviewed studies.
The this compound linker belongs to the class of polyethylene (B3416737) glycol (PEG) linkers, which are widely favored for their hydrophilicity, biocompatibility, and tunable nature. The five-unit PEG chain in this linker enhances aqueous solubility, a crucial property when working with hydrophobic payloads, and can improve the overall pharmacokinetic properties of the resulting bioconjugate. The terminal primary amine (NH2) and the Boc-protected amine (NH-Boc) allow for controlled, sequential conjugation, making it a versatile tool in the synthesis of complex bioconjugates.
Comparative Analysis in PROTACs: The Impact of PEG Linker Length on Protein Degradation
In the realm of PROTACs, the linker's length is a critical determinant of the molecule's ability to induce the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase. This ternary complex is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. An optimal linker length is essential, as a linker that is too short may cause steric hindrance, while an excessively long linker can lead to a non-productive complex.
Systematic studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, which utilize the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, have demonstrated a clear structure-activity relationship with respect to the PEG linker length.
| Linker Composition | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Data compiled from studies on BRD4-targeting PROTACs composed of the JQ1 inhibitor and a VHL E3 ligase ligand.
The data clearly indicates that the PROTAC with a PEG5 linker exhibits the most potent degradation of BRD4, with the lowest half-maximal degradation concentration (DC50) and the highest maximal degradation (Dmax).[1] This highlights the critical role of fine-tuning the linker length to optimize the geometry of the ternary complex for efficient protein degradation.
PROTAC-Mediated Protein Degradation Pathway
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Comparative Analysis in ADCs: Balancing Pharmacokinetics and Efficacy
In the design of ADCs, the linker plays a crucial role in the stability of the conjugate in circulation and the efficient release of the cytotoxic payload at the tumor site. PEGylation is a common strategy to improve the hydrophilicity of ADCs, especially when using hydrophobic payloads, which can otherwise lead to aggregation and rapid clearance.
| Linker Feature | Impact on ADC Properties |
| No PEG Linker | Higher potential for aggregation, faster clearance, shorter half-life. |
| Short PEG Linker (e.g., PEG4-PEG8) | Improved hydrophilicity, reduced aggregation, potentially longer half-life compared to no PEG. |
| Long PEG Linker (e.g., > PEG24, kDa PEGs) | Significant increase in hydrodynamic radius, leading to reduced renal clearance and prolonged circulation half-life. May also lead to decreased in vitro cytotoxicity due to steric hindrance.[2] |
Studies on affibody-drug conjugates have shown that increasing the PEG chain length from no PEG to 4 kDa and 10 kDa resulted in a 2.5-fold and 11.2-fold increase in half-life, respectively. However, this was accompanied by a 4.5-fold and 22-fold reduction in in vitro cytotoxicity.[2] This highlights the trade-off between improving pharmacokinetic properties and maintaining the potency of the ADC.
General Workflow for ADC Synthesis and Evaluation
Caption: A generalized workflow for the synthesis and evaluation of ADCs.
Alternatives to PEG Linkers: The Case for Alkyl Chains
While PEG linkers offer significant advantages in terms of solubility and biocompatibility, alkyl linkers represent a common alternative. Alkyl linkers are generally more hydrophobic and can, in some instances, lead to more potent PROTACs.
A study on EGFR-targeting PROTACs derived from gefitinib (B1684475) found that an alkyl linker was more effective than a PEG linker in promoting the degradation of the target protein.[3] This suggests that in certain contexts, the hydrophobicity and conformational preferences of an alkyl linker may be more favorable for the formation of a productive ternary complex.
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| PEG Linkers | Hydrophilic, flexible | Enhanced solubility, improved pharmacokinetics, low immunogenicity. | Potentially susceptible to oxidative metabolism. |
| Alkyl Linkers | Hydrophobic, flexible | Synthetically accessible, generally stable, can enhance cell permeability. | May decrease aqueous solubility and lead to aggregation. |
Experimental Protocols
Protein Degradation Assay (Western Blot) for PROTAC Evaluation
Objective: To quantify the reduction of a target protein in cells treated with a PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa for BRD4) in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of the PROTACs (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA protein assay kit to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should be used to normalize the results.
-
Detection and Analysis: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.[1]
In Vitro Cytotoxicity Assay for ADC Evaluation
Objective: To determine the potency of an ADC in killing cancer cells.
Methodology:
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the assay. Allow the cells to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs with different linkers in the appropriate cell culture medium. Remove the existing medium from the cells and add the ADC dilutions.
-
Incubation: Incubate the plates for a period typically ranging from 72 to 120 hours in a humidified incubator at 37°C and 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTS or CellTiter-Glo® assay, according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic model to determine the half-maximal inhibitory concentration (IC50).
References
A Comparative Guide to Cytotoxicity Assays for ADC Linker Technologies
For researchers, scientists, and drug development professionals, the selection of a linker technology is a pivotal decision in the design of an Antibody-Drug Conjugate (ADC). This choice profoundly influences the ADC's stability, mechanism of action, efficacy, and safety profile.[1] This guide provides an objective comparison of different ADC linker technologies, supported by experimental data from in vitro cytotoxicity assays, and includes detailed methodologies to aid in the rational design and evaluation of next-generation ADCs.
The linker in an ADC serves as the critical bridge between the monoclonal antibody (mAb) and the potent cytotoxic payload.[2] Its primary functions are to ensure the ADC remains stable in systemic circulation, preventing premature payload release and off-target toxicity, while facilitating the efficient release of the payload at the tumor site.[1][3] ADC linkers are broadly categorized as either cleavable or non-cleavable, distinguished by their payload release mechanisms.[4]
Cleavable linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[3][5] These triggers can include the acidic environment of lysosomes (acid-labile linkers), the presence of specific enzymes like cathepsin B (peptide linkers), or the reducing environment of the cytoplasm (disulfide linkers).[3] A significant advantage of many cleavable linkers is their ability to induce a "bystander effect," where the released, cell-permeable payload can diffuse and kill neighboring antigen-negative tumor cells, which is particularly beneficial for treating heterogeneous tumors.[4][6]
Non-cleavable linkers , in contrast, release the payload only after the lysosomal degradation of the entire ADC following internalization.[1] This results in the payload being released with an attached amino acid residue from the antibody.[2] Generally, non-cleavable linkers offer greater plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[1][7] However, the bystander effect is typically lower with non-cleavable linkers as the released payload-amino acid complex is often less membrane-permeable.[2]
Comparative Performance Data
The choice of linker technology has a significant impact on the therapeutic index of an ADC. The following tables summarize representative quantitative data from in vitro cytotoxicity studies, offering a comparative view of ADCs with cleavable and non-cleavable linkers across key performance parameters.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies
| ADC Configuration | Linker Type | Payload | Target Cell Line | Antigen Expression | IC50 (ng/mL) |
| Trastuzumab-vc-MMAE | Cleavable (Valine-Citrulline) | MMAE | SK-BR-3 | High HER2 | ~10-50 |
| Trastuzumab-MCC-DM1 (Kadcyla®) | Non-cleavable (Thioether) | DM1 | SK-BR-3 | High HER2 | ~20-100 |
| Anti-CD30-vc-MMAE (Adcetris®) | Cleavable (Valine-Citrulline) | MMAE | Karpas 299 | High CD30 | ~5-30 |
| Anti-CD30-mc-MMAF | Non-cleavable | MMAF | Karpas 299 | High CD30 | ~10-60 |
Note: IC50 values are approximate and can vary based on specific experimental conditions, including drug-to-antibody ratio (DAR) and assay duration.[4]
Table 2: Bystander Killing Effect of ADCs with Different Linker Technologies
| ADC Configuration | Linker Type | Payload | Co-culture System (Ag+/Ag-) | Bystander Killing |
| Anti-HER2-vc-MMAE | Cleavable (Valine-Citrulline) | MMAE | SK-BR-3 / MCF7 | High |
| Anti-HER2-MCC-DM1 | Non-cleavable (Thioether) | DM1 | SK-BR-3 / MCF7 | Low to moderate |
| Anti-CD22-SPDB-DM4 | Cleavable (Disulfide) | DM4 | Ramos / Raji | Moderate |
| Anti-EpCAM-mc-MMAF | Non-cleavable | MMAF | HT-29 / HCT 116 | Low |
Visualizing the Process: Mechanisms and Workflows
To understand the differential effects of ADCs with cleavable and non-cleavable linkers, it is essential to visualize their distinct mechanisms of action and the experimental workflows used to assess their cytotoxicity.
Caption: Mechanisms of Action for ADCs with Cleavable vs. Non-Cleavable Linkers.
Caption: Experimental workflow for comparing ADC linker cytotoxicity.
Experimental Protocols
Accurate and reproducible in vitro cytotoxicity data is essential for comparing different ADC linkers. Below are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[4]
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines[2]
-
Complete cell culture medium[2]
-
Test ADC and control antibody[2]
-
96-well cell culture plates[4]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[4]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[4]
-
Microplate reader[4]
Procedure:
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[4] Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.[4]
-
ADC Treatment: Prepare serial dilutions of the ADC constructs and control articles in complete medium.[8] Remove the medium from the wells and add 100 µL of the diluted compounds.[8]
-
Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity (e.g., 72-120 hours).[5]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.[4] Plot the dose-response curves and determine the IC50 values using appropriate software.[4]
In Vitro Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.[4]
Materials:
-
Antigen-positive (Ag+) cancer cell line[4]
-
Antigen-negative (Ag-) cancer cell line engineered to express a fluorescent protein (e.g., GFP)[4]
-
Other materials as listed for the MTT assay[4]
Procedure:
-
Cell Seeding: Co-culture the Ag+ and GFP-expressing Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5).[4] Incubate overnight.[4]
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADC constructs.[4]
-
Incubation: Incubate the plate for 72-120 hours.[4]
-
Fluorescence Measurement: Measure the GFP fluorescence intensity using a fluorescence plate reader to specifically quantify the viability of the Ag- cell population.[4]
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells.[4] A decrease in the viability of Ag- cells indicates a bystander effect.[4]
Conclusion
The choice of linker is a critical design feature in the development of an ADC, with profound implications for its in vitro cytotoxicity and overall therapeutic potential.[3] Cleavable linkers can offer enhanced potency, in part due to the bystander effect, which is particularly advantageous in treating heterogeneous tumors.[3] Non-cleavable linkers, on the other hand, often provide greater stability, potentially leading to an improved safety profile.[3] The selection of the most appropriate linker strategy should be based on a comprehensive evaluation of the ADC's performance, including rigorous in vitro cytotoxicity testing as outlined in this guide, in the context of the specific target antigen, tumor type, and the physicochemical properties of the payload.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Analysis of PROTAC Ternary Complexes
This guide provides a comparative analysis of the structural and functional aspects of ternary complexes formed by Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of public data on ternary complexes specifically involving an NH2-PEG5-C2-NH-Boc linker, this guide will focus on well-characterized, structurally similar systems. We will use the extensively studied BRD4-MZ1-VHL complex as our primary example and compare it with other relevant PROTACs to illustrate key principles of structural analysis and performance.
The core function of a PROTAC is to induce the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker connecting the target-binding and E3-binding moieties is a critical determinant of the stability and conformation of this complex.
Comparative Analysis of PROTAC Ternary Complexes
The efficacy of a PROTAC is intimately linked to the stability of the ternary complex, which is often quantified by the cooperativity factor (α). A value of α > 1 indicates positive cooperativity, where the binding of the PROTAC to one protein enhances its affinity for the second protein. This is a key feature for efficient degradation.
Below is a comparison of different PROTACs, focusing on their binding affinities and degradation performance.
| PROTAC | Target Protein | E3 Ligase | Linker Type | Binary Affinity (Target, Kd) | Binary Affinity (E3, Kd) | Ternary Complex Cooperativity (α) | Degradation (DC50) | PDB ID |
| MZ1 | BRD4(BD2) | VHL | PEG-based | 26 nM | 85 nM | 4.4 | ~13 nM (HeLa cells) | 5T35 |
| dBET1 | BRD4 | CRBN | PEG-based | 180 nM | 1700 nM | >100 | 3 nM (MV4-11 cells) | 5XN3 |
| ARV-771 | BRD4 | VHL | Alkyl-ether | 3.3 nM (BRD4 BD1) | 470 nM | 2.5 | <1 nM (22Rv1 cells) | Not Available |
| AT1 | BRD4(BD2) | VHL | Alkyl | 26 nM | 85 nM | 0.7 (Negative Cooperativity) | >1000 nM (HeLa cells) | 5T3A |
Key Insights:
-
Cooperativity is Crucial: The comparison between MZ1 (α = 4.4) and its diastereomer AT1 (α = 0.7) starkly illustrates the importance of positive cooperativity. Despite having identical binding moieties, the subtle change in linker attachment stereochemistry in AT1 leads to negative cooperativity, unstable ternary complex formation, and a dramatic loss of degradation activity.
-
Linker Dictates Conformation: The linker does not merely connect the two binders; it actively participates in and helps define the protein-protein interface within the ternary complex. The PEG linker of MZ1, for instance, makes specific contacts with both BRD4 and VHL, contributing to the stability of the overall structure.
-
E3 Ligase Choice Matters: PROTACs using different E3 ligases, such as dBET1 (recruiting CRBN), can exhibit very high cooperativity and potent degradation, demonstrating that the choice of E3 ligase is a key design parameter.
Experimental Methodologies
The structural and functional characterization of PROTAC ternary complexes relies on a suite of biophysical and cell-based assays.
This technique provides high-resolution atomic models of the ternary complex, revealing the precise interactions that mediate its assembly.
Protocol Outline:
-
Protein Expression and Purification: The target protein (e.g., a BRD4 bromodomain) and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC) are expressed (typically in E. coli or insect cells) and purified to high homogeneity using chromatography techniques.
-
Complex Formation: The purified proteins and the PROTAC molecule are incubated together in a stoichiometric ratio (e.g., 1:1.2:1.5 of Target:E3:PROTAC) to facilitate the formation of the ternary complex.
-
Crystallization: The complex solution is subjected to high-throughput screening of various crystallization conditions (precipitants, buffers, additives) using sitting-drop or hanging-drop vapor diffusion methods.
-
Data Collection and Processing: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The resulting diffraction patterns are collected and processed to determine the electron density map.
-
Structure Solution and Refinement: The protein structure is solved using molecular replacement, and the model is built into the electron density map and refined to yield the final atomic coordinates. The structure of the MZ1-BRD4-VHL complex was solved using this method.
Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are essential for quantifying the binding affinities and thermodynamics of the system.
Protocol Outline (SPR):
-
Immobilization: One of the proteins (e.g., the E3 ligase) is immobilized onto the surface of a sensor chip.
-
Analyte Injection (Binary): The PROTAC or the target protein is injected over the chip surface at various concentrations to measure the binary binding kinetics (association/dissociation rates) and affinity (Kd).
-
Analyte Injection (Ternary): To measure cooperativity, the experiment is repeated by injecting the target protein in the presence of a constant, saturating concentration of the PROTAC.
-
Data Analysis: The resulting sensorgrams are fitted to appropriate binding models to calculate Kd and the cooperativity factor (α). The cooperativity is calculated as α = (Kd of protein 1 for PROTAC) / (Kd of protein 1 for the PROTAC:protein 2 complex).
Visualized Workflows and Mechanisms
Diagrams created using the DOT language provide clear visual representations of the complex biological processes and experimental workflows involved in PROTAC research.
Caption: Mechanism of Action for a PROTAC degrader.
Caption: Experimental workflow for ternary complex structural analysis.
Caption: Logical relationships in PROTAC linker design.
Enhancing Drug Solubility: A Comparative Guide to NH2-PEG5-C2-NH-Boc and Alternative Technologies
For researchers, scientists, and drug development professionals, overcoming the poor aqueous solubility of promising drug candidates is a critical hurdle. Insufficient solubility can hinder formulation, limit bioavailability, and ultimately lead to the failure of otherwise potent therapeutic agents. This guide provides an objective comparison of using a discrete polyethylene (B3416737) glycol (PEG) linker, specifically NH2-PEG5-C2-NH-Boc, to improve drug solubility against other established techniques. While direct experimental data for this particular PEG linker in drug solubility enhancement is not extensively published, its performance can be inferred from the well-documented properties of PEGylation. This guide will present supporting data from studies on similar PEG structures and alternative methods, detailed experimental protocols, and visualizations to inform your selection of a solubility enhancement strategy.
The Role of PEGylation in Solubility Enhancement
PEGylation, the process of attaching PEG chains to a molecule, is a widely used strategy to improve the physicochemical properties of drugs.[1] The hydrophilic nature of the repeating ethylene (B1197577) glycol units in the PEG chain increases the overall polarity of the drug conjugate, facilitating its interaction with aqueous environments and thereby enhancing its solubility.[2][3]
This compound is a heterobifunctional linker, meaning it has two different reactive ends: a primary amine (NH2) and a Boc-protected amine (NH-Boc). This structure makes it suitable for sequentially conjugating two different molecules, a common requirement in the development of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4] In the context of a single small molecule drug, one of the functional groups could be used for conjugation, leaving the other available for further modification or to simply leverage the solubility-enhancing properties of the PEG chain.
Performance Comparison of Solubility Enhancement Techniques
The selection of a solubility enhancement strategy depends on various factors, including the physicochemical properties of the drug, the desired formulation, and the intended route of administration. Below is a comparison of PEGylation with other common techniques.
| Technique | Mechanism of Solubility Enhancement | Advantages | Disadvantages |
| PEGylation (e.g., using this compound) | Covalent attachment of hydrophilic PEG chains increases the overall polarity and hydrodynamic volume of the drug molecule.[5] | - Improves aqueous solubility.[1]- Can enhance stability and prolong circulation half-life.[1]- Reduces immunogenicity.[1] | - Requires chemical modification of the drug.- Can sometimes reduce the biological activity of the drug.[1]- Potential for the generation of anti-PEG antibodies.[6] |
| Solid Dispersions | The drug is dispersed in a hydrophilic carrier matrix in an amorphous state, which has higher energy and thus greater solubility than the crystalline form. | - Significant increases in solubility and dissolution rate.- Well-established and scalable manufacturing processes. | - Physical instability of the amorphous state can lead to recrystallization over time.- The high amount of carrier may result in large dosage forms. |
| Cyclodextrin (B1172386) Complexation | The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin molecule, whose hydrophilic exterior improves solubility in water. | - Can significantly increase the solubility of poorly soluble drugs.- Can also be used for taste masking and to improve drug stability. | - The large size of cyclodextrins can limit drug loading.- Potential for nephrotoxicity with some cyclodextrins. |
| Particle Size Reduction (Micronization/Nanonization) | Reducing the particle size of the drug increases the surface area available for dissolution, leading to a faster dissolution rate. | - Applicable to a wide range of drugs.- Can be achieved through various well-established techniques (e.g., milling, high-pressure homogenization). | - Does not increase the equilibrium solubility of the drug.- High surface energy of small particles can lead to aggregation. |
Quantitative Data on Solubility Enhancement
The following table summarizes representative quantitative data from studies on PEGylation and alternative techniques for enhancing the solubility of poorly soluble drugs.
| Drug | Enhancement Technique | Carrier/PEG | Fold Increase in Aqueous Solubility | Reference |
| Ketoprofen | Solid Dispersion | PEG 1000, 1500, 2000 | ~7.3 | [7] |
| Clonazepam | Solid Dispersion | PEG 6000 | Significant increase in dissolution rate | |
| Pemetrexed (PMX) | PEGylation | PEG | Lower IC50 values, suggesting enhanced cell uptake and penetration due to increased solubility. | [8] |
| Paclitaxel | PEGylation | PEG | Enhanced cytotoxic efficacy due to altered delivery mechanism and solubility. | [8] |
Experimental Protocols
Accurate assessment of drug solubility is crucial for evaluating the effectiveness of any enhancement technique. Below are detailed protocols for determining equilibrium and kinetic solubility.
Equilibrium Solubility (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound.
Materials:
-
Test compound (drug alone and drug-conjugate/formulation)
-
Solvent (e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
-
Shaker or rotator at a controlled temperature
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Add an excess amount of the test compound to a vial containing a known volume of the solvent.
-
Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis).
-
The equilibrium solubility is reported as the concentration of the dissolved compound in the supernatant.
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to assess the solubility of a large number of compounds.
Materials:
-
Test compound dissolved in DMSO (stock solution)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate reader capable of nephelometry or turbidimetry
Procedure:
-
Prepare serial dilutions of the compound stock solution in DMSO in a 96-well plate.
-
Rapidly add the aqueous buffer to each well to achieve the desired final compound concentrations.
-
Incubate the plate at a controlled temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity or light scattering of each well using a plate reader. An increase in turbidity indicates precipitation.
-
The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to the blank.
Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Comparison of Solubility Enhancement Mechanisms.
References
- 1. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEGylation - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of NH2-PEG5-C2-NH-Boc: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides detailed procedures for the proper disposal of NH2-PEG5-C2-NH-Boc, a PEG-based PROTAC linker. While specific hazard data for this compound is limited, it is prudent to handle it as a chemical waste product with unknown toxicological properties. Adherence to the following protocols is essential to minimize environmental impact and maintain workplace safety.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any potential dust or vapors.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specific Recommendations |
|---|---|
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Nitrile or other chemically resistant gloves.[1] |
| Body Protection | A standard laboratory coat.[1] |
First Aid Measures
| Scenario | Procedure |
|---|---|
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Wash the affected area thoroughly with soap and plenty of water. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
II. Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to treat it as chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[2][3][4]
Experimental Protocol: Standard Disposal Procedure
Objective: To safely collect and store this compound waste for final disposal by a licensed contractor.
Materials:
-
Waste this compound (solid or in solution)
-
Contaminated labware (e.g., pipette tips, gloves, vials)
-
Compatible chemical waste container (e.g., high-density polyethylene (B3416737) - HDPE)[5]
-
"Hazardous Waste" labels
-
Personal Protective Equipment (PPE) as specified above
Procedure:
-
Waste Identification and Segregation:
-
Waste Container Preparation:
-
Labeling:
-
Waste Transfer:
-
Solid Waste: Place unused or expired solid this compound and any contaminated solid materials (e.g., weighing papers, pipette tips, gloves) directly into the labeled waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled waste container. If the solvent is non-aqueous, it should be collected as organic solvent waste.
-
Empty Containers: Triple-rinse the empty container with a suitable solvent. Collect the rinsate as chemical waste. After rinsing, and once all labels are defaced, the container may be disposed of as regular plastic waste, in accordance with institutional guidelines.
-
-
Interim Storage:
-
Keep the waste container tightly sealed except when adding waste.[2]
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[2][3]
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[2]
-
-
Final Disposal:
Protocol for Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate any potential risks.
-
Secure the Area: Evacuate all non-essential personnel and ensure the area is well-ventilated.[3]
-
Use Appropriate PPE: Before addressing the spill, equip yourself with the necessary personal protective equipment as detailed above.[3]
-
Containment: Prevent the spill from spreading and ensure it does not enter any drains or water courses.[3]
-
Cleanup:
-
For liquid spills: Use an inert absorbent material like vermiculite (B1170534) or sand to soak up the substance.[3][5]
-
For solid spills: Gently cover the material to prevent it from becoming airborne.[3]
-
-
Collection: Carefully sweep or transfer the contained spill and absorbent material into a sealed, labeled hazardous waste container.[3][5]
-
Decontamination: Thoroughly wash the spill area after the material has been collected. Surfaces and equipment can be decontaminated by scrubbing with a suitable solvent, such as alcohol, with the rinsate also collected as hazardous waste.[3][6]
III. Chemical Data
The following table summarizes key identifiers for this compound.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | tert-Butyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate, PROTAC Linker 17[7][8] |
| CAS Number | 189209-27-6[7][8] |
| Molecular Formula | C17H36N2O7[7] |
| Molecular Weight | 380.48 g/mol [7] |
IV. Visual Workflow and Decision Diagrams
Caption: Disposal workflow for this compound.
Caption: Decision tree for handling different forms of waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound - MedChem Express [bioscience.co.uk]
- 8. BOC-NH-PEG5-NH2 | CAS:189209-27-6 | Biopharma PEG [biochempeg.com]
Essential Safety and Logistical Information for Handling NH2-PEG5-C2-NH-Boc
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like NH2-PEG5-C2-NH-Boc, a PROTAC linker, are critical for ensuring a secure and compliant laboratory environment.[1] While some suppliers may classify this compound as non-hazardous, it is imperative to handle all laboratory chemicals with appropriate caution to minimize exposure and risk.[2][3] This guide provides essential, immediate safety protocols, operational guidance, and disposal plans.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended PPE based on standard laboratory practices for similar chemical compounds.[2][4]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standards should be worn.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[2] Consult the manufacturer's glove compatibility chart. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat, fully buttoned, is required.[2] A chemical-resistant apron is advised for splash risks. |
| Respiratory Protection | Fume Hood | All handling should be conducted within a certified chemical fume hood to prevent inhalation.[2] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to disposal is crucial for both safety and maintaining the integrity of the compound.[2]
1. Preparation:
-
Before handling, thoroughly read and understand the Safety Data Sheet (SDS).[5]
-
Work in a designated area, such as a chemical fume hood, with easy access to an emergency eyewash station and safety shower.[5]
-
Assemble all necessary equipment and reagents before you begin.[5]
-
Ensure you are wearing the appropriate PPE as detailed in the table above.[5]
2. Handling the Compound:
-
Allow the container to reach room temperature before opening to prevent moisture condensation.[5]
-
Carefully open the container and use a calibrated pipette or spatula for transfer.[5]
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke in the handling area.[5]
3. Post-Handling:
-
Tightly seal the container after use.[5]
-
Thoroughly wash your hands with soap and water after handling is complete.[5]
-
Clean and decontaminate the work surface with an appropriate solvent, followed by soap and water.[5]
Storage Conditions
Proper storage is essential to maintain the stability of this compound.
| Storage Duration | Temperature | Additional Conditions |
| Short-term | 0 - 4°C | Suitable for days to weeks.[4] |
| Long-term | -20°C | Recommended for months to years.[2][4] Store in a dry, dark place. |
Disposal Plan
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous chemical waste.[5][6]
-
Waste Collection:
-
Disposal:
-
Dispose of all waste in accordance with local, state, and federal regulations.[5]
-
Do not dispose of the chemical down the drain. Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal.
-
Emergency Procedures
In the event of accidental exposure or a spill, follow these procedures immediately.
| Scenario | First Aid / Spill Response |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Wash the affected area immediately with soap and plenty of water.[2] Remove any contaminated clothing and wash it before reuse. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air and have them rest in a comfortable position for breathing. If symptoms persist, seek medical attention. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention. |
| Minor Spill | Evacuate the area. Wearing appropriate PPE, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Place the contaminated material in a sealed, suitable container for hazardous waste disposal.[2] |
Visualizing the Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
